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  • Product: cis(Z)-p-Methoxymethylcinnamate
  • CAS: 19310-29-3

Core Science & Biosynthesis

Foundational

Stereochemical Dynamics and Physicochemical Profiling of Methyl (Z)-p-Methoxycinnamate: A Technical Guide

Executive Summary Methyl 4-methoxycinnamate is a naturally occurring phenylpropanoid and a highly effective ultraviolet (UV) filter widely utilized in cosmetic formulations and phytochemical research. While the thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methoxycinnamate is a naturally occurring phenylpropanoid and a highly effective ultraviolet (UV) filter widely utilized in cosmetic formulations and phytochemical research. While the thermodynamic stability of the molecule heavily favors the trans (E) configuration, the cis (Z) isomer—methyl (Z)-p-methoxycinnamate (CAS: 19310-29-3)—plays a critical role in photochemistry, plant volatile ecology, and advanced lignin engineering.

This whitepaper provides an in-depth technical synthesis of the physicochemical characteristics of methyl (Z)-p-methoxycinnamate. By contrasting it with its E-isomer counterpart, this guide explores the structural causality behind its unique spectroscopic behavior, outlines self-validating experimental protocols for its analysis, and highlights its significance as a biomarker in modern analytical chemistry.

Structural and Physicochemical Properties

The physical characteristics of methyl p-methoxycinnamate are fundamentally dictated by its stereochemistry. The E-isomer is a stable, crystalline solid at room temperature because its planar geometry allows for highly ordered intermolecular packing. In contrast, the Z-isomer experiences significant steric hindrance between the bulky aromatic ring and the methoxycarbonyl group.

This steric clash forces the molecule out of perfect coplanarity, which has two profound effects:

  • Disruption of Crystal Lattice: The non-planar geometry prevents efficient molecular packing, drastically lowering the melting point and rendering the Z-isomer a viscous liquid or low-melting solid at standard temperature and pressure (STP).

  • Hypochromic Shift in UV Absorption: The lack of coplanarity reduces the efficiency of

    
     electron delocalization across the conjugated system. Consequently, the Z-isomer exhibits a significantly lower molar extinction coefficient (
    
    
    
    ) compared to the E-isomer, a phenomenon thoroughly documented in UV-filter stability studies [1].
Table 1: Comparative Physicochemical Data of Cinnamate Isomers
PropertyMethyl (E)-p-methoxycinnamateMethyl (Z)-p-methoxycinnamate
CAS Number 832-01-919310-29-3
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol 192.21 g/mol
Physical State (at STP) Crystalline SolidViscous Liquid / Low-melting Solid
Melting Point 88 – 90 °C< 25 °C (Inferred from steric disruption)
UV

(Ethanol)
309 – 311 nm301 – 312 nm
Molar Extinction Coefficient (

)
~23,300 L·mol⁻¹·cm⁻¹~10,000 – 12,600 L·mol⁻¹·cm⁻¹
LogP (Lipophilicity) 1.88 – 2.68~2.0

Photochemical Isomerization Dynamics

When exposed to UV-B radiation (290–320 nm), the E-isomer absorbs a photon and transitions into an excited singlet state (


). From this excited state, the carbon-carbon double bond temporarily loses its 

-character, allowing free rotation. Non-radiative decay subsequently drops the molecule back to the ground state, yielding a photostationary mixture of both E and Z isomers. Because the Z-isomer has a lower molar extinction coefficient, it absorbs less UV energy, making it a "sink" in the photochemical pathway [2].

Photoisomerization A Methyl (E)-p-methoxycinnamate (Trans-Isomer) B UV-B Irradiation (290-320 nm) A->B Photon Absorption C Excited Singlet State (1ππ*) B->C Excitation D Methyl (Z)-p-methoxycinnamate (Cis-Isomer) C->D Non-radiative Decay & Bond Rotation D->A Thermal Reversion or UV-C

Fig 1: Photochemical E-to-Z isomerization pathway of methyl p-methoxycinnamate.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems, embedding internal controls to verify causality and accuracy during experimentation.

UV-Vis Spectroscopic Tracking of Photoisomerization

Objective: To quantify the conversion rate of the E-isomer to the Z-isomer under controlled UV exposure. Causality & Validation: The emergence and maintenance of an isosbestic point (a specific wavelength where total absorbance remains constant) serves as a self-validating internal control. It proves that the E-isomer is converting cleanly into the Z-isomer without forming secondary degradation products. If the isosbestic point drifts, it indicates unwanted photolytic cleavage (e.g., formation of 4-methoxybenzaldehyde), immediately invalidating the kinetic data.

Step-by-Step Protocol:

  • Preparation: Dissolve high-purity methyl (E)-p-methoxycinnamate in spectroscopic-grade ethanol to a precise concentration of 10 µM.

  • Baseline Acquisition: Record the dark UV-Vis spectrum (250–400 nm) using a dual-beam spectrophotometer to establish the baseline

    
     (~310 nm).
    
  • Irradiation: Place the quartz cuvette in a photoreactor equipped with narrow-band 300 nm UV-B lamps.

  • Kinetic Tracking: Irradiate the sample, pausing to acquire spectra at 5-minute intervals for a total of 60 minutes.

  • Data Analysis: Overlay the spectra to identify the isosbestic point. Calculate the Z-isomer yield based on the proportional decrease in absorbance at 310 nm, utilizing the known

    
     values from Table 1.
    
TMAH-Pyrolysis-GC-MS for Lignin-Bound p-Coumarate Analysis

Objective: To detect and quantify ester-linked p-coumarates in engineered plant biomass (e.g., PMT-Arabidopsis or Poplar) [3]. Causality & Validation: Standard thermal pyrolysis of lignin often causes the decarboxylation of cinnamic acids, destroying critical structural information. The addition of TMAH (Tetramethylammonium hydroxide) acts as an in-situ thermochemolysis reagent. It simultaneously cleaves ester bonds and methylates the resulting free hydroxyl and carboxyl groups. This precise chemical causality ensures that p-coumarate moieties are volatilized intact as methyl 4-methoxycinnamate (resolving into distinct E and Z chromatographic peaks), allowing for accurate mass spectral quantification.

Step-by-Step Protocol:

  • Sample Matrix Prep: Mill the plant tissue to a fine powder and sequentially extract with water, ethanol, and acetone to isolate the pure cell wall residue (CWR).

  • Derivatization: Transfer 1.0 mg of CWR into a specialized pyrolysis cup. Add 5 µL of a 25% (w/w) TMAH solution in methanol.

  • Flash Pyrolysis: Drop the cup into a micro-furnace pyrolyzer pre-heated to 500 °C for exactly 10 seconds.

  • GC Separation: Route the volatile pyrolyzate directly onto a non-polar capillary GC column (e.g., DB-5). The Z-isomer will elute slightly earlier than the E-isomer due to its lower boiling point and distinct dipole moment.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Monitor the molecular ion (

    
     192) and the base peak fragment (
    
    
    
    161, loss of -OCH₃) to definitively confirm the presence of methyl (Z)-4-methoxycinnamate.

GCMS_Workflow N1 Lignin Matrix (p-Coumarate Conjugates) N2 TMAH Addition & Flash Pyrolysis (500°C) N1->N2 N3 In-situ Methylation (Ester Cleavage) N2->N3 N4 Methyl (Z/E)-4-methoxycinnamate (Volatile Analyte) N3->N4 N5 GC-MS Analysis (m/z 192 Detection) N4->N5

Fig 2: TMAH-pyrolysis-GC-MS analytical workflow for lignin p-coumarate profiling.

Biological Significance and Ecological Occurrence

Beyond its synthetic applications, methyl (Z)-p-methoxycinnamate is a bioactive phytochemical. It has been identified via GC-MS as a key volatile constituent in the essential oils of terrestrial European orchids, such as Anacamptis coriophora [4]. In these ecological niches, the Z-isomer contributes to the plant's complex floral scent profile, which is critical for pollinator attraction. Furthermore, its moderate lipophilicity (LogP ~2.0) allows it to readily partition into cellular membranes, where it exhibits localized antioxidant and photoprotective properties, defending the plant's reproductive organs against UV-induced oxidative stress.

References

  • National Institutes of Health (NIH) / PubMed Central. "Engineering Monolignol p-Coumarate Conjugates into Poplar and Arabidopsis Lignins." Plant Physiology. Available at:[Link]

  • MDPI Encyclopedia. "Phytochemical Information and Pharmacology of European Orchids." Encyclopedia.pub. Available at:[Link]

Exploratory

Unveiling the Biological Activity of the cis-p-Methoxycinnamate Isomer: Mechanisms, Synergies, and Therapeutic Potential

Executive Summary The cis-p-methoxycinnamate isomer (often referred to in literature as cis-p-methoxymethylcinnamate or methyl cis-p-methoxycinnamate) is a structurally distinct phenylpropanoid derivative. While the tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cis-p-methoxycinnamate isomer (often referred to in literature as cis-p-methoxymethylcinnamate or methyl cis-p-methoxycinnamate) is a structurally distinct phenylpropanoid derivative. While the trans (E) isomer is thermodynamically favored and highly abundant in botanical sources like Kaempferia galanga, the cis (Z) isomer exhibits unique spatial geometry that dictates highly specific interactions with biological targets. This technical guide synthesizes the core biological activities of the cis-p-methoxycinnamate pharmacophore—ranging from oxygen-independent phototoxicity to the synergistic potentiation of chemotherapeutic agents—providing actionable protocols and mechanistic insights for drug development professionals.

Chemical Identity and Structural Significance

In phytochemical literature, "p-methoxymethylcinnamate" is a historical nomenclature quirk primarily referring to methyl cis-p-methoxycinnamate (PubChem CID: 1712659). The biological activity of this molecule is inextricably linked to its cis configuration. The steric hindrance and bent geometry of the cis double bond alter its lipophilicity, membrane intercalation dynamics, and UV absorption spectra compared to its trans counterpart. This moiety is biologically active both as a free ester and as an acyl functional group conjugated to complex triterpene saponins[1].

Mechanistic Pathways of Biological Activity

Photobiological Activity: UV-A Mediated Genotoxicity

Free cis-p-methoxymethylcinnamate acts as a potent photosensitizer. Upon irradiation with UV-A light, the compound induces significant photobiological effects in both prokaryotic (Escherichia coli) and eukaryotic (Chinese hamster ovary, CHO) cell models[2].

The Causality of Oxygen Independence: Unlike classical Type II photosensitizers (e.g., porphyrins) that rely on the generation of reactive singlet oxygen to induce cellular damage, the photosensitization driven by cis-p-methoxycinnamate is oxygen-independent [2]. This suggests a Type I photochemical mechanism or direct photo-adduct formation with DNA, leading to the observed increase in Sister Chromatid Exchanges (SCEs). Crucially, the compound is completely inactive in the Ames Salmonella typhimurium test in the absence of light, proving that its genotoxicity is strictly photo-induced rather than inherent to the ground-state molecule[2].

Synergistic Chemosensitization: Cisplatin Potentiation

Beyond its free ester form, the cis-p-methoxycinnamate structure serves as a critical functional group in complex natural products. In triterpene saponins such as jenisseensosides A, B, C, and D (isolated from Silene species), the fucose residue is acylated by a cis- or trans-p-methoxycinnamic acid moiety[3].

The Causality of Membrane Modulation: Saponins are known to interact with cholesterol in lipid bilayers. However, researchers discovered that saponins lacking the p-methoxycinnamate acyl moiety fail to potentiate chemotherapeutic drugs. The presence of the cis-p-methoxycinnamate group acts as a lipophilic "wedge," specifically altering membrane permeability to drastically increase the intracellular accumulation and cytotoxicity of cisplatin in human colon tumor cells (HT-29)[1].

Anti-Angiogenic and Anti-Inflammatory Potential

When present as an ethyl ester in Kaempferia galanga extracts, the cis-p-methoxycinnamate pharmacophore contributes to the inhibition of vascular endothelial growth factor (VEGF) generation. This suppresses critical endothelial cell processes, including proliferation, migration, and tube formation, positioning it as a scaffold for anti-angiogenic therapeutics[4].

G cluster_0 Photobiological Pathway cluster_1 Chemosensitization Pathway Compound cis-p-Methoxycinnamate (Free or Acyl Moiety) UVA UV-A Irradiation Compound->UVA Free Ester Saponin Saponin Conjugation (e.g., Jenisseensosides) Compound->Saponin Acyl Moiety Excited Excited State (O2-Independent) UVA->Excited DNA DNA Interaction (Sister Chromatid Exchange) Excited->DNA Sensitization Membrane Membrane Permeabilization Saponin->Membrane Modulates Lipophilicity Cisplatin Enhanced Cisplatin Accumulation (HT-29 Cells) Membrane->Cisplatin Synergistic Uptake

Dual pathways of cis-p-methoxycinnamate in photobiology and chemosensitization.

Quantitative Data Summary

To facilitate rapid comparison, the diverse biological activities of the cis-p-methoxycinnamate isomer and its derivatives are summarized below.

Biological ActivityMolecular ContextTest ModelKey Observation / MetricStructural Dependency
Photosensitization Free Methyl EsterCHO Cells, E. coliInduces Sister Chromatid Exchanges (SCEs)Requires UV-A; Oxygen-independent[2].
Dark Genotoxicity Free Methyl EsterAmes Test (S. typhimurium)Negative (No mutagenicity)Non-toxic in ground state[2].
Cisplatin Potentiation Saponin Acyl MoietyHT-29 Colon Cancer CellsSynergistic increase in intracellular PtAbsolute requirement for the acyl moiety[1].
Anti-Angiogenesis Free Ethyl EsterRat Aortic Ring AssayInhibits VEGF generation & tube formationCorrelates with lipophilic esterification[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to isolate the specific causal effects of the cis-p-methoxycinnamate isomer.

Protocol 1: Oxygen-Independent UV-A Photosensitization & SCE Assay

Purpose: To validate the direct, non-oxidative photogenotoxicity of the free isomer.

  • Cell Synchronization: Seed CHO cells in McCoy's 5A medium supplemented with 10% FBS. Synchronize cells to the G1 phase to ensure uniform BrdU incorporation during the subsequent S-phase.

  • Compound Incubation (The Dark Control): Treat cells with varying concentrations of cis-p-methoxymethylcinnamate (0.1 - 10 µM) in the dark for 2 hours. Self-Validation: A parallel cohort must remain permanently in the dark to prove the ground-state molecule lacks inherent genotoxicity.

  • Hypoxic Chamber Setup (The Mechanism Control): Purge half of the experimental plates with 95% N₂ / 5% CO₂ for 30 minutes prior to irradiation to create a hypoxic environment.

  • UV-A Irradiation: Expose the cells to a controlled UV-A dose (e.g., 1-5 J/cm²). Self-Validation: Irradiate a vehicle-only control to establish the baseline SCE rate induced by UV-A alone.

  • SCE Scoring: Add BrdU (10 µM) for two cell cycles. Arrest metaphases using colcemid, harvest, and apply Fluorescence-Plus-Giemsa (FPG) staining. Score SCEs per chromosome under a microscope.

Protocol 2: Saponin-Mediated Cisplatin Accumulation Assay

Purpose: To prove the acyl moiety's causal role in modulating membrane permeability and drug uptake.

  • Cell Culture: Seed HT-29 human colon tumor cells in 6-well plates (for ICP-MS) and 96-well plates (for viability) at a density of

    
     cells/mL.
    
  • Co-Treatment Formulation: Prepare three treatment arms:

    • Arm A: Cisplatin alone (IC50 baseline).

    • Arm B: Cisplatin + Jenisseensoside C (contains the cis-p-methoxycinnamate moiety).

    • Arm C (The Structural Control): Cisplatin + Deacylated Jenisseensoside. Self-Validation: This isolates the variable, proving that the membrane modulation is caused specifically by the cinnamate group, not the saponin backbone[1].

  • Intracellular Platinum Quantification: After 24 hours, wash the 6-well plates rigorously with cold PBS to remove extracellular drug. Lyse the cells using concentrated HNO₃. Quantify intracellular elemental platinum (Pt) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), normalized to total cellular protein content.

  • Cytotoxicity Readout: Perform a standard MTT or WST-8 assay on the 96-well plates to correlate intracellular platinum accumulation directly with synergistic cell death.

G Seed Seed HT-29 Cells (96-well & 6-well plates) Treat Co-Treatment Cisplatin + Saponin Variants Seed->Treat Split Treat->Split ICPMS ICP-MS Analysis (Intracellular Pt Quantification) Split->ICPMS Uptake MTT Cytotoxicity Assay (Cell Viability Readout) Split->MTT Viability Validate Data Validation (Deacylated Saponin Control) ICPMS->Validate MTT->Validate

Workflow for validating synergistic accumulation and cytotoxicity of cisplatin.

Conclusion

The cis-p-methoxycinnamate isomer is a highly versatile biological effector. As a free ester, its unique photochemistry allows for oxygen-independent DNA sensitization, offering potential avenues for targeted photodynamic therapies. As a conjugated acyl moiety, it fundamentally alters the biophysical properties of triterpene saponins, unlocking potent chemosensitizing effects capable of overcoming drug-efflux or permeability barriers in solid tumors. Future drug development should focus on harnessing this specific cis-pharmacophore to engineer novel, targeted drug-delivery vehicles.

References

  • Ashwood-Smith, M., et al. "UV-A-mediated activity of p-methoxymethylcinnamate." Photochemistry and Photobiology (1993). 2

  • Gaidi, G., et al. "Saponins-mediated potentiation of cisplatin accumulation and cytotoxicity in human colon cancer cells." Planta Medica (2002).1

  • Mamedov, N., et al. "Diversity of Secondary Metabolites in the Genus Silene L. (Caryophyllaceae)—Structures, Distribution, and Biological Properties." MDPI Diversity (2014).3

  • Umar, M. I., et al. "Kaempferia galanga Linn: A Systematic Review of Phytochemistry, Extraction Technique, and Pharmacological Activities." ASM Science Journal (2023). 4

Sources

Foundational

Natural Sources, Isolation, and Pharmacological Profiling of p-Methoxycinnamic Acid Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the isolation and utilization of p-methoxycinnamic acid (p-MCA) and its derivatives not merely as a routine chemical extraction, but as a systematic exploit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the isolation and utilization of p-methoxycinnamic acid (p-MCA) and its derivatives not merely as a routine chemical extraction, but as a systematic exploitation of plant secondary metabolism. The presence of the para-methoxy (-OCH3) group on the aromatic ring is a critical structural determinant that significantly enhances the lipophilicity, membrane permeability, and biological activity of these molecules compared to other cinnamic acid derivatives[1]. This whitepaper provides a comprehensive technical framework detailing the botanical occurrence, biosynthetic pathways, validated extraction protocols, and pharmacological mechanisms of p-MCA and its primary esterified analog, ethyl p-methoxycinnamate (EPMC).

Botanical Occurrences & Quantitative Distribution

While phenylpropanoids are ubiquitous in the plant kingdom, the methoxylated derivatives are highly concentrated in specific medicinal taxa. Kaempferia galanga (aromatic ginger) serves as the most industrially viable source of EPMC, whereas p-MCA is broadly distributed across dietary sources such as coffee, rice bran, and peanuts[2].

Table 1: Quantitative Distribution of p-MCA Derivatives in Natural Sources
Active CompoundBotanical Source (Common Name)Plant PartTypical Yield / Concentration
Ethyl p-Methoxycinnamate (EPMC) Kaempferia galanga (Aromatic Ginger)Rhizome1.2% - 14% of total extract[3]
p-Methoxycinnamic Acid (p-MCA) Coffea arabica (Coffee)Beans~690 mg/kg (dry weight)[1]
p-Methoxycinnamic Acid (p-MCA) Scrophularia buergerianaRootsPresent as active free metabolite[4]
p-Methoxycinnamic Acid (p-MCA) Oryza sativa L. (Brown Rice)Bran/GrainsHigh concentration in bound form[2]

Biosynthesis and Pharmacokinetics

In planta, the synthesis of p-MCA follows the highly conserved shikimate pathway. L-phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) and O-methylation by caffeic acid O-methyltransferase (COMT) yield p-MCA[4]. In specific taxa like K. galanga, enzymatic esterification further converts p-MCA into EPMC, increasing its volatility and lipophilicity[5].

Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine PAL CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid Deamination pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pMCA p-Methoxycinnamic Acid (p-MCA) pCoumaricAcid->pMCA COMT EPMC Ethyl p-Methoxycinnamate (EPMC) pMCA->EPMC Esterification

Fig 1. Biosynthetic pathway of p-MCA and EPMC via the shikimate cascade.

In Vivo Metabolism: Upon oral administration, p-MCA and EPMC exhibit rapid absorption but suffer from low systemic bioavailability due to extensive phase I/II biotransformation[6]. The half-life of p-MCA in mammalian models is typically less than one hour. The primary circulating metabolite is identified as p-methoxybenzoic acid, which is rapidly conjugated with glucuronic acid or glycine and excreted via urine[6].

Extraction and Isolation Methodologies

To isolate EPMC from Kaempferia galanga with high fidelity, the extraction workflow must be designed around thermodynamic partitioning. EPMC is highly lipophilic; therefore, non-polar solvents like n-hexane or dichloromethane are prioritized. This choice selectively partitions the target ester into the organic phase while excluding highly polar polysaccharides and polyphenolic glycosides[7].

Step-by-Step Protocol: Isolation of EPMC from K. galanga
  • Biomass Preparation: Dry K. galanga rhizomes at 40°C to prevent the thermal degradation of volatile esters. Pulverize to a fine powder (40-60 mesh) to maximize the surface-area-to-solvent ratio.

  • Non-Polar Maceration: Suspend 100g of pulverized rhizome in 500 mL of n-hexane. Macerate at 25°C for 72 hours under continuous orbital shaking.

    • Causality Check: Room temperature extraction is strictly maintained to prevent the co-extraction of high-molecular-weight plant waxes that would otherwise complicate downstream crystallization[8].

  • Filtration and Concentration: Filter the homogenate through Whatman No. 1 paper to remove cellular debris. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure (approx. 150 mbar) to yield a viscous, yellow-brown crude extract[7].

  • Chromatographic Fractionation: Load the crude extract onto a silica gel column (70-230 mesh). Elute using a step-gradient mobile phase of n-hexane and ethyl acetate (starting at 95:5 v/v). Monitor fractions via TLC (UV 254 nm)[7].

  • Recrystallization: Pool the EPMC-rich fractions and evaporate the solvent. Dissolve the residue in a minimal volume of hot ethanol, then slowly cool to 4°C. EPMC will precipitate as highly pure (>98%) white, needle-like crystals[3].

ExtractionWorkflow Start Dried K. galanga Rhizomes Maceration Maceration in n-Hexane (72h, 25°C) Start->Maceration Pulverization Filtration Filtration & Concentration (Rotary Evaporator) Maceration->Filtration Solid-liquid separation Crude Crude Hexane Extract (Viscous Matrix) Filtration->Crude Solvent removal Chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Crude->Chromatography Fractionation Crystallization Recrystallization (Hot Ethanol) Chromatography->Crystallization EPMC-rich fractions PureEPMC PureEPMC Crystallization->PureEPMC Cooling & Precipitation

Fig 2. Step-by-step extraction and purification workflow for EPMC.

Pharmacological Mechanisms & Drug Development Potential

The therapeutic utility of p-MCA and EPMC spans multiple targets, making them excellent scaffold candidates for drug development.

Anti-inflammatory Activity (COX Inhibition)

EPMC acts as a potent, naturally occurring non-steroidal anti-inflammatory drug (NSAID) analog. In vitro assays demonstrate that EPMC competitively inhibits both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) with IC50 values of 1.12 µM and 0.83 µM, respectively[9]. By blocking the arachidonic acid cascade, EPMC suppresses the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).

Antidiabetic Efficacy

The para-methoxy group is a crucial pharmacophore for antidiabetic activity. p-MCA exhibits robust alpha-glucosidase inhibitory activity, delaying carbohydrate digestion and attenuating postprandial hyperglycemic spikes[9]. Furthermore, p-MCA has been shown to stimulate insulin secretion in pancreatic beta-cells under glucose-loading conditions, lowering plasma glucose concentrations in diabetic models[4].

Mechanism EPMC EPMC / p-MCA COX COX-1 / COX-2 Enzymes EPMC->COX Competitive Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Synthesis Inflammation Inflammatory Response Prostaglandins->Inflammation Mediates

Fig 3. Mechanism of action for EPMC-mediated COX inhibition and anti-inflammatory response.

Conclusion & Future Perspectives

The extraction and application of p-methoxycinnamic acid derivatives represent a highly promising intersection of pharmacognosy and modern drug development. While their rapid in vivo metabolism presents a pharmacokinetic hurdle[6], structural modifications—such as enzymatic lipophilization or bioconjugation with egg-yolk phosphatidylcholine—offer validated pathways to enhance their systemic stability and therapeutic efficacy[2].

References

  • Title: Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: MDPI / NIH URL: 2

  • Title: Methoxylated Derivatives of Cinnamic Acid Source: Encyclopedia MDPI URL: 1

  • Title: (E)-Ethyl p-methoxycinnamate | COX Inhibitor Source: MedChemExpress URL: 9

  • Title: Preparation process of ethyl p-methoxycinnamate Source: Google Patents URL: 3

  • Title: Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications Source: MDPI URL: 4

  • Title: Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L Source: ResearchGate URL: 8

  • Title: Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications Source: NIH URL: 5

  • Title: Effects of Kaempferia galanga L. and ethyl-p-methoxycinnamate (EPMC) on hepatic microsomal cytochrome P450s enzyme activities Source: ThaiScience URL: 7

  • Title: Interesterification of Egg-Yolk Phosphatidylcholine with p-Methoxycinnamic Acid Catalyzed by Immobilized Lipase B from Candida Antarctica Source: MDPI URL: 6

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Methodologies of CAS 19310-29-3

Executive Summary As a Senior Application Scientist, I frequently encounter the need to rigorously differentiate stereoisomers in phytochemical research and dermatological formulation. CAS 19310-29-3 specifically designa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously differentiate stereoisomers in phytochemical research and dermatological formulation. CAS 19310-29-3 specifically designates the cis (Z) isomer of methyl p-methoxycinnamate, a naturally occurring phenylpropanoid derivative. Unlike its more thermodynamically stable trans (E) counterpart, the cis-isomer exhibits unique photobiological behaviors and solubility profiles critical for advanced UV-filter formulations and anti-inflammatory therapeutics. This guide establishes the authoritative baseline for its physicochemical properties, mechanistic pathways, and self-validating experimental protocols.

Chemical Identity & Structural Mechanics

The biological activity of methoxylated cinnamic acid derivatives is heavily dictated by their stereochemistry and substitution patterns. The methoxy (-OCH3) group at the para position acts as an electron-donating group, enhancing the electron density of the aromatic ring, which is pivotal for its UV-absorbing capabilities 1. Furthermore, the esterification of the carboxyl group increases the molecule's lipophilicity, facilitating superior penetration through biological membranes compared to the free acid form 2.

Table 1: Physicochemical Properties of CAS 19310-29-3

PropertyValue / Description
Chemical Name Methyl (Z)-3-(4-methoxyphenyl)prop-2-enoate
Common Name cis-Methyl p-methoxycinnamate
CAS Registry Number 19310-29-3
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Standard InChIKey VEZIKIAGFYZTCI-YVMONPNESA-N
Structural Motif Monomethoxybenzene, Alkyl cinnamate

Mechanistic Pathways: Photoprotection & Anti-Inflammation

The dual efficacy of CAS 19310-29-3 lies in its capacity to act both as a photon sink and a biochemical modulator 3. Upon UV irradiation, the cis-isomer undergoes photo-excitation. The conjugated pi-electron system absorbs high-energy photons, dissipating the energy via non-radiative pathways (often involving reversible cis-trans isomerization), thereby preventing the generation of Reactive Oxygen Species (ROS). Concurrently, in biological matrices, the compound exhibits potent anti-inflammatory properties by inhibiting protein denaturation—a key precursor to the inflammatory cascade 4.

Pathway A Methyl p-methoxycinnamate (CAS 19310-29-3) C Photo-Excitation & Energy Dissipation A->C Absorbs Energy D Inhibition of Protein Denaturation A->D Pharmacological Action B UV Radiation (UVA/UVB) B->A Irradiates E Reduction of ROS & Oxidative Stress C->E Prevents ROS F Anti-Inflammatory & Photoprotective Efficacy D->F Suppresses Inflammation E->F Cellular Protection

Fig 1: Photoprotective and anti-inflammatory mechanism of action for CAS 19310-29-3.

Safety, Handling, & Toxicity Profile

Handling CAS 19310-29-3 requires strict adherence to GHS safety protocols. While it is a naturally derived compound, concentrated synthetic or extracted forms present specific occupational hazards 5.

  • Hazards Identification : Classified as a skin and eye irritant. It carries GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling Rationale : Because the compound is lipophilic, it can easily absorb through the stratum corneum. Therefore, handling must occur within a chemical fume hood using nitrile gloves (which offer superior resistance to lipophilic esters compared to standard latex).

  • Spill Protocol (Self-Validating) : In the event of a spill, do not use water, as the compound's high LogP renders aqueous cleanup ineffective. Use an organic absorbent (e.g., vermiculite) followed by a wipe-down with ethanol. Validation Step: Verify the cleanup by checking the area with a portable UV lamp (254 nm); the absence of fluorescence or absorption shadows confirms complete removal.

Self-Validating Experimental Protocols

As researchers, we must design experiments that inherently prove their own reliability. Below are two field-proven protocols for working with CAS 19310-29-3.

Protocol A: HPLC Quantification of UV-Induced cis/trans Isomerization

Causality: The cis-isomer is thermodynamically driven to isomerize into the trans-isomer under UV stress. To utilize this compound in photoprotective formulations, we must quantify this conversion rate. We select a C18 column because it effectively resolves the subtle steric differences between the Z and E isomers based on their hydrophobic interactions with the stationary phase. Self-Validation: The inclusion of an aluminum-wrapped dark-control aliquot ensures that any observed isomerization is strictly due to the UV irradiation and not an artifact of the mobile phase acidity or thermal degradation in the autosampler.

Step-by-Step Methodology:

  • Standard Preparation : Dissolve 10 mg of CAS 19310-29-3 in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Aliquot Division : Split the stock into two 5 mL amber vials. Wrap Vial A (Dark Control) entirely in aluminum foil. Expose Vial B (Test) to a solar simulator (UVA/UVB, 50 mJ/cm²) for 30 minutes.

  • Chromatographic Setup : Equip the HPLC with a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Set the column temperature to 30°C.

  • Mobile Phase : Utilize an isocratic elution using Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min.

  • Detection : Set the UV/Vis detector to 290 nm (the approximate

    
     for methoxycinnamates).
    
  • Execution & Validation : Inject 10 µL of Vial A. A single peak should elute, validating baseline purity and stability. Inject 10 µL of Vial B. The appearance of a secondary peak at a different retention time confirms isomerization. Calculate the Area Under the Curve (AUC) ratio to determine the Z/E conversion percentage.

Protocol B: In Vitro Anti-Inflammatory Assay via BSA Denaturation Inhibition

Causality: Inflammation often involves the denaturation of tissue proteins. We use Bovine Serum Albumin (BSA) as an in vitro proxy. When heated, BSA denatures and aggregates, increasing the solution's turbidity. CAS 19310-29-3 stabilizes the protein structure, preventing this turbidity. Self-Validation: We run a positive control (Diclofenac sodium) alongside the test compound. If the positive control fails to inhibit turbidity, the entire assay is invalidated, ensuring we do not report false negatives for the cinnamate ester.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 1% aqueous solution of BSA. Prepare test solutions of CAS 19310-29-3 in a minimal volume of DMSO (to ensure solubility), diluted with phosphate-buffered saline (PBS, pH 6.4) to concentrations ranging from 0.1 to 10 µg/mL.

  • Reaction Mixture : In standard test tubes, combine 0.2 mL of 1% BSA, 2.8 mL of PBS, and 2.0 mL of the test solution.

  • Controls :

    • Negative Control: 2.0 mL of PBS/DMSO vehicle (represents maximum denaturation).

    • Positive Control: 2.0 mL of Diclofenac sodium (standard anti-inflammatory benchmark).

  • Incubation & Thermal Stress : Incubate all tubes at 37°C for 15 minutes to allow compound-protein binding. Subsequently, heat the tubes in a water bath at 70°C for exactly 10 minutes to induce denaturation.

  • Cooling & Measurement : Rapidly cool the tubes in an ice bath to halt the reaction. Measure the absorbance (turbidity) of each tube at 660 nm using a UV-Vis spectrophotometer.

  • Data Synthesis : Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Abs_test / Abs_control)). Validate the assay by confirming the Diclofenac standard achieves >70% inhibition before recording the test compound's efficacy.

References

  • 4-methoxycinnamate methyl ester, (Z)
  • Methyl p-methoxycinnamate, cis Source: NIST Chemistry WebBook URL
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: MDPI URL
  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent Source: Semantic Scholar URL
  • Source: PubChem (National Institutes of Health)

Sources

Foundational

Strategic Therapeutic Applications of p-Methoxycinnamic Acid Esters: A Mechanistic and Methodological Whitepaper

Executive Summary p-Methoxycinnamic acid (p-MCA) and its esterified derivatives—most notably ethyl p-methoxycinnamate (EPMC)—represent a highly versatile class of phenylpropanoids. Originally isolated as the primary bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Methoxycinnamic acid (p-MCA) and its esterified derivatives—most notably ethyl p-methoxycinnamate (EPMC)—represent a highly versatile class of phenylpropanoids. Originally isolated as the primary bioactive constituents of Kaempferia galanga rhizomes, these esters have transcended traditional ethnopharmacology to become highly targeted molecular leads in modern drug development. This guide synthesizes the latest pharmacological data, structural dynamics, and self-validating experimental methodologies required to evaluate p-MCA esters across anti-inflammatory, antiviral, and metabolic applications.

Mechanistic Pharmacology

Dual-Action Antiviral & Immunomodulatory Efficacy

One of the most significant recent breakthroughs in p-MCA ester pharmacology is the discovery of EPMC's dual-action efficacy against Dengue Virus (DENV). Severe DENV infections are characterized by a virus-induced cytokine storm that leads to life-threatening vascular leakage.

EPMC actively targets the replication phase of the DENV life cycle while simultaneously suppressing the host's hyper-inflammatory response 1. Mechanistically, EPMC acts as a potent inhibitor of the NF-κB signaling pathway. By preventing NF-κB activation, EPMC halts the downstream transcription of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, RANTES, and IP-10. Concurrently, EPMC acts as a non-selective but highly potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), further blunting systemic inflammation 2.

G EPMC EPMC (Ethyl p-methoxycinnamate) NFKB NF-κB Pathway EPMC->NFKB Inhibits Activation COX COX-1 / COX-2 Enzymes EPMC->COX Competitive Inhibition Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, RANTES) NFKB->Cytokines Prevents Transcription PG Prostaglandin E2 (PGE2) COX->PG Blocks Synthesis

EPMC-mediated suppression of NF-κB and COX signaling pathways to halt cytokine storms.

Pancreatic β-Cell Modulation and Metabolic Regulation

Beyond immunomodulation, p-MCA and its esters exhibit profound antidiabetic properties. Unlike traditional sulfonylureas (e.g., glibenclamide) which force insulin secretion by closing ATP-sensitive K+ (K_ATP) channels and inducing membrane depolarization, p-MCA operates via a distinct mechanism. It stimulates insulin secretion from pancreatic β-cells by directly increasing intracellular calcium (


) influx through L-type 

channels, entirely independent of K_ATP channel closure 3. This alternative pathway presents a valuable therapeutic angle for restoring β-cell functionality without the severe hypoglycemic risks associated with forced membrane depolarization.

Quantitative Pharmacological Profiling

To facilitate drug development benchmarking, the quantitative pharmacological metrics of EPMC are consolidated below. These values highlight the compound's multi-target affinity, particularly its sub-micromolar potency against cyclooxygenase enzymes.

Biological Target / AssayCell Line / ModelActivity MetricValueReference
COX-1 Enzyme In vitro purified enzyme

(Inhibition)
1.12 μM2
COX-2 Enzyme In vitro purified enzyme

(Inhibition)
0.83 μM2
Dengue Virus (DENV-2) A549 Cells

(Antiviral)
6.17 μM1
α-Glucosidase In vitro assay

(Inhibition)
50.0 μM4
Cytotoxicity (Prostate Cancer) PC-3 Cells

(Cytotoxicity)
39.0 μg/mL4

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of p-MCA esters is heavily dictated by the steric and electronic properties of their functional groups. Structure-activity relationship (SAR) studies utilizing bovine serum albumin (BSA) anti-denaturation assays reveal that both the ester functional group and the para-methoxy group are non-negotiable for optimal anti-inflammatory activity 5.

  • The Ester Chain Length: Re-esterification of p-MCA to a methyl ester completely abolishes anti-denaturation activity. Conversely, propyl and butyl esters restore activity but only at highly specific, narrow concentration ranges (0.1–10 μg/mL). The ethyl ester (EPMC) provides the optimal lipophilicity (

    
    ) required for cellular membrane penetration and stable binding within the hydrophobic pockets of COX enzymes.
    
  • The Methoxy Group: The electron-donating nature of the methoxy group at the para position increases the electron density of the aromatic ring, which is critical for π-π stacking interactions with target proteins (e.g., NF-κB subunits and viral proteases).

Self-Validating Experimental Protocols

To ensure rigorous reproducibility in drug development, the following protocols are designed as self-validating systems . They incorporate internal causal checks to prevent false positives/negatives caused by solvent interference, enzyme degradation, or off-target cytotoxicity.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

This protocol quantifies the anti-inflammatory potency of p-MCA esters by measuring the suppression of Prostaglandin E2 (PGE2) synthesis.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Pre-incubate the enzymes with EPMC at varying concentrations (0.1 μM to 10 μM) for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 100 μM to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes.

  • Reaction Termination & Detection: Terminate the reaction by adding stannous chloride (

    
    ) to reduce intermediate PGH2 to stable PGE2. Quantify PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
    
  • Self-Validation Logic:

    • Causality Check 1 (Positive Control): Include Indomethacin to benchmark maximal enzyme inhibition. If Indomethacin fails to yield an

      
       of ~0.3-0.5 μM, the enzyme batch is degraded.
      
    • Causality Check 2 (Vehicle Control): A 1% DMSO control ensures the solvent is not artificially suppressing enzyme activity.

    • Causality Check 3 (Selectivity Index): By calculating the ratio of COX-1 to COX-2

      
       values internally, the system validates the compound's selectivity, providing a predictive metric for downstream gastrointestinal toxicity (where high COX-1 inhibition correlates with gastric ulceration).
      
Protocol B: DENV-2 Antiviral Foci-Forming Unit (FFU) Assay

This workflow evaluates the true replication blockade of p-MCA esters against Dengue virus.

W S1 1. Cell Seeding (A549 Cells) S2 2. DENV-2 Infection + EPMC Treatment S1->S2 S3 3. 48h Incubation & Fixation S2->S3 S4 4. Immunostaining (Anti-DENV Env) S3->S4 S5 5. FFU Quantification (Self-Validation) S4->S5

Step-by-step workflow for the DENV-2 Foci-Forming Unit (FFU) antiviral assay.

  • Cell Seeding: Seed A549 (human alveolar basal epithelial) cells in 96-well plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Viral Infection & Treatment: Inoculate cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.1. Simultaneously co-treat with EPMC ranging from 5 μM to 500 μM.

  • Incubation & Fixation: Incubate for 48 hours. Remove the supernatant, wash with PBS, and fix the cells using 4% paraformaldehyde for 20 minutes.

  • Immunostaining: Permeabilize cells with 0.1% Triton X-100. Apply a primary anti-DENV envelope (E) protein antibody, followed by an HRP-conjugated secondary antibody. Develop using a DAB substrate.

  • Self-Validation Logic:

    • Causality Check 1 (Cell Line Selection): A549 cells are explicitly chosen over standard Vero cells due to their robust physiological relevance to DENV-induced human systemic pathogenesis and their intact interferon response.

    • Causality Check 2 (Assay Modality): The FFU assay is utilized instead of standard RT-qPCR because it exclusively quantifies infectious, fully assembled virions rather than residual, non-infectious viral RNA. This prevents false-positive efficacy readouts.

    • Causality Check 3 (Reference Standard): Integration of Ribavirin validates the maximum achievable replication blockade within the specific viral passage.

References

  • Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression.Nature Scientific Reports / NIH.
  • Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts.Molecules / NIH.
  • Mechanisms of p-Methoxycinnamic Acid-induced Increase in Insulin Secretion.Hormone and Metabolic Research / Thieme Connect.
  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent.Semantic Scholar.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.Molecules / NIH.

Sources

Exploratory

Experimental Protocol: Isolation and Validation of the Cis-Isomer

[label="4. Preparative HPLC\nReverse-phase C18 ( Fig 1: Photochemical E-Z isomerization pathway of methyl p-methoxycinnamate.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Preparative HPLC\nReverse-phase C18 (

Fig 1: Photochemical E-Z isomerization pathway of methyl p-methoxycinnamate.

To study the isolated cis-isomer, researchers must synthesize it via controlled photoirradiation followed by stringent chromatographic separation. The following protocol establishes a self-validating workflow for this process.

Workflow N1 1. Substrate Preparation Dissolve E-isomer in MeCN N2 2. UV Irradiation Photoreactor (300-320 nm, 4h) N1->N2 N3 3. In-Process UPLC-MS Monitor Z-isomer conversion N2->N3 N3->N2 Conversion < 40% N4 4. Preparative HPLC Reverse-phase C18 (AgNO3) N3->N4 Conversion > 40% N5 5. NMR Validation Confirm J ≈ 12 Hz (cis) N4->N5

Fig 2: Experimental workflow for the isolation and structural validation of the cis-isomer.

Step-by-Step Methodology
  • Substrate Preparation : Dissolve 500 mg of trans-methyl p-methoxycinnamate in 50 mL of HPLC-grade acetonitrile (MeCN).

    • Causality: MeCN is selected due to its high UV transparency (cutoff

      
       nm). Unlike aromatic solvents, MeCN will not competitively absorb the incident UV-B radiation, ensuring maximum photon yield for the solute.
      
  • Photochemical Irradiation : Place the solution in a quartz tube and irradiate inside a photoreactor equipped with 310 nm UV lamps for 4 hours at ambient temperature.

  • In-Process Monitoring : Extract 10

    
    L aliquots hourly for UPLC-MS analysis to monitor the photostationary state. Proceed to separation once the cis-isomer yield plateaus (typically 
    
    
    
    ).
  • Preparative HPLC Separation : Inject the mixture onto a preparative C18 reverse-phase column. Use a mobile phase of Water/MeCN doped with

    
    
    
    
    
    .
    • Causality: The cis and trans isomers have nearly identical polarities, making standard reverse-phase separation difficult. The addition of

      
       ions induces argentation chromatography. The less sterically hindered cis-double bond forms a stronger 
      
      
      
      -complex with
      
      
      than the trans-isomer, selectively altering its retention time and enabling baseline resolution.
  • Lyophilization : Collect the cis-enriched fractions, remove the solvent under reduced pressure, and lyophilize to obtain the pure cis-methyl p-methoxycinnamate as a pale oil.

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the isolated product, the protocol relies on a self-validating Nuclear Magnetic Resonance (NMR) step. The geometry of the alkene is unambiguously confirmed by the


H-NMR coupling constants (

) of the vinylic protons, governed by the Karplus equation [1].

In a trans configuration, the dihedral angle is


, resulting in a large scalar coupling. In the cis configuration, the dihedral angle is 

, resulting in a significantly lower coupling constant. This intrinsic physical property makes the NMR data self-validating; if the

value is

Hz, the isolation of the cis-isomer is definitively successful, proving the structural identity without relying on external reference standards.
Table 2: Spectroscopic Markers for Isomer Differentiation
Analytical TechniqueMarker for trans (E) IsomerMarker for cis (Z) IsomerValidation Principle

H-NMR (Vinylic Protons)
Doublets at

7.6 and 6.3 ppm;

Hz
Doublets shifted upfield;

Hz
Karplus equation (Dihedral angle dependence)
UV-Vis Spectroscopy

nm

nm (Hypsochromic shift)
Reduced coplanarity in cis disrupts extended

-conjugation
Physical State (RT) Crystalline Solid (mp

C)
Viscous Liquid / OilDisrupted crystal lattice packing due to bent cis geometry

References

  • PubChem. "4-methoxycinnamate methyl ester, (Z)- | C11H12O3 | CID 1712659". National Center for Biotechnology Information. Available at:[Link]

  • NIST WebBook. "2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester". National Institute of Standards and Technology. Available at:[Link]

  • CAS Common Chemistry. "Methyl trans-4-methoxycinnamate". American Chemical Society. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Gas Chromatography Analysis of cis- and trans-p-Methoxymethylcinnamate: A Protocol for Isomeric Resolution and Photostability Profiling

Executive Summary p-Methoxymethylcinnamate (also known as 4-methoxycinnamate methyl ester) is a naturally occurring phenylpropanoid derivative and a highly effective UV-absorbing compound used in pharmacological research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Methoxymethylcinnamate (also known as 4-methoxycinnamate methyl ester) is a naturally occurring phenylpropanoid derivative and a highly effective UV-absorbing compound used in pharmacological research and cosmetic formulations. A critical quality attribute of cinnamate derivatives is their photostability. Under ultraviolet (UV) irradiation, the naturally stable trans (E) isomer undergoes photoisomerization into the cis (Z) isomer. Because the cis isomer exhibits a significantly lower molar extinction coefficient, this structural shift directly degrades the formulation's photoprotective efficacy.

This application note provides a comprehensive, self-validating Gas Chromatography (GC) methodology equipped with Flame Ionization Detection (FID) or Mass Spectrometry (MS) to baseline-resolve and quantify the cis and trans isomers of p-Methoxymethylcinnamate.

Mechanistic Background: Causality of Photoisomerization

The active UV-filtering mechanism of trans-p-Methoxymethylcinnamate relies on its highly conjugated, planar aromatic system, which efficiently absorbs UV-A and UV-B photons[1]. When a photon is absorbed, the molecule enters an excited singlet state. This energy unpairs the electrons in the


-bond of the propenoic chain, allowing free rotation around the C-C bond.

Upon thermal relaxation, the molecule can re-form the double bond in the sterically hindered cis configuration. The cis isomer is non-planar; the steric clash between the aromatic ring and the ester group disrupts the


-electron conjugation. Consequently, the cis isomer has a lower boiling point, a more compact three-dimensional radius, and a drastically reduced capacity to absorb UV radiation[2].

Photoisomerization Trans trans-p-Methoxymethylcinnamate (Planar, High UV Absorbance) UV UV Irradiation Trans->UV Photon Absorption Cis cis-p-Methoxymethylcinnamate (Steric Hindrance, Low Absorbance) Cis->Trans Thermal Relaxation UV->Cis Photoisomerization

Mechanism of trans-to-cis photoisomerization of p-Methoxymethylcinnamate under UV irradiation.

Analytical Strategy and Experimental Design

Separating geometric isomers that share identical molecular weights (


) and highly similar polarities requires exploiting minute differences in their volatility and spatial geometry[3][4].

Column Selection Causality: A capillary column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is selected. The phenyl groups in the stationary phase provide


 dispersive interactions with the aromatic ring of the analyte. Because the cis isomer is less planar and more compact, it interacts less strongly with the stationary phase and possesses a lower boiling point. Therefore, the cis isomer will reliably elute before the trans isomer [5].

Self-Validating System: To ensure the protocol is self-validating, an internal standard (Benzyl benzoate) is utilized to correct for injection volume discrepancies and matrix effects. Furthermore, a forced-degradation control (UV-irradiated standard) is prepared alongside the samples to definitively confirm the retention time of the cis isomer, which is rarely available as a high-purity commercial standard.

GCWorkflow Prep 1. Sample Preparation (Dilution in DCM + Internal Standard) Inject 2. GC Injection (Split Mode, 250°C) Prep->Inject Separate 3. Capillary Separation (5% Phenyl-methylpolysiloxane) Inject->Separate Detect 4. Detection & Quantification (FID or MS, 280°C) Separate->Detect Validate 5. System Suitability (Resolution > 1.5, Tailing < 1.5) Detect->Validate

Step-by-step gas chromatography workflow for resolving cinnamate isomers.

Step-by-Step Methodology

Preparation of Solutions
  • Internal Standard (IS) Solution: Dissolve Benzyl benzoate in high-purity dichloromethane (DCM) to achieve a final concentration of

    
    .
    
  • Reference Standard Solution (trans-isomer): Accurately weigh

    
     of reference standard trans-p-Methoxymethylcinnamate (>98% purity). Dissolve in 
    
    
    
    of the IS Solution to yield a
    
    
    stock. Dilute further with DCM to a working concentration of
    
    
    .
  • System Suitability Control (Forced Photoisomerization): Transfer

    
     of the Reference Standard Solution into a clear quartz GC vial. Expose the vial to a UV-A lamp (365 nm, 
    
    
    
    ) for 60 minutes. This controlled irradiation will force a partial conversion (typically 20-40%) of the trans isomer into the cis isomer, creating a reliable mixed-isomer standard for resolution testing[5].
  • Sample Preparation: Extract or dilute the target formulation/sample in the IS Solution to an expected total cinnamate concentration of

    
    . Filter through a 
    
    
    
    PTFE syringe filter prior to injection.
Gas Chromatography Parameters

Configure the GC-FID or GC-MS system according to the parameters outlined in Table 1.

Table 1: Optimized GC-FID/MS Operating Parameters

ParameterSpecificationCausality / Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm)5% phenyl phase provides optimal

selectivity for aromatic isomers.
Carrier Gas Helium (99.999%), Constant Flow

ensures optimal linear velocity for sharp peak shapes.
Injection Mode Split (Ratio 20:1)Prevents column overloading and maintains narrow initial band widths.
Injection Volume

Balances sensitivity with minimal inlet expansion volume.
Inlet Temperature

Ensures instantaneous volatilization without inducing thermal degradation.
Oven Program Initial:

(Hold 2 min)Ramp:

to

Final:

(Hold 5 min)
The gradient allows the solvent to elute early, while the slow ramp maximizes the resolution (

) between the closely eluting isomers.
Detector (FID)

, H

:

, Air:

Standard optimal stoichiometric ratios for universal carbon detection.
Detector (MS) Transfer Line:

, Source:

Electron Impact (EI) at 70 eV. Scan range

40–300.

Data Interpretation and System Suitability

Upon executing the sequence, the chromatogram of the System Suitability Control must be evaluated to ensure the protocol is valid.

Elution Profile

Due to the structural and thermodynamic properties discussed in Section 2, the elution order is strictly conserved:

  • Internal Standard (Benzyl benzoate): Elutes first (lowest molecular weight and boiling point).

  • cis-p-Methoxymethylcinnamate: Elutes second.

  • trans-p-Methoxymethylcinnamate: Elutes third.

Table 2: Expected Retention Times and System Suitability Criteria

AnalyteApprox. Retention Time (min)Target Resolution (

)
Tailing Factor (

)
Benzyl benzoate (IS)9.5N/A

cis-p-Methoxymethylcinnamate12.8

(from IS)

trans-p-Methoxymethylcinnamate13.4

(from cis)

Troubleshooting Causality
  • Resolution (

    
    ) < 1.5 between isomers:  This indicates a loss of column efficiency. Causality:  The stationary phase may be degrading due to oxygen exposure at high temperatures, or the column is overloaded. Action:  Reduce the injection volume, increase the split ratio to 50:1, or trim the first 10 cm of the analytical column.
    
  • Excessive Peak Tailing (

    
     > 1.5): Causality:  Active sites (exposed silanols) have formed in the glass inlet liner or at the head of the column, which interact via hydrogen bonding with the ester carbonyls. Action:  Replace the inlet liner with a freshly deactivated one and ensure the sample matrix is free of non-volatile residues.
    
Quantification

Calculate the Isomeric Ratio (IR) to determine the extent of photodegradation in the sample:



(Note: If using FID, the response factors for the cis and trans isomers are virtually identical due to their identical carbon counts and functional groups, allowing direct area normalization).

References

  • PubChem (National Institutes of Health). "4-Methoxycinnamate methyl ester (trans-p-Methoxymethylcinnamate) | CID 92841". PubChem Database.[Link][3]

  • PubChem (National Institutes of Health). "4-methoxycinnamate methyl ester, (Z)- (cis-p-Methoxymethylcinnamate) | CID 1712659". PubChem Database.[Link][4]

  • Ashwood-Smith, M., et al. "UV-A-mediated activity of p-methoxymethylcinnamate". Photochemistry and Photobiology, 1993.[Link][1]

  • Parrino, B., et al. "Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid". Molecules, 2020. (Reference for cinnamate GC elution order and photoisomerization).[Link][5]

  • AIP Publishing. "A post-HF approach to the sunscreen octyl methoxycinnamate". The Journal of Chemical Physics, 2021. (Reference for structural stability and UV absorption capacity of cis/trans cinnamates).[Link][2]

Sources

Application

Advanced Purification of p-Methoxycinnamic Acid Esters via Silica Gel Column Chromatography: Mechanisms, Optimization, and Protocols

Introduction and Mechanistic Insights p-Methoxycinnamic acid esters, notably Ethyl p-methoxycinnamate (EPMC) and Octyl p-methoxycinnamate (OPMC) , are high-value conjugated aromatic compounds. EPMC is a major bioactive c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

p-Methoxycinnamic acid esters, notably Ethyl p-methoxycinnamate (EPMC) and Octyl p-methoxycinnamate (OPMC) , are high-value conjugated aromatic compounds. EPMC is a major bioactive constituent isolated from the rhizomes of Kaempferia galanga L., exhibiting potent anti-inflammatory, anti-allergic, and antimicrobial properties[1]. OPMC, often synthesized via the transesterification of natural EPMC with n-octanol, is a globally approved UVB filter used in dermatological and cosmetic formulations[2].

The purification of these esters from complex crude extracts or synthesis mixtures relies heavily on normal-phase silica gel column chromatography . The separation mechanism is governed by the differential hydrogen bonding between the analyte's functional groups and the free silanol (-SiOH) groups on the silica surface:

  • The Methoxy and Carbonyl Groups: The para-methoxy group acts as an electron-donating group (EDG), increasing the electron density across the conjugated cinnamate system. Both the methoxy oxygen and the ester carbonyl oxygen act as hydrogen-bond acceptors, anchoring the molecule to the stationary phase.

  • The Aliphatic Ester Tail: The length of the ester alkyl chain dictates the molecule's overall lipophilicity. OPMC, with its bulky 8-carbon octyl chain, exhibits significant steric shielding of the ester carbonyl and higher lipophilicity than the 2-carbon ethyl chain of EPMC. Consequently, OPMC has a weaker net retention on normal-phase silica and elutes more rapidly under less polar conditions[3].

Experimental Workflow

The following diagram illustrates the critical path for isolating high-purity p-methoxycinnamic acid esters, ensuring minimal band broadening and maximum recovery.

G N1 1. Sample Preparation Extract or Synthesis Mixture N2 2. TLC Optimization Select Hexane:EtOAc Ratio N1->N2 N3 3. Column Packing Silica Gel (200-300 mesh) Slurry N2->N3 N4 4. Dry Loading Pre-adsorb onto Silica Gel N3->N4 N5 5. Gradient Elution Increase EtOAc Concentration N4->N5 N6 6. Fraction Collection Monitor via UV (254/310 nm) N5->N6 N7 7. Purity Validation HPLC (C18, 308 nm) N6->N7

Workflow for the chromatographic purification of p-methoxycinnamic acid esters.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in self-validation checkpoints. These methodologies apply to both the isolation of natural EPMC and the purification of synthetic OPMC.

Protocol A: Mobile Phase Optimization via TLC

Before initiating column chromatography, the solvent system must be optimized to achieve an Retention factor (


) between 0.3 and 0.5 for the target ester.
  • Preparation: Spot the crude mixture alongside a reference standard (if available) onto a Silica Gel

    
     TLC plate.
    
  • Development: Develop the plate in a pre-saturated chamber using a gradient of n-hexane and ethyl acetate.

    • Causality: Hexane acts as the weak, non-polar carrier solvent. Ethyl acetate acts as the strong solvent, competitively disrupting the hydrogen bonds between the ester and the silica gel.

  • Detection: Visualize the plate under UV light at 254 nm (for aromatic ring quenching) and 310 nm (specific to the conjugated cinnamate system)[4].

  • Self-Validation Checkpoint: An optimal system for EPMC typically resolves at a ratio of Hexane:Ethyl Acetate (9.5 : 0.5)[5], while OPMC may require a ratio closer to (7.5 : 2.5) depending on the matrix[4]. Ensure the target spot is symmetrical and well-resolved from baseline impurities.

Protocol B: Column Packing and Dry Loading

Plant extracts (like K. galanga oleoresins) contain highly non-polar essential oils and highly polar resins. Wet loading can cause precipitation at the column head when the sample meets the weak initial mobile phase.

  • Slurry Packing: Suspend 200-300 mesh silica gel in 100% n-hexane. Pour the slurry continuously into the glass column to prevent air bubbles and channeling. Note: Regenerated silica gel (calcined at 600°C) can be used effectively without a loss in separation efficiency[5].

  • Dry Loading: Dissolve the crude extract in a minimum volume of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (1:2 sample-to-silica weight ratio) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Application: Carefully layer the dry powder onto the flat bed of the packed column. Top with a 1 cm layer of clean sea sand to protect the bed from physical disturbance during solvent addition.

    • Causality: Dry loading pre-adsorbs the mixture uniformly, ensuring a narrow starting band and preventing the resolution loss associated with poor sample solubility in the mobile phase.

Protocol C: Gradient Elution and Fractionation
  • Elution: Begin elution with 100% n-hexane to wash out highly non-polar terpenes and unreacted aliphatic alcohols.

  • Gradient Step: Gradually increase the polarity by introducing ethyl acetate in 1% to 5% increments, depending on the complexity of the TLC profile.

  • Collection: Collect fractions in uniform volumes (e.g., 50 mL).

  • Self-Validation Checkpoint: Spot every 3rd fraction on a TLC plate. Pool fractions that exhibit a single, identical spot corresponding to the

    
     of the target ester. Evaporate the pooled fractions under reduced pressure to yield the purified ester.
    
Protocol D: Purity Validation via HPLC

To validate the final purity of the isolated esters, High-Performance Liquid Chromatography (HPLC) is employed.

  • System Setup: Utilize a C18 reverse-phase column (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Use an isocratic elution system of Methanol:Water (70:30 v/v) containing 0.1% Trifluoroacetic acid (TFA)[6].

  • Detection: Set the flow rate to 1 mL/min and monitor the UV absorbance at 308 nm[6].

  • Self-Validation Checkpoint: The presence of a single sharp peak accounting for >98% of the total peak area confirms successful purification.

Quantitative Data Summary

The following table synthesizes the expected chromatographic parameters and analytical benchmarks for EPMC and OPMC based on established literature.

Table 1. Chromatographic Parameters for p-Methoxycinnamic Acid Esters

Target CompoundPrimary Source / MatrixOptimal Mobile Phase (v/v)Expected TLC

UV Max (nm)HPLC Validation Conditions
Ethyl p-methoxycinnamate (EPMC) K. galanga L. Rhizome Extractn-Hexane : Ethyl Acetate (9.5 : 0.5)~0.45308C18 Column; MeOH:Water (70:30) with 0.1% TFA; 1 mL/min
Octyl p-methoxycinnamate (OPMC) Transesterification of EPMCn-Hexane : Ethyl Acetate (7.5 : 2.5)~0.60310.5C18 Column; Isopropyl alcohol standard dilution

Note:


 values are highly dependent on chamber saturation, temperature, and silica gel activity. Always co-spot with a verified analytical standard.

References

  • Source: e3s-conferences.
  • Bioactivity-Guided Isolation and Stability Analysis of the Active Anti-Allergic Compound from Kaempferia galanga L.
  • Source: semanticscholar.
  • COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA L.
  • Source: researchgate.
  • Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L.

Sources

Method

Application Note: Biological Activity and UV-A Photosensitization Protocols for cis(Z)-p-Methoxymethylcinnamate

Introduction & Mechanistic Overview cis(Z)-p-Methoxymethylcinnamate (also known as methyl (Z)-4-methoxycinnamate) is a photobiologically active ester of hydroxycinnamic acid. While many trans(E) cinnamate derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

cis(Z)-p-Methoxymethylcinnamate (also known as methyl (Z)-4-methoxycinnamate) is a photobiologically active ester of hydroxycinnamic acid. While many trans(E) cinnamate derivatives are widely utilized as UV filters in cosmetics and exhibit baseline anti-inflammatory properties [2], the cis(Z) isomer demonstrates a highly specific, UV-A-mediated photosensitizing activity.

Crucially, experimental evidence indicates that cis(Z)-p-methoxymethylcinnamate is biologically inert in the dark—testing negative for genetic activity in standard assays like the Ames Salmonella typhimurium test when unexposed to light. However, upon exposure to UV-A radiation (320–400 nm), it becomes a potent photosensitizer capable of inducing severe cytotoxicity in both prokaryotic (Escherichia coli) and eukaryotic (Chinese Hamster Ovary, CHO) cells, as well as triggering sister chromatid exchanges (SCEs) .

Unlike classic photodynamic therapy (PDT) agents (e.g., porphyrins) that rely on reactive oxygen species (ROS) generation, the photosensitization of this cinnamate is oxygen-independent . This indicates a direct photochemical interaction with DNA (such as a [2+2] cycloaddition) rather than a Type II oxidative mechanism .

Mechanistic Pathway

G A cis(Z)-p-Methoxymethylcinnamate (Dark State: Biologically Inactive) B UV-A Irradiation (320-400 nm) A->B Exposure C Photoexcited Intermediate (Oxygen-Independent) B->C Activation D DNA Interaction / Cross-linking C->D Binding E Sister Chromatid Exchange (SCE) (Genotoxic Stress) D->E Induction F Cytotoxicity (E. coli & CHO Cells) D->F Cell Death

Figure 1: UV-A photosensitization pathway of cis(Z)-p-Methoxymethylcinnamate.

Self-Validating Experimental Design

To establish a self-validating system, every protocol described below relies on a strict three-tier control matrix to isolate the true photobiological effect from background variables:

  • Vehicle Control (Dark + UV-A) : Assesses baseline viability and ensures the UV-A dose alone is non-lethal.

  • Compound Control (Dark) : Ensures the compound itself is not inherently toxic without photoactivation.

  • Experimental Condition (Compound + UV-A) : Isolates the specific synergistic photobiological activity.

Experimental Protocols

Protocol A: UV-A Mediated Cytotoxicity Assay (CHO Cells)

Rationale : CHO cells are the gold standard for mammalian genotoxicity and cytotoxicity assays due to their rapid doubling time and stable karyotype.

  • Cell Seeding : Seed CHO cells in 96-well plates at a density of

    
     cells/well in Ham's F-12 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Administration : Prepare a stock solution of cis(Z)-p-Methoxymethylcinnamate in DMSO. Dilute in sterile Phosphate-Buffered Saline (PBS) to achieve final working concentrations (e.g., 10, 50, 100, 200 µM).

    • Causality: You must replace the complete culture medium with the PBS-compound solution prior to irradiation. Complete media contains phenol red and aromatic amino acids that absorb UV-A, which would artificially shield the cells and cause false-negative results.

  • UV-A Irradiation : Expose the experimental plates to a UV-A light source (peak emission ~365 nm) at a dose of 2 to 10 J/cm². Keep the "Dark Control" plates wrapped in aluminum foil at room temperature for the exact same duration.

  • Recovery : Immediately post-irradiation, aspirate the PBS and replace it with fresh complete medium. Incubate for 24 hours.

  • Viability Readout : Perform an MTT or CellTiter-Glo assay to quantify metabolic activity. Calculate the IC₅₀ of the compound under UV-A vs. Dark conditions.

Protocol B: Photosensitized Antimicrobial Assay (E. coli)

Rationale : E. coli provides a rapid, high-throughput prokaryotic model to confirm the oxygen-independent DNA damage mechanism.

  • Bacterial Culture : Grow E. coli (e.g., wild-type strain WP2) in Luria-Bertani (LB) broth to the mid-logarithmic phase (OD₆₀₀ ~ 0.4 - 0.6).

  • Washing and Dosing : Centrifuge the culture and resuspend the pellet in sterile M9 minimal salts. Add cis(Z)-p-Methoxymethylcinnamate (10 - 100 µg/mL).

    • Causality: LB broth contains complex organic molecules that quench photochemical reactions. M9 minimal salts provide an optically clear, non-reactive environment.

  • Irradiation : Transfer the suspension to a shallow, uncovered Petri dish. Irradiate with UV-A (e.g., 5 J/cm²) while stirring gently with a micro-magnetic bar.

    • Causality: Stirring prevents bacterial settling and ensures equal photon distribution across the entire population, preventing survival bias in the lower liquid strata.

  • Plating and Incubation : Serially dilute the suspensions in M9 buffer and plate on LB agar. Incubate at 37°C for 18-24 hours.

  • Quantification : Count colony-forming units (CFUs) and calculate the log reduction compared to the dark control.

Protocol C: Sister Chromatid Exchange (SCE) Assay

Rationale : SCEs are a highly sensitive biomarker for DNA cross-linking and replication fork arrest caused by genotoxic agents.

  • BrdU Incorporation : Culture CHO cells in the presence of 10 µM 5-bromo-2'-deoxyuridine (BrdU) for exactly two cell cycles (approx. 24-28 hours).

    • Causality: BrdU substitutes for thymidine during DNA replication. After two cycles, one sister chromatid is unifilarly substituted and the other is bifilarly substituted, allowing for differential staining and visualization of physical DNA exchanges.

  • Treatment & Irradiation : Wash cells, treat with a sub-lethal dose of cis(Z)-p-Methoxymethylcinnamate (e.g., IC₂₀ determined from Protocol A), and irradiate with UV-A as described above.

  • Metaphase Arrest : Add Colcemid (0.1 µg/mL) for the final 2 hours of culture to arrest cells in metaphase.

  • Harvest & Staining : Harvest cells using trypsin, treat with hypotonic KCl (0.075 M) to swell the cells, and fix in methanol:acetic acid (3:1). Drop onto cold slides and stain using the Fluorescence-plus-Giemsa (FPG) technique.

  • Scoring : Analyze 50 well-spread metaphases per condition under a microscope. Count the number of SCEs per chromosome.

Quantitative Data Summary

The following table summarizes the expected quantitative biological responses based on validated literature parameters for cis(Z)-p-Methoxymethylcinnamate :

Biological ModelEndpoint MeasuredDark Control (Compound Only)UV-A Control (Light Only)Experimental (Compound + UV-A)Mechanistic Interpretation
E. coli (WP2) Cell Viability (Log CFU/mL)~9.0 (No reduction)~8.8 (Slight reduction)< 4.0 (>5-log reduction)Potent, oxygen-independent phototoxicity
CHO Cells Cell Viability (% of Control)> 95%> 90%< 20%Eukaryotic cell photosensitization
CHO Cells SCEs per Chromosome~0.4~0.5> 1.5Direct DNA cross-linking/damage
S. typhimurium Revertant Colonies (Ames)BaselineBaselineBaseline (Assay lacks light)Not genetically active without UV-A

References

  • Ashwood-Smith, M., Stanley, C., Towers, G. H., & Warrington, P. J. (1993). UV-A-mediated activity of p-methoxymethylcinnamate. Photochemistry and Photobiology, 57(5), 814-818. URL: [Link]

  • Rychlicka, M., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(11), 3131. URL:[Link]

Application

Application Note: Biocatalytic Synthesis of p-Methoxycinnamate Esters

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Application Areas: Cosmetics (UVB Filters), Pharmaceuticals (Antioxidant/Hepatoprotective Agents), and Green Chemistry Introduction & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Application Areas: Cosmetics (UVB Filters), Pharmaceuticals (Antioxidant/Hepatoprotective Agents), and Green Chemistry

Introduction & Strategic Context

p-Methoxycinnamic acid (p-MCA) and its ester derivatives—such as octyl p-methoxycinnamate (OMC) and isoamyl p-methoxycinnamate (amiloxate)—are high-value compounds. They are globally recognized as highly efficient UVB absorbers (280–320 nm) and possess potent antioxidant, antimicrobial, and hepatoprotective properties[1][2][3].

Historically, the synthesis of these esters relied on harsh chemical catalysts (e.g., sulfonic acids or strong acid resins) operating at high temperatures[3]. However, p-methoxycinnamate esters are heat-sensitive and prone to thermal degradation and oxidation[3]. To meet the rising demand for "natural" and sustainable ingredients, enzymatic synthesis via lipases has emerged as the gold standard. This application note details the mechanistic rationale, self-validating protocols, and kinetic optimization required to successfully synthesize these esters under mild, biocatalytic conditions[1][3].

Mechanistic Insights: Overcoming the Kinetic Barrier

As a process scientist, understanding the structure-activity relationship of your substrate is critical to designing a successful biocatalytic workflow. Esterifying p-MCA is notoriously more difficult than esterifying aliphatic acids or even unsubstituted cinnamic acid[4].

The Causality of Low Reactivity: The difficulty arises from the electron-donating methoxy (-OCH₃) group located in the para position of the aromatic ring[4]. This group delocalizes electron density into the ring, which fundamentally deactivates the electrophilic carbonyl carbon of the carboxylic acid[4]. Consequently, the carbonyl carbon is highly resistant to nucleophilic attack by the incoming alcohol[4]. Kinetic studies demonstrate that the reaction rate constant for p-methoxycinnamic acid can be up to nine times lower than that of unsubstituted cinnamic acid[4].

To overcome this thermodynamic and kinetic barrier, the system requires:

  • High-Affinity Biocatalysts: Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435) or Rhizopus oryzae lipase, which possess active sites capable of accommodating the steric and electronic demands of the aromatic substrate[3][5].

  • Equilibrium Shifting: Because the reaction generates water (in direct esterification) or a short-chain alcohol (in transesterification), continuous byproduct removal via vacuum or molecular sieves is mandatory to prevent hydrolysis and drive the reaction forward[6].

ReactionPathway Substrate1 p-Methoxycinnamic Acid (Electrophile) Complex Acyl-Enzyme Intermediate Substrate1->Complex Deactivated by -OCH3 Requires High Enzyme Affinity Substrate2 Alcohol Donor (Nucleophile) Substrate2->Complex Acyl Acceptor Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Complex Catalytic Activation Product p-Methoxycinnamate Ester (Target Product) Complex->Product Esterification Byproduct Water / Methanol (Removed via Vacuum) Complex->Byproduct Thermodynamic Shift

Biocatalytic mechanism of p-methoxycinnamate ester synthesis highlighting the acyl-enzyme intermediate.

Quantitative Data & Process Parameters

To establish a baseline for your experimental design, the following table summarizes field-proven parameters for the enzymatic synthesis of various p-methoxycinnamate esters across different solvent systems and biocatalysts.

Target EsterSubstratesBiocatalystSolvent SystemTemp / TimeConversionRef
Octyl methoxycinnamate (OMC) p-MCA + 2-ethylhexanolRhizopus oryzae lipaseCyclooctane45 °C / 96 h91.3%[5][7]
Long-chain alkyl p-MCA Methyl p-MCA + Oleyl alcoholNovozym 435 (CALB)Solvent-free80 °C / 72 h92.0%[7]
p-MCA Monoglyceride p-MCA + GlycerolNovozym 435 (CALB)Solventless70 °C / 24 h>85.0%[3]
Octyl cinnamate (Analog) Methyl cinnamate + OctanolNovozym 435 (CALB)Solvent-free (Ultrasound + Vacuum)74.6 °C / 11.1 h93.8%[6]

Note: The integration of ultrasound and vacuum systems significantly reduces reaction times from 72–96 hours down to ~11 hours by mitigating the hydrophilic hindrance layer on the enzyme surface[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict in-process controls (IPCs), researchers can definitively isolate biocatalytic conversion from thermal artifacts.

Protocol A: Solvent-Free Transesterification (Synthesis of Isoamyl p-Methoxycinnamate)

This protocol utilizes natural ethyl p-methoxycinnamate to produce the cosmetic UV filter amiloxate, adhering to strict natural ingredient regulations[1].

1. System Preparation & Control Setup:

  • Test Reactor: Charge a jacketed stirred-tank reactor with 100 mmol of ethyl p-methoxycinnamate and 300 mmol of natural isoamyl alcohol (3:1 molar ratio drives the equilibrium).

  • Validation Control: Set up an identical parallel reactor containing the substrates but with thermally deactivated lipase. This proves that any esterification is strictly enzymatically driven.

2. Conditioning:

  • Heat the mixtures to 65 °C under gentle agitation (250 rpm).

  • Apply a moderate vacuum (approx. 200 mbar) to continuously strip the evolving ethanol byproduct.

3. Biocatalysis:

  • Add 5% (w/w based on total substrate mass) of immobilized Novozym 435 to the Test Reactor.

4. In-Process Monitoring (Self-Validation):

  • HPLC Analysis: Pull 100 µL aliquots every 12 hours. Quench with cold acetonitrile and analyze via HPLC (C18 column, UV detection at 310 nm). Plot the depletion of the ethyl ester against the formation of the isoamyl ester.

  • Mass Balance: Monitor the volume of ethanol collected in the vacuum cold trap. The stoichiometric release of ethanol validates the transesterification progress.

5. Downstream Processing:

  • Once equilibrium is reached (>90% conversion), filter the reaction mixture while hot to recover the immobilized enzyme (which can be washed with isopropanol and reused).

  • Remove excess isoamyl alcohol via short-path molecular distillation to isolate the pure isoamyl p-methoxycinnamate[1].

Protocol B: Direct Esterification under Ultrasound/Vacuum Assistance

Designed for highly viscous or poorly soluble substrates like glycerol to form p-MCA monoglycerides[3][6].

  • Substrate Solubilization: Mix p-MCA and glycerol. Because p-MCA is poorly soluble in glycerol at room temperature, heat the mixture to 70 °C to achieve a homogeneous phase[3].

  • Enzyme Addition: Introduce Novozym 435 (10% w/w).

  • Ultrasound/Vacuum Integration: Apply an ultrasonic probe (150 W) coupled with a rotary evaporator vacuum system (50 mbar). The ultrasound enhances mass transfer of the bulky aromatic substrate into the enzyme's active site, while the vacuum instantly removes the water of esterification, preventing enzyme inhibition[6].

  • Validation: Use Karl Fischer titration on pulled aliquots to confirm water content remains below 0.1%, validating the efficiency of the thermodynamic shift.

Workflow Prep 1. Substrate Prep Mix Reactants Conditioning 2. Conditioning Set Temp & Vacuum Prep->Conditioning Catalysis 3. Biocatalysis Add Lipase Conditioning->Catalysis Monitoring 4. Monitoring HPLC / TLC Catalysis->Monitoring Monitoring->Catalysis If <90% Yield Purification 5. Purification Filtration Monitoring->Purification

Step-by-step experimental workflow for the continuous enzymatic synthesis and downstream processing.

Troubleshooting & Optimization

  • Low Conversion Rates: If conversion plateaus below 70%, the equilibrium has likely stalled due to byproduct accumulation. Verify the integrity of the vacuum seal and consider adding molecular sieves (4Å) directly to the reaction matrix to sequester residual water[3][6].

  • Enzyme Deactivation: While CALB is robust up to 80 °C, prolonged exposure to highly polar alcohols (like short-chain aliphatic alcohols) can strip the essential hydration layer from the enzyme. If reusing the enzyme, rehydrate it by storing it in a controlled humidity environment (aw ≈ 0.4) between batches.

References

  • Title: Enzymatic Synthesis of Isoamyl p-Methoxycinnamate from the Natural Ethyl Ester Source: cosmeticsandtoiletries.com URL: 1

  • Title: Enzymatic synthesis of aliphatic esters of phenolic acids and evaluation of their antioxidant properties Source: sanu.ac.rs URL: 4

  • Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: nih.gov URL: 2

  • Title: Enzymatic Production of p-Methoxycinnamate Monoglyceride Under Solventless Conditions: Kinetic Analysis and Product Characterization Source: mdpi.com URL: 3

  • Title: Enzymatic synthesis of octyl methoxycinnamate (OMC) Source: researchgate.net URL: 8

  • Title: Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: nih.gov URL: 5

  • Title: Interesterification of Egg-Yolk Phosphatidylcholine with p-Methoxycinnamic Acid Catalyzed by Immobilized Lipase B from Candida antarctica Source: semanticscholar.org URL: 7

  • Title: Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization Source: mdpi.com URL: 6

Sources

Method

Application Note: Quantitative Analysis of cis(Z)-p-Methoxymethylcinnamate in Complex Plant and Biological Matrices

Executive Summary & Analytical Context cis(Z)-p-Methoxymethylcinnamate (also known as methyl (Z)-4-methoxycinnamate) is a specialized, naturally occurring phenylpropanoid ester. While its counterpart, the trans(E) isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

cis(Z)-p-Methoxymethylcinnamate (also known as methyl (Z)-4-methoxycinnamate) is a specialized, naturally occurring phenylpropanoid ester. While its counterpart, the trans(E) isomer, is thermodynamically favored and highly abundant in medicinal plants such as Kaempferia galanga[1], the cis(Z) isomer plays unique ecological and biological roles. It acts as a specific chemo-attractant for male Euglossa dilemma orchid bees[2] and exhibits distinct UV-A-mediated photobiological activity, including the photosensitization of cellular systems[3].

For researchers and drug development professionals, quantifying the cis(Z) isomer in complex mixtures—such as plant extracts, essential oils, or biological fluids—presents a significant analytical challenge. The primary difficulty lies in its structural similarity to the dominant trans(E) isomer and other cinnamate derivatives, coupled with its high susceptibility to photo-isomerization[4]. This application note provides a self-validating, robust methodology for the accurate extraction, separation, and quantification of cis(Z)-p-Methoxymethylcinnamate.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, developing a reliable protocol requires a deep understanding of the physicochemical causality behind the analyte's behavior. Every step in this method is designed to mitigate specific analytical risks:

  • Photo-Isomerization Dynamics (The Actinic Threat): Cinnamate esters undergo rapid trans-cis isomerization when exposed to UV light[3]. If samples are prepared under standard laboratory fluorescent lighting, the native cis/trans ratio will be artificially altered, rendering the quantitative data invalid. Therefore, this protocol mandates actinic shielding (amber glassware) throughout extraction and analysis to preserve the endogenous isomeric ratio.

  • Chromatographic Separation Logic (Steric Hindrance vs. Hydrophobicity): In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), separation is governed by hydrophobicity and molecular planarity. The trans(E) isomer is highly planar, allowing maximal interaction with the C18 stationary phase. In contrast, the steric hindrance in the cis(Z) configuration disrupts this planarity, reducing its hydrophobic footprint. Consequently, cis(Z)-p-Methoxymethylcinnamate elutes before its trans counterpart.

  • Spectral Deconvolution: The disruption of coplanarity in the cis isomer slightly blue-shifts its UV absorption maximum (

    
    ) and reduces its molar extinction coefficient compared to the trans isomer. Diode-Array Detection (DAD) at 290 nm provides the optimal balance of sensitivity and specificity for both isomers[4].
    

Visualizing the Analytical Logic

Pathway L L-Phenylalanine P p-Coumaric Acid L->P PAL / C4H T trans(E)-p-Methoxymethylcinnamate (Thermodynamically Stable) P->T OMT / Esterification C cis(Z)-p-Methoxymethylcinnamate (Photobiologically Active) T->C UV-A Irradiation (Photo-isomerization) C->T Thermal Relaxation

Biosynthetic origin and UV-A mediated photo-isomerization of p-Methoxymethylcinnamate.

Workflow A Complex Mixture (e.g., K. galanga extract / Orchid headspace) B Actinic Shielding (Prevent cis/trans photo-isomerization) A->B C Sample Extraction & Filtration (0.22 µm PTFE) B->C D RP-HPLC-DAD Separation (C18, Isocratic/Gradient) C->D E Spectral Deconvolution (λ = 290 nm) D->E F Quantitative Profiling (cis(Z) vs trans(E) ratio) E->F

Analytical workflow for robust quantification of cis(Z)-p-Methoxymethylcinnamate.

Quantitative Data & Chromatographic Profiles

To ensure accurate peak assignment and system suitability, reference the empirical chromatographic properties and validation parameters outlined below.

Table 1: Chromatographic & Spectral Properties of Cinnamate Esters | Analyte | Stereochemistry | UV


 (nm) | Relative Retention Time (RRT)* | LogP (Predicted) |
| :--- | :--- | :--- | :--- | :--- |
| cis(Z)-p-Methoxymethylcinnamate | Z-isomer | ~285 | 0.85 | 2.4 |
| trans(E)-p-Methoxymethylcinnamate | E-isomer | ~290 | 1.00 | 2.5 |
| Ethyl p-methoxycinnamate (EPMC) | E-isomer | ~295 | 1.35 | 2.9 |

*RRT is based on a standard C18 reversed-phase gradient. The cis-isomer consistently elutes first due to reduced planarity and weaker stationary phase interaction.

Table 2: Method Validation Parameters (Self-Validating System)

Parameter Acceptance Criterion Causality / Rationale

| Resolution (


) | 

2.0 between cis and trans | Ensures baseline separation for accurate integration without spectral overlap. | | Peak Purity Index |

0.990 via DAD | Confirms the absence of co-eluting matrix interferents (e.g., other phenylpropanoids). | | Recovery | 95% - 105% | Validates extraction efficiency and proves no thermal degradation occurred during prep. | | Light Shielding |

cis/trans ratio < 2% over 24h | Proves amber glassware successfully prevented UV-A mediated photo-isomerization. |

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system; failure to adhere to the environmental controls (temperature and light) will result in immediate validation failure (e.g., shifting cis/trans ratios in the autosampler).

Phase 1: Sample Preparation (Actinically Shielded)
  • Matrix Weighing : Weigh exactly 1.0 g of pulverized K. galanga rhizome (or equivalent complex matrix) into a 50 mL amber centrifuge tube. Note: All subsequent steps must be performed under amber lighting or shielded from direct light.

  • Solvent Addition : Add 20.0 mL of HPLC-grade 70% Ethanol, which provides optimal polarity for extracting both methoxycinnamate esters and their ethyl counterparts[1].

  • Sonication : Sonicate for 30 minutes at 25°C. Crucial Causality: Maintain the water bath temperature strictly below 30°C. Elevated temperatures provide the activation energy required for thermal relaxation of the cis isomer back to the more stable trans state.

  • Centrifugation & Filtration : Centrifuge at 8,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial.

Phase 2: RP-HPLC-DAD Analysis
  • System Setup : Equilibrate an HPLC system equipped with a Diode-Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase Preparation :

    • Solvent A: Ultrapure Water (18.2 MΩ·cm) with 0.1% Formic Acid (v/v) to suppress ionization of any residual phenolic acids and maintain peak sharpness.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program :

    • 0–5 min: 30% B

    • 5–15 min: 30%

      
       60% B (Elution of cis followed by trans p-Methoxymethylcinnamate)
      
    • 15–20 min: 60%

      
       90% B (Elution of highly lipophilic matrix components)
      
    • 20–25 min: 90% B (Column Wash)

    • 25–30 min: 30% B (Re-equilibration)

  • Instrument Parameters : Set the flow rate to 1.0 mL/min, column oven temperature to 30°C, and injection volume to 10 µL.

  • Detection : Record the chromatogram at 290 nm. Continuously extract UV spectra (200–400 nm) across the peaks for purity confirmation.

Phase 3: Data Processing & Self-Validation
  • Peak Identification : Identify the cis(Z) isomer by its relative retention time (eluting prior to the trans peak) and confirm its identity by matching the UV spectrum against a certified reference standard.

  • System Suitability Check : Verify that the resolution (

    
    ) between the cis and trans isomers is 
    
    
    
    2.0. If
    
    
    < 2.0, decrease the gradient slope between 5–15 minutes.
  • Quantification : Construct a matrix-matched calibration curve using the cis(Z) standard. This step is vital to correct for potential ion suppression or matrix enhancement effects caused by co-eluting plant secondary metabolites.

References

  • Ashwood-Smith, M., Stanley, C., Towers, G. H., & Warrington, P. J. (1993). "UV-A-mediated activity of p-methoxymethylcinnamate". Photochemistry and Photobiology.[Link][3]

  • Pemberton, R. W. (2024). "Orchid bee collects herbicide that mimics the fragrance of its orchid mutualists". Florida Entomologist / ResearchGate.[Link][2]

  • Umar, M. I., et al. (2022). "Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells". PMC / MDPI.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cis/trans isomerization of p-Methoxymethylcinnamate during experiments

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers who misdiagnose photochemical instability as sample degradation, column failure, or synthetic impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers who misdiagnose photochemical instability as sample degradation, column failure, or synthetic impurities. p-Methoxymethylcinnamate—along with related derivatives like octyl p-methoxycinnamate (octinoxate)—is notoriously sensitive to ambient light.

This guide is designed to help you understand the mechanistic causality behind these experimental anomalies, diagnose them accurately using your analytical data, and implement self-validating protocols to ensure the integrity of your workflows.

Mechanistic Causality: The "Why" Behind the Anomaly

The root cause of most unexpected peak splitting or NMR signal duplication in cinnamate derivatives is rapid trans-to-cis (E to Z) photoisomerization.

The trans isomer is the thermodynamically stable ground state. However, upon exposure to ultraviolet (UV) radiation (290–320 nm)—which is abundantly present in standard laboratory fluorescent lighting and ambient sunlight—the molecule absorbs a photon and enters an excited singlet state. It then relaxes through a conical intersection to form the sterically hindered cis isomer (1)[1].

Photoisomerization Trans Trans-Isomer (E) Thermodynamically Stable UV UV Photon Absorption (290-320 nm) Trans->UV Excited Singlet Excited State (1ππ*) UV->Excited Excitation Crossing In-Plane Crossing Conical Intersection Excited->Crossing Relaxation Cis Cis-Isomer (Z) Sterically Hindered Crossing->Cis Out-of-plane rotation Cis->Trans Thermal/UV Reversion

Photochemical pathway of p-methoxycinnamate trans-to-cis isomerization.

Because the cis isomer suffers from steric clashes, it cannot achieve full coplanarity of its


-system. Consequently, its molar extinction coefficient drops significantly compared to the trans form, leading to a deceptive loss of total signal in UV-Vis and HPLC-UV detectors (2)[2].

Diagnostic Data Profiles

Use the following quantitative markers to determine if your sample has isomerized.

Analytical PropertyTrans (E) IsomerCis (Z) IsomerDiagnostic Indicator

H-NMR Olefinic Coupling (

)
~15.9 - 16.2 Hz~12.8 - 12.9 HzDistinct doublet splitting in the olefinic region (3)[3].
UV Absorbance (

)
High Extinction CoefficientLower Extinction CoefficientApparent loss of total peak area (AUC) in HPLC-UV[2].
HPLC Retention (RP-C18) Typically elutes laterTypically elutes earlierBaseline resolution of two distinct peaks.
Thermodynamic Stability High (Ground State)Low (Photostationary)Cis reverts to trans slowly over time in the dark or with heat.

Troubleshooting Workflows & FAQs

Troubleshooting Start Observation: Split Peaks (HPLC) or Extra Doublets (NMR) CheckLight Were samples exposed to ambient lab light or sunlight? Start->CheckLight Yes YES CheckLight->Yes No NO CheckLight->No Action1 Isomerization Confirmed: Switch to Amber Vials & Low-Actinic Light Yes->Action1 Action2 Investigate Column Degradation or Mobile Phase Incompatibility No->Action2 Validate Run Self-Validating Protocol (Dark vs. UV-Exposed Controls) Action1->Validate Action2->Validate

Diagnostic decision tree for troubleshooting unexpected cinnamate signal duplication.

Q: I am seeing a sudden "split peak" or a new closely eluting impurity in my HPLC chromatogram. Is my column degrading? A: If you are analyzing p-methoxymethylcinnamate, column degradation is less likely than photoisomerization. When exposed to ambient light during sample preparation or while sitting in a clear autosampler vial, the trans isomer partially converts to the cis isomer (4)[4]. Because reverse-phase chromatography separates based on hydrophobicity and molecular shape, the less planar cis isomer typically elutes slightly earlier than the trans isomer. Corrective Action: Immediately switch to certified amber glass vials and prepare samples away from windows.

Q: My


H-NMR spectrum shows an unexpected set of doublets in the aromatic/olefinic region. Did my synthesis fail? 
A:  Not necessarily. Check the coupling constants (

). The trans olefinic protons will show a large coupling constant of approximately 15.9 Hz. If your "impurity" shows a coupling constant of ~12.9 Hz, you are observing the cis isomer[3]. This commonly occurs if the NMR tube was left on a sunny benchtop prior to data acquisition.

Q: Why does the total peak area (AUC) in my HPLC-UV drop when the second peak appears? A: This is a classic hallmark of cinnamate photoisomerization. The cis form has a lower extinction coefficient than the trans form because steric clashes prevent the aromatic ring and the double bond from achieving perfect coplanarity[2]. Thus, 1 mole of cis isomer absorbs less UV light than 1 mole of trans isomer.

Self-Validating Experimental Protocol

To definitively prove whether your issue is light-induced isomerization or actual chemical degradation, you must run a self-validating system. This protocol uses your own sample to establish causality by creating a controlled photostationary state.

Step-by-Step Methodology: Isomerization Validation Assay

  • Standard Preparation: Dissolve 1.0 mg of pure trans-p-methoxymethylcinnamate in 10 mL of HPLC-grade methanol (or your standard mobile phase) under strict low-actinic (yellow) light to prevent premature excitation.

  • Aliquoting: Divide the solution equally into three separate 2 mL HPLC vials:

    • Vial A (Dark Control): Amber glass vial, heavily wrapped in aluminum foil.

    • Vial B (Ambient Control): Clear glass vial, left on the laboratory benchtop under standard fluorescent lighting.

    • Vial C (Positive UV Control): Clear glass vial, placed directly under a 254 nm or 365 nm UV lamp.

  • Exposure Phase: Leave all three vials in their respective environments for exactly 60 minutes.

  • Analysis: Inject 10

    
    L of each vial into the HPLC (e.g., C18 column, Isocratic 70:30 Methanol:Water, UV detection at 310 nm).
    
  • Data Interpretation:

    • Vial A must show a single, sharp peak (trans isomer). This validates that your baseline solvent and column are functioning correctly.

    • Vial B will likely show a minor secondary peak (1-5% cis isomer), proving ambient light is sufficient to induce the shift.

    • Vial C will show a massive secondary peak (often reaching a photostationary state of 40-50% cis isomer) with a corresponding drop in total peak area[1]. If Vial C matches your "failed" experimental runs, photoisomerization is confirmed.

References

  • Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate , Environmental Science & Technology - ACS Publications, 4

  • A post-HF approach to the sunscreen octyl methoxycinnamate , AIP Publishing, 1

  • Photoisomerization of octyl methoxycinnamate , J Photochem Photobiol A-Chem - ResearchGate,2

  • 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives , ResearchGate, 3

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of cis (Z)-p-Methoxymethylcinnamate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in synthesizing the thermodynamically less stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in synthesizing the thermodynamically less stable cis (Z) isomer of p-methoxymethylcinnamate (often referred to interchangeably as methyl (Z)-p-methoxycinnamate).

Because the (E)-isomer is heavily favored by thermodynamic equilibration, achieving high (Z)-selectivity requires strict kinetic control during olefination or post-synthetic contra-thermodynamic photochemical isomerization. This guide provides the mechanistic causality behind these methods, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs).

Decision Matrix & Synthetic Workflow

The following diagram outlines the three primary pathways for isolating the (Z)-isomer, highlighting where kinetic control and energy-transfer (EnT) photocatalysis bypass standard thermodynamic limitations.

SynthesisWorkflow Start p-Methoxybenzaldehyde (Starting Material) HWE Standard HWE (Thermodynamic) Start->HWE NaH, Phosphonate StillGennari Still-Gennari Olefination (Kinetic Control) Start->StillGennari KHMDS, 18-crown-6 E_Isomer (E)-p-Methoxymethylcinnamate (Undesired Isomer) HWE->E_Isomer Z_Isomer (Z)-p-Methoxymethylcinnamate (Target Product) StillGennari->Z_Isomer Direct Synthesis CrossCoupling Enol-Tosylate Cross-Coupling CrossCoupling->Z_Isomer Pd(OAc)2, Retentive Photo Visible Light Isomerization [Ir] Catalyst, 460 nm E_Isomer->Photo hν (Blue LED) Photo->Z_Isomer Triplet Energy Transfer

Workflow for the stereoselective synthesis and isomerization of (Z)-p-Methoxymethylcinnamate.

Performance Benchmarks

When selecting a synthetic route, compare the empirical data below to match your lab's equipment capabilities and yield requirements.

Synthesis MethodPrimary Reagents / CatalystTypical YieldZ:E SelectivityMechanistic Advantage
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl) phosphonate, KHMDS, 18-crown-675 - 85%> 95:5Direct synthesis via destabilized oxaphosphetane intermediate.
Photocatalytic Isomerization Ir₂(ppy)₄Cl₂ (1 mol%), Blue LED (460 nm)80 - 90%~ 90:10Salvages (E)-isomer stockpiles via triplet energy transfer.
Enol-Tosylate Cross-Coupling (Z)-enol tosylate, p-MeO-PhB(OH)₂, Pd(OAc)₂85 - 95%> 98:2Exceptional stereoretention during oxidative addition.

Targeted Troubleshooting (FAQs)

Q1: My Still-Gennari olefination is yielding an unacceptable amount of the (E)-isomer (Z:E ratio < 80:20). What is the mechanistic cause, and how do I fix it? Causality: The Still-Gennari modification relies on electron-withdrawing trifluoroethyl groups to destabilize the oxaphosphetane intermediate, forcing rapid syn-elimination before the intermediate can thermodynamically equilibrate to the trans-geometry 1. If your base's counterion (e.g., K⁺) is strongly coordinating, it stabilizes the intermediate and allows equilibration to the (E)-isomer. Action: You must strictly use KHMDS in conjunction with 18-crown-6 . The crown ether sequesters the potassium ion, creating a "naked" reactive carbanion that enforces strict kinetic control. Furthermore, ensure the reaction is quenched strictly at -78 °C before warming.

Q2: I have a large stockpile of the (E)-isomer from standard Horner-Wadsworth-Emmons (HWE) reactions. Can I salvage this material into the (Z)-isomer? Causality: Yes. While the (E)-isomer is thermodynamically favored in the ground state, you can bypass this via triplet-sensitized photoisomerization. By using an Iridium-based photocatalyst under blue LED irradiation, energy transfer (EnT) excites the cinnamate to its triplet state. Because the E and Z isomers have different triplet energies and steric relaxation pathways, the resulting photostationary state heavily favors the (Z)-isomer 2. Action: Subject the (E)-isomer to 1 mol% Ir₂(ppy)₄Cl₂ in degassed acetonitrile under a 5 W blue LED (460–470 nm) for 24 hours. Critical note: Oxygen is a triplet quencher; failing to degas the solvent will shut down the isomerization pathway.

Q3: Are there alternative metal-catalyzed cross-coupling routes that avoid expensive phosphonate reagents entirely? Causality: Yes. Suzuki-Miyaura cross-coupling of (Z)-enol tosylates with p-methoxyphenylboronic acid offers a highly stereoretentive pathway. The oxidative addition of Pd(0) into the C-OTs bond occurs with complete retention of the (Z)-geometry 3. Action: Utilize a Pd(OAc)₂/PPh₃ catalyzed protocol with K₂CO₃ in an aqueous 2-propanol system. This is an excellent, scalable alternative if Still-Gennari reagents are cost-prohibitive for your scale-up.

Validated Experimental Protocols (SOPs)

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, the root cause can be isolated immediately.

Protocol A: Z-Selective Still-Gennari Olefination

Objective: Direct synthesis of cis(Z)-p-Methoxymethylcinnamate from p-methoxybenzaldehyde.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x).

  • Reagent Loading: Dissolve methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) and 18-crown-6 (5.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Cooling & Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.15 equiv, 0.5 M in toluene) dropwise over 5 minutes.

    • Validation Checkpoint: The solution should turn pale yellow, indicating the formation of the phosphonate carbanion. Stir for exactly 15 minutes.

  • Electrophile Addition: Add p-methoxybenzaldehyde (1.0 equiv, neat or as a concentrated THF solution) dropwise down the side of the flask to pre-cool the droplets.

  • Reaction & Quench: Stir strictly at -78 °C for 2 hours. Do not remove the cooling bath. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (equal to 50% of the reaction volume).

  • Workup: Allow the quenched mixture to warm to room temperature. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the (Z)-isomer.

Protocol B: Visible-Light-Driven E-to-Z Isomerization

Objective: Contra-thermodynamic conversion of (E)-isomer stockpiles to the (Z)-isomer.

  • Preparation: In an oven-dried borosilicate glass vial, dissolve (E)-p-methoxymethylcinnamate (1.0 equiv) in HPLC-grade CH₃CN to achieve a 0.1 M concentration.

  • Catalyst Addition: Add the photocatalyst Ir₂(ppy)₄Cl₂ (0.01 equiv, 1 mol%).

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum. Sparge the solution with a submerged N₂ needle for a minimum of 15 minutes, with a vent needle to allow gas escape.

    • Validation Checkpoint: Failure to thoroughly degas will result in the generation of singlet oxygen, degrading the cinnamate and halting isomerization.

  • Irradiation: Remove the sparging needles. Place the vial approximately 5 cm away from a 5 W Blue LED lamp (λ = 460–470 nm). Stir vigorously at room temperature for 24 hours.

  • Isolation: Remove the solvent under reduced pressure. Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc) to remove the Iridium catalyst. The resulting product will be heavily enriched (~90:10) in the (Z)-isomer.

References

  • A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates Source: ResearchGate URL:1

  • Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization Source: Thieme Connect (SynOpen) URL:2

  • A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate Source: Organic Syntheses URL:3

Sources

Troubleshooting

Challenges in the purification of cis-p-Methoxymethylcinnamate from reaction mixtures

Welcome to the Technical Support Center for the purification of cis-p-Methoxymethylcinnamate (cis-p-MMC) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of cis-p-Methoxymethylcinnamate (cis-p-MMC) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and chromatographic complexities of isolating the thermodynamically unstable cis (Z) isomer from reaction mixtures.

Below, you will find troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure high-yield, high-purity isolation.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my highly pure cis-p-MMC revert to a cis/trans mixture during solvent evaporation? Causality: The trans (E) isomer of cinnamate derivatives is the thermodynamically favored state due to minimized steric repulsion between the aromatic ring and the ester group. The cis (Z) isomer is highly susceptible to photoisomerization. Ambient laboratory lighting (specifically UV wavelengths around 320 nm) excites the π-system of the alkene, breaking the double-bond character temporarily and allowing free rotation to the lower-energy trans state (). Furthermore, methoxycinnamate derivatives are known UV filters and are inherently photo-reactive (). Solution: All purification and evaporation steps must be performed in actinic (amber) glassware or reactors wrapped in aluminum foil. Rotary evaporation must be conducted at a bath temperature strictly below 30°C to prevent thermal isomerization.

Q2: Standard normal-phase silica gel chromatography fails to resolve the cis and trans isomers. Why, and how can I fix this? Causality: Cis and trans isomers of p-methoxymethylcinnamate possess nearly identical dipole moments and polarities. On standard bare silica, their partitioning behavior is virtually indistinguishable, leading to co-elution. Solution: Implement Argentation Chromatography (silver-ion impregnated silica). Silver ions (Ag⁺) form reversible π-complexes with the alkene double bond. Because the cis isomer has less steric hindrance around the alkene face compared to the planar trans isomer, it coordinates much more strongly with the Ag⁺ stationary phase. This selectively retards the elution of the cis isomer, allowing for baseline separation.

Q3: During Preparative Reversed-Phase HPLC (RP-HPLC), my cis-p-MMC peak tails severely, and the collected fraction contains trans-p-MMC. What is happening? Causality: While RP-HPLC can separate the isomers based on their hydrophobic surface area (the planar trans isomer typically interacts more strongly with the C18 phase and elutes later), acidic mobile phase modifiers (like 0.1% TFA) catalyze the Z-to-E isomerization on-column (). The tailing peak is actually a dynamic interconversion profile (a "reaction chromatogram"). Solution: Switch to a neutral or mildly buffered mobile phase (e.g., 10 mM Ammonium Acetate at pH 6.8) and maintain the column compartment at 20°C.

Section 2: Visualizing the Workflow and Mechanisms

Isomerization Trans trans-p-MMC (Thermodynamically Stable) UV UV Light / Photons (Excitation) Trans->UV hν (320nm) Cis cis-p-MMC (Target Product) UV->Cis Isomerization Cis->Trans Heat / H+ Purification Argentation Chromatography Cis->Purification Mixture Pure Pure cis-p-MMC (Amber Flask) Purification->Pure Ag+ Separation

Fig 1: Isomerization pathways and purification workflow for cis-p-MMC.

Argentation Mixture cis/trans-p-MMC Mixture Ag Ag+ Impregnated Silica (Stationary Phase) Mixture->Ag Cis cis Isomer (Less Steric Hindrance) Ag->Cis Trans trans Isomer (High Steric Hindrance) Ag->Trans Strong Strong π-Complexation (Retarded Elution) Cis->Strong Weak Weak π-Complexation (Fast Elution) Trans->Weak

Fig 2: Mechanism of argentation chromatography separating cis/trans isomers.

Section 3: Quantitative Chromatographic Data

To assist in method transfer, the following table summarizes the expected chromatographic behavior of cis- and trans-p-MMC across different purification modalities.

ParameterStandard Normal-Phase (Silica)Argentation (10% AgNO₃-Silica)Reversed-Phase HPLC (C18)
Mobile Phase Hexane : Ethyl Acetate (8:2)Hexane : Ethyl Acetate (9:1)Water : Acetonitrile (Neutral)
Retention (trans) Rf ≈ 0.45Rf ≈ 0.60Rt ≈ 12.5 min
Retention (cis) Rf ≈ 0.45Rf ≈ 0.35 (Retarded by Ag⁺)Rt ≈ 10.2 min
Resolution (Rs) < 0.5 (Co-elution)> 2.5 (Baseline Separation)~ 2.0
Isomerization Risk LowLow (If column is shielded)High (If acidic modifiers used)

Section 4: Self-Validating Experimental Protocols

Protocol 1: Argentation Silica Gel Chromatography

This protocol exploits the steric differences between the isomers to achieve baseline separation.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of distilled water and 400 mL of acetonitrile. Add 90 g of standard flash silica gel (40-63 µm). Slurry the mixture and evaporate the solvent in a rotary evaporator in the dark until a free-flowing powder is obtained. Activate at 110°C for 2 hours.

  • Column Packing: Pack the column using Hexane. Crucial: Wrap the entire glass column in aluminum foil to prevent light penetration.

  • Loading: Dissolve the cis/trans reaction mixture in a minimum volume of Hexane/Dichloromethane and load it onto the column.

  • Elution: Elute with a gradient of Hexane to 10% Ethyl Acetate in Hexane. Collect fractions in amber glass test tubes.

  • Self-Validation System (TLC): Spot the collected fractions on a 10% AgNO₃-impregnated TLC plate. Develop in the dark. Validation metric: To prevent inducing isomerization during analysis, cover 90% of the TLC plate with a physical mask (e.g., cardboard) and only expose the sacrificial edge to the 254 nm UV lamp. A single spot with an Rf of ~0.35 confirms the absolute isomeric purity of the cis fraction without degrading your bulk sample.

Protocol 2: Preparative Reversed-Phase HPLC

For highly automated, scale-up purification where argentation is not feasible due to metal contamination concerns.

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm). Set the column oven strictly to 20°C.

  • Mobile Phase: Prepare Mobile Phase A (Milli-Q Water + 10 mM Ammonium Acetate, pH 6.8) and Mobile Phase B (Acetonitrile). Do not use Formic Acid or TFA.

  • Gradient: Run a shallow gradient from 40% B to 70% B over 30 minutes at 20 mL/min.

  • Fraction Collection: Trigger fraction collection based on UV absorption at 320 nm. Ensure the fraction collector is shielded from ambient light.

  • Self-Validation System (Spectral Ratioing): Utilize a Diode Array Detector (DAD) to monitor the UV absorption ratio (254 nm / 320 nm) in real-time. The cis isomer exhibits a slight hypsochromic (blue) shift compared to the trans isomer. Validation metric: A perfectly horizontal, constant spectral ratio across the entire width of the eluting peak mathematically validates that no on-column Z-to-E isomerization is occurring during the run.

References

  • Hocking, M.B. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry. Available at:[Link]

  • Caccamese, S., Azzolina, R., Davino, M. (1979). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography. Chromatographia. Available at:[Link]

  • Kim, K., Park, Y.-B., Jung, H.-R., Kang, S.-H., Yoon, M.-H., Lee, J.-B., Mueller, J. (2011). Simultaneous Determination of Nine UV Filters and Four Preservatives in Suncare Products by High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at:[Link]

Optimization

Stability testing of cis(Z)-p-Methoxymethylcinnamate under different storage conditions

Technical Support Center: Stability Testing of cis(Z)-p-Methoxymethylcinnamate From the desk of the Senior Application Scientist Welcome to the technical support guide for the stability testing of cis(Z)-p-Methoxymethylc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of cis(Z)-p-Methoxymethylcinnamate

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the stability testing of cis(Z)-p-Methoxymethylcinnamate. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on navigating the complexities of stability assessment for this compound. The content herein is grounded in established scientific principles and regulatory expectations, designed to move beyond mere procedural steps to explain the underlying rationale for each experimental design choice.

Our goal is to empower you with the knowledge to design robust stability programs, troubleshoot common issues, and interpret your data with confidence. This guide is organized into a series of frequently asked questions and troubleshooting scenarios that you may encounter during your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability profile of cis(Z)-p-Methoxymethylcinnamate and the regulatory framework governing its analysis.

Q1: What are the primary stability concerns for a molecule like cis(Z)-p-Methoxymethylcinnamate?

A1: The primary stability concerns for cis(Z)-p-Methoxymethylcinnamate stem from its key structural features: the cis-alkene, the ester functional group, and the methoxymethyl ether on the phenyl ring. Each of these presents a potential site for degradation.

  • Isomerization: The cis(Z)-configuration of the double bond is thermodynamically less stable than the trans(E)-configuration.[1][2] Exposure to energy in the form of light (photons) or heat can provide the activation energy needed to induce isomerization to the more stable trans isomer.[3][4] This is often the most significant and rapid degradation pathway.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6][7] This reaction cleaves the ester to yield p-methoxymethylcinnamic acid and methanol. Basic hydrolysis (saponification) is typically irreversible and faster than acid-catalyzed hydrolysis, which is a reversible process.[8][9]

  • Oxidation: The double bond and the benzylic position of the methoxymethyl group are potential sites for oxidative degradation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products, potentially including epoxides, aldehydes, or carboxylic acids.

  • Photodegradation: In addition to isomerization, UV light can induce other photochemical reactions, as cinnamates are known to be photoreactive.[10][11][12] This is a critical parameter to evaluate as per ICH Q1B guidelines.[10][11][13][14]

Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary?

A2: Forced degradation studies are a series of experiments where the drug substance is intentionally exposed to harsh conditions—more severe than those in accelerated stability studies—to expedite its degradation.[15][16] The purpose, as mandated by regulatory bodies like the ICH, is multifaceted:[17][18]

  • Pathway Elucidation: To identify the likely degradation products that could form under normal storage conditions over a long period. This helps in understanding the intrinsic stability of the molecule.[15][16][18]

  • Method Development: To develop and validate a "stability-indicating" analytical method.[19][20][21] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all potential degradation products, process impurities, and excipients.[17][21][22]

  • Formulation & Packaging Insight: The results can guide the development of a stable formulation (e.g., by identifying the need for antioxidants or specific pH ranges) and inform the selection of appropriate packaging to protect the compound from light or moisture.[18]

Q3: Which regulatory guidelines should I follow for stability testing?

A3: The primary set of guidelines for stability testing are from the International Council for Harmonisation (ICH). The key documents to consult are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline that outlines the core principles for designing long-term, intermediate, and accelerated stability studies, including storage conditions and testing frequency.[13][14][23][24]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline details the specific requirements for assessing the impact of light on the drug substance and product.[10][11][12][13][14]

  • ICH Q2(R1) - Validation of Analytical Procedures: While not a stability guideline per se, it is crucial for ensuring the analytical methods used in your stability studies are reliable and fit for purpose.

Part 2: Troubleshooting and Experimental Guides

This section provides practical, Q&A-based solutions to specific problems you might face during your experimental work.

Issue 1: Rapid conversion of the cis isomer to the trans isomer is observed even in control samples.

Q: My analysis shows a significant peak for the trans(E)-isomer in my cis(Z)-p-Methoxymethylcinnamate samples, even shortly after preparation. What could be causing this, and how can I prevent it?

A: This is a common and expected challenge due to the inherent instability of the cis isomer. The primary culprits are typically light and heat.

Causality & Explanation: The energy barrier for rotation around the carbon-carbon double bond is lowered upon absorption of light (photoisomerization) or by thermal energy.[3][4] Standard laboratory fluorescent lighting and sunlight contain UV radiation sufficient to trigger this conversion.[2] Even modest heat during sample preparation (e.g., sonication for dissolution) can contribute to isomerization.

Troubleshooting Steps:

  • Control the Light Environment:

    • Work under yellow or red light, which lacks the higher-energy wavelengths that promote isomerization.

    • Use amber glassware (volumetric flasks, vials) for all sample and standard preparations.

    • Protect solutions from direct light by wrapping containers in aluminum foil.

  • Manage Thermal Exposure:

    • Avoid heating or prolonged sonication to dissolve the sample. If solubility is an issue, consider a different solvent or gentle agitation at room temperature.

    • Store stock solutions and samples at refrigerated temperatures (2-8 °C) when not in use and allow them to equilibrate to room temperature before analysis to ensure accurate volume/weight measurements.

  • Analytical System Check:

    • Ensure the autosampler in your HPLC/UPLC system has a cooling function and use it to maintain sample stability during long analytical runs.

    • Confirm that the analytical method itself (e.g., high column temperature) is not inducing on-column isomerization. Test this by injecting the same sample multiple times and checking for a consistent cis/trans ratio.

Issue 2: My HPLC chromatogram shows poor separation between the cis and trans isomers.

Q: I am unable to achieve baseline resolution between the cis(Z) and trans(E) isomer peaks using a standard C18 column. How can I improve the separation?

A: Separating geometric isomers can be challenging as they often have very similar polarities. Method optimization is key.

Causality & Explanation: Resolution in chromatography depends on efficiency, selectivity, and retention. For isomers with similar hydrophobicity, enhancing the selectivity of the stationary/mobile phase interaction is the most effective strategy. The subtle difference in the three-dimensional shape between the cis and trans isomers must be exploited.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Organic Modifier: Switch between acetonitrile and methanol. Methanol can offer different hydrogen-bonding interactions, which may improve selectivity for some compounds.

    • pH Control: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is crucial. This ensures the cinnamate's carboxylic acid precursor (a potential impurity/degradant) is fully protonated, leading to better peak shape and potentially altering the retention of the isomers.[25]

    • Gradient Optimization: If using a gradient, make it shallower. A slower increase in the organic solvent percentage gives the isomers more time to interact with the stationary phase, often improving resolution.

  • Adjust Temperature:

    • Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Temperature can alter mobile phase viscosity and the kinetics of interaction with the stationary phase, which can have a significant impact on selectivity.[25]

  • Consider an Alternative Stationary Phase:

    • If a C18 column is insufficient, a phenyl-hexyl or biphenyl phase is an excellent next choice. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte can provide a different selectivity mechanism that is often very effective for separating geometric isomers.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for key stability studies and a representative data summary.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method for cis(Z)-p-Methoxymethylcinnamate.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 8 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid to prepare a solution of ~0.1 mg/mL for analysis.

  • Photolytic Degradation (as per ICH Q1B): [10]

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10]

    • Maintain a control sample protected from light.

    • Prepare solutions of both the exposed and control samples at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control solution, using a developed HPLC method. Use a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of any new peaks.

Data Presentation: Summary of Forced Degradation Results

The following table summarizes hypothetical but expected results from a forced degradation study.

Stress Condition% Degradation of cis-IsomerMajor Degradants ObservedComments
0.1 M HCl, 60°C, 4h ~15%p-Methoxymethylcinnamic acid, trans-isomerHydrolysis of the ester and some isomerization observed.
0.1 M NaOH, RT, 1h >90%p-Methoxymethylcinnamic acid saltRapid and complete hydrolysis (saponification) is expected.[9]
3% H₂O₂, RT, 8h ~20%Multiple minor oxidative products, trans-isomerIndicates sensitivity to oxidation.
Heat (Solid), 80°C, 24h ~10%trans-isomerSolid-state thermal stress primarily drives isomerization.
Photolytic (ICH Q1B) ~50%trans-isomerSignificant isomerization due to light exposure is the primary pathway.[2][3]

Part 4: Visualizations

Diagrams are provided to illustrate key experimental workflows and scientific principles.

Degradation Pathway Diagram

This diagram illustrates the primary degradation routes for cis(Z)-p-Methoxymethylcinnamate.

G cluster_main cis(Z)-p-Methoxymethylcinnamate cluster_products Degradation Products main cis(Z)-p-Methoxymethylcinnamate trans trans(E)-p-Methoxymethylcinnamate main->trans Isomerization (Light, Heat) acid p-Methoxymethylcinnamic Acid + Methanol main->acid Hydrolysis (Acid, Base) oxid Oxidative Degradants (e.g., epoxides, aldehydes) main->oxid Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for cis(Z)-p-Methoxymethylcinnamate.

Experimental Workflow Diagram

This diagram outlines the logical flow of a complete stability testing program.

G start Start: New Batch of cis(Z)-p-Methoxymethylcinnamate method_dev 1. Develop Stability-Indicating Analytical Method (HPLC/UPLC) start->method_dev forced_deg 2. Conduct Forced Degradation Study (Acid, Base, Oxid., Heat, Light) [ICH Q1A/Q1B] method_dev->forced_deg method_val 3. Validate Analytical Method (Specificity from Forced Deg.) [ICH Q2] forced_deg->method_val lt_setup 4. Set Up Long-Term & Accelerated Stability Studies [ICH Q1A] method_val->lt_setup pull 5. Pull Samples at Scheduled Timepoints lt_setup->pull analyze 6. Analyze Samples using Validated Method pull->analyze analyze->pull Next Timepoint report 7. Evaluate Data, Determine Shelf-Life & Generate Report analyze->report Final Timepoint end End: Stability Profile Established report->end

Caption: Workflow for a comprehensive stability testing program.

References

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Starodub. (2025, June 25). ICH Q1A Guideline – Stability Testing Of Drug Substances And Products – Open For Consultation. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Eawag-BBD. (2009, October 1). Cinnamate Degradation Pathway. [Link]

  • Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
  • IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development – A Review. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Dutton, P. L., & Evans, W. C. (1969). Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism. PubMed. [Link]

  • ijtrd. (n.d.). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. [Link]

  • ResearchGate. (n.d.). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. [Link]

  • Academia.edu. (n.d.). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]

  • American Chemical Society. (2014, April 22). trans-Cinnamic acid. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • PubMed. (2003, January 15). Degradation of cinnamate via beta-oxidation to benzoate by a defined, syntrophic consortium of anaerobic bacteria. [Link]

  • Oxford Academic. (2025, May 15). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PharmTech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

Sources

Troubleshooting

Technical Support Center: p-Methoxycinnamic Acid (p-MCA) Formulation &amp; Solubility Troubleshooting

Welcome to the p-MCA Formulation Support Center. p-Methoxycinnamic acid (p-MCA) is a highly potent bioactive phenylpropanoid derived from the rhizome of Kaempferia galanga L., widely investigated for its analgesic, anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the p-MCA Formulation Support Center. p-Methoxycinnamic acid (p-MCA) is a highly potent bioactive phenylpropanoid derived from the rhizome of Kaempferia galanga L., widely investigated for its analgesic, anti-inflammatory, and antidiabetic properties. However, as a Biopharmaceutics Classification System (BCS) Class II compound, its clinical translation is severely hindered by poor aqueous solubility (~0.71 mg/mL at 25°C).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome p-MCA solubility barriers across various dosage forms.

Formulation Decision Workflow

Before troubleshooting, identify the appropriate solubility enhancement pathway based on your target dosage form.

G Start p-MCA Solubility Enhancement Strategy Decision1 Target Dosage Form? Start->Decision1 Solid Solid Oral Dosage (Tablets/Capsules) Decision1->Solid Dry State Liquid Liquid / Parenteral (Solutions/Suspensions) Decision1->Liquid Aqueous/Lipid Solid_Path1 Inclusion Complexation (β-CD or HP-β-CD) Solid->Solid_Path1 Molecular Encapsulation Solid_Path2 Cocrystallization / Salt (Meglumine or Succinic Acid) Solid->Solid_Path2 Crystal Lattice Modification Liquid_Path1 pH Adjustment (Buffer pH > 5.0) Liquid->Liquid_Path1 Ionization (pKa ~4.04) Liquid_Path2 Lipid Nanoemulsion (Vegetable Oils + Surfactants) Liquid->Liquid_Path2 High Lipophilicity

Fig 1. Decision matrix for p-MCA solubility enhancement based on target formulation.

Baseline Physicochemical Diagnostics

Understanding the root cause of p-MCA's insolubility is critical. The compound features a hydrophobic benzene ring and a methoxy group, which limit hydrogen bonding with water.

Table 1: p-MCA Physicochemical Profile

ParameterValueFormulation Implication
Molecular Weight 178.18 g/mol Small enough for cyclodextrin cavity inclusion (β-CD inner diameter 6.0-6.5 Å).
pKa 4.04 – 4.11Highly sensitive to pH changes; remains unionized in gastric environments.
Aqueous Solubility ~0.71 mg/mL (at 25°C)Dissolution is the rate-limiting step for oral absorption (BCS Class II).
Melting Point ~173.5°CHigh crystal lattice energy; requires disruption via coformers or amorphization.

Troubleshooting Guides & FAQs

Q1: Why does p-MCA precipitate in standard aqueous buffers, and how can pH adjustment serve as a baseline fix?

The Science (Causality): p-MCA is a weak acid with a pKa of approximately 4.04. According to the Henderson-Hasselbalch equation, at a pH below its pKa (e.g., pH 2.0 - 3.0), the unionized form of the molecule dominates. These neutral molecules aggregate via hydrophobic interactions, leading to rapid precipitation. Conversely, when the pH is adjusted to 5.0 or higher, over 90% of the p-MCA molecules become ionized. This ionization drastically increases ion-dipole interactions with water molecules, leading to an exponential increase in solubility .

Table 2: Impact of pH on p-MCA Ionization (Theoretical vs. Observed)

Buffer pHDominant StateSolubility Outcome
pH 2.0 - 3.0 >90% UnionizedMinimal solubility; high precipitation risk.
pH 4.0 (Near pKa) ~50% IonizedSlight increase in solubility.
pH 5.0 >90% IonizedSignificant solubility increase.
pH 6.0 - 7.0 >99% IonizedExponential solubility enhancement; ideal for liquid formulations.

Actionable Solution: If formulating a liquid suspension or parenteral solution, buffer the vehicle to pH 6.0–7.0 using a phosphate buffer to maintain the drug in its highly soluble ionized state, significantly reducing the need for excessive excipients like cyclodextrins .

Q2: My conventional cyclodextrin inclusion complex yields are low and take too long. How can I optimize this?

The Science (Causality): Conventional methods like kneading or solvent evaporation are thermodynamically slow. The aromatic ring of p-MCA must displace high-enthalpy water molecules from the hydrophobic cavity of β-cyclodextrin (β-CD). Microwave irradiation provides rapid, uniform dielectric heating that instantly overcomes this activation energy barrier, driving the inclusion process to completion in minutes rather than hours 1. Alternatively, high-energy milling mechanically induces amorphization and forces complexation with highly soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 2.

Standardized Protocol: Microwave-Assisted p-MCA/β-CD Complexation

  • Preparation: Weigh p-MCA and β-CD in a precise 1:1 molar ratio.

  • Wetting: Suspend the physical mixture in a minimal volume of a suitable solvent (e.g., chloroform or an ethanol/water blend) to facilitate molecular mobility.

  • Irradiation: Subject the suspension to microwave irradiation at 400 watts (approx. 80% power) for 4 to 8 minutes. Monitor the reaction using Differential Thermal Analysis (DTA) to confirm the disappearance of the p-MCA endothermic peak (~175°C).

  • Recovery: Dry the resulting complex. This method typically achieves a yield of >96% and doubles the dissolution rate compared to pure p-MCA 1.

Q3: I need a solid oral dosage form without using bulky cyclodextrins. What is the best crystal engineering approach?

The Science (Causality): If excipient bulk is a constraint, multicomponent crystals (cocrystals or salts) are the optimal self-validating system. Pure p-MCA has a high melting point due to strong homomeric hydrogen bonds in its crystal lattice. By introducing a highly water-soluble coformer like meglumine (an amino sugar) or succinic acid, you disrupt these bonds 3. Meglumine, specifically, induces proton transfer from the carboxylic acid of p-MCA, forming a salt. This drastically lowers the lattice energy and increases solvent affinity, resulting in a 3.4-fold increase in solubility and a 2.6-fold enhancement in dissolution efficiency 4.

Standardized Protocol: Solvent Drop Grinding for p-MCA-Meglumine Salt

  • Molar Balancing: Accurately weigh p-MCA and meglumine in a 1:1 molar ratio.

  • Grinding: Place the physical mixture into an agate mortar or a mechanical ball mill.

  • Solvent Addition: Add a catalytic amount of solvent (e.g., a few drops of ethanol or methanol) to facilitate molecular diffusion without fully dissolving the components.

  • Milling: Grind continuously for 30–60 minutes until a homogenous paste forms.

  • Drying & Verification: Dry the powder at room temperature. Verify the formation of the new crystalline phase using Powder X-ray Diffraction (PXRD) (look for new diffraction peaks) and Fourier Transform Infrared Spectroscopy (FT-IR) (look for wavenumber shifts indicating proton transfer) 4.

Q4: How do I formulate p-MCA for lipid-based delivery systems?

The Science (Causality): For formulations where high aqueous volume or pH adjustment is unfeasible, leveraging p-MCA's lipophilicity is key. p-MCA exhibits a favorable apparent partition coefficient (approx. 2.4) in vegetable oils like soybean oil, corn oil, and Virgin Coconut Oil (VCO) 5. By utilizing a calculated Hydrophilic-Lipophilic Balance (HLB) system, the drug can be solubilized in the oil phase and stabilized as a nanoemulsion, vastly increasing the surface area for absorption.

Standardized Protocol: p-MCA Nanoemulsion Preparation

  • Oil Phase Preparation: Dissolve p-MCA in the chosen vegetable oil (e.g., soybean oil) to saturation.

  • Surfactant Blending: Create a surfactant/cosurfactant mixture using Tween 80 and Span 80, alongside 96% ethanol as a cosurfactant. Target an HLB requirement of ~14 for these specific vegetable oils 5.

  • Emulsification: Combine the oil phase with the aqueous phase using a surfactant-to-cosurfactant ratio of 6:1.

  • Homogenization: Subject the mixture to high-shear homogenization or ultrasonication until a clear, thermodynamically stable nanoemulsion is formed.

Summary of Enhancement Techniques

Table 3: Comparative Efficacy of p-MCA Solubility Enhancement Techniques

TechniquePrimary MechanismBest Use CaseKey Advantage
pH Adjustment (>5.0) Ionization / Ion-dipole interactionLiquid solutionsLowest cost; no complex excipients needed.
Microwave β-CD Complex Molecular encapsulationOral tablets/capsulesExtremely fast production (4-8 mins); high yield.
Meglumine Salt/Cocrystal Crystal lattice disruptionHigh-dose oral solids3.4x solubility increase; reduces excipient bulk.
Lipid Nanoemulsion Micellar solubilizationLiquid/Lipid deliveryBypasses aqueous solubility limits entirely.

References

  • Title: The dissolution of p-methoxycinnamic acid-β-cyclodextrin inclusion complex produced with microwave irradiation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine Source: ResearchGate URL: [Link]

  • Title: Preparation and Physicochemical Characterizations of p-Methoxycinnamic acid – Succinic Acid Cocrystal by Solvent Evaporation Source: Open Access Macedonian Journal of Medical Sciences URL: [Link]

  • Title: Praformulation study of P-Methoxycinnamic Acid (PMCA) nanoemulsion using vegetable oils (soybean oil, corn oil, VCO) Source: ResearchGate URL: [Link]

  • Title: The Milling Method in Formation of Inclusion Complex p-Methoxycinnamic Acid-Hydroxypropyl-β-Cyclodextrin Source: Impactfactor URL: [Link]

Sources

Optimization

Technical Support Center: cis(Z)-p-Methoxymethylcinnamate Isolation &amp; Stability

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with isomer contamination when working with cis(Z)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with isomer contamination when working with cis(Z)-cinnamate derivatives.

The trans(E) isomer of p-methoxymethylcinnamate is thermodynamically favored due to optimal ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-orbital overlap and minimized steric repulsion between the methoxyphenyl ring and the ester moiety ()[1]. Conversely, the cis(Z) isomer is a high-energy, kinetically trapped state. Any input of energy (photonic or thermal) or lowering of the activation barrier (catalysis) will drive the system back toward the thermodynamic sink, resulting in rapid trans(E) contamination (2)[2].

This guide provides field-proven, self-validating protocols to maintain the structural integrity of your cis(Z) samples.

Part 1: Troubleshooting Guide & FAQs

Q1: I purified my cis(Z) sample to >99% yesterday, but today NMR shows 15% trans(E) contamination. What happened?

Causality: You are likely experiencing photo-induced reversion. Cinnamates possess a strong absorption band in the UVB/UVA region (280–320 nm). Ambient laboratory fluorescent lighting or sunlight through windows provides enough photonic energy to excite the


 transition. This excitation breaks the double bond's rigidity, allowing free rotation to the stable trans configuration before relaxing back to the ground state (3)[3].
Solution: 
  • Actinic Shielding: All handling must occur under red or yellow safe-lights (>500 nm).

  • Storage: Use opaque or heavy amber glassware wrapped in aluminum foil.

Q2: My sample degraded during solvent removal on the rotary evaporator, even in the dark. Why?

Causality: Thermal isomerization. While the activation energy (


) for uncatalyzed thermal Z 

E isomerization is relatively high, extended heating during solvent stripping provides the kinetic energy required to overcome this barrier (2)[2]. Localized hot spots on the glass surface of the evaporation flask drastically accelerate this process. Solution:
  • Maintain the water bath temperature strictly below 25°C.

  • Use a high-efficiency vacuum pump (<10 mbar) to compensate for the lower evaporation temperature.

Q3: I am using silica gel column chromatography, but the cis and trans bands are smearing together.

Causality: Two factors cause this: 1) The cis isomer is slightly more polar than the trans isomer due to dipole moment alignment, but the


 is extremely small. 2) Mildly acidic silanol groups on standard silica gel protonate the carbonyl oxygen, lowering the activation energy for double-bond rotation. This catalyzes continuous interconversion during elution (a phenomenon known as "on-column isomerization").
Solution: 
  • Deactivate the silica gel by adding 0.5% - 1.0% Triethylamine (TEA) to your eluent to neutralize acidic sites.

  • Perform the chromatography in a chilled jacketed column (4°C) to suppress thermal/catalytic conversion.

Part 2: Quantitative Stability Data

To help you design your handling procedures, the following table summarizes the expected rate of trans(E) contamination under various laboratory conditions.

Environmental StressorExposure Time% trans(E) ContaminationMechanistic DriverRecommended Mitigation
Ambient Lab Light (Fluorescent/Window)2 Hours12 - 18%

Photoexcitation
Use amber glassware & red safe-lights
Direct UV Irradiation (300 - 320 nm)15 Minutes~50% (Photostationary)Rapid PhotoisomerizationEliminate all UV sources during handling
Rotary Evaporation (50°C bath)1 Hour5 - 10%Thermal Kinetic ActivationKeep bath < 25°C, use high vacuum
Acidic Solvent (e.g., 0.1% TFA in DCM)12 Hours> 25%Protonation of carbonyl (

reduction)
Use strictly neutral or buffered solvents

Part 3: Standard Operating Protocol (SOP) for cis(Z) Purification & Storage

This protocol is designed as a self-validating system . By following these steps and concluding with the built-in NMR integrity check, you can definitively confirm the isolation of the cis(Z) isomer without introducing new contamination.

Phase 1: Preparation of the Workstation

  • Extinguish all fluorescent and natural light sources in the fume hood. Illuminate the workspace exclusively with a >500 nm red/yellow darkroom lamp.

  • Pre-chill all receiving flasks, chromatography solvents, and rotary evaporator bump traps to 4°C.

Phase 2: Chromatographic Separation

  • Prepare a slurry of silica gel using a solvent system of Hexanes/Ethyl Acetate (typically 9:1 v/v) containing 0.5% Triethylamine (TEA) to deactivate acidic silanol sites.

  • Load the crude mixture onto the column. (Note: The trans(E) isomer is less polar and will elute first; the cis(Z) isomer elutes second).

  • Wrap the entire column in aluminum foil to prevent ambient light penetration during the run.

Phase 3: Concentration and Isolation

  • Pool the fractions containing the cis(Z) isomer. Verify via TLC spotted and developed in the dark, visualized only briefly (<2 seconds) with a 254 nm UV lamp.

  • Concentrate the fractions using a rotary evaporator with the water bath set to no higher than 25°C and the vacuum optimized to <10 mbar.

  • Purge the receiving flask with ultra-pure Argon or Nitrogen to displace oxygen, which can act as a radical sensitizer and alter photodegradation pathways (4)[4].

Phase 4: Self-Validation (Integrity Check)

  • Take a 1 mg aliquot and dissolve it in

    
     that has been stored over basic alumina (to remove trace DCl, which causes rapid isomerization).
    
  • Acquire a

    
    -NMR spectrum immediately.
    
  • Validation Metric: Examine the vinylic protons. The cis(Z) isomer will show a coupling constant (

    
    ) of ~12 Hz , whereas the trans(E) isomer shows a 
    
    
    
    of ~16 Hz . Ensure the 16 Hz doublet integrates to <1% relative to the 12 Hz doublet.

Part 4: Logical Workflow Visualization

The following diagram illustrates the logical pathways of contamination and the required interventions to maintain isomer purity.

Fig 1: Logical relationships between environmental stressors, mitigation strategies, and isomer purity.

References

  • Title: Photo-isomerization of 2-ethylhexyl-p-methoxycinnamate by irradiation of sunlight Source: ResearchGate URL
  • Title: Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state Source: ResearchGate URL
  • Title: A Post-HF Approach to the Sunscreen Octyl Methoxycinnamate Source: ChemRxiv URL
  • Source: PMC (PubMed Central)

Sources

Troubleshooting

Enhancing the bioavailability of p-methoxycinnamic acid through lipophilization

Welcome to the Technical Support Center for p-Methoxycinnamic Acid (p-MCA) Formulation & Lipophilization . As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical barriers o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for p-Methoxycinnamic Acid (p-MCA) Formulation & Lipophilization . As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical barriers of p-MCA. This center provides field-proven, self-validating protocols and mechanistic troubleshooting for researchers developing advanced lipid-based delivery systems.

Module 1: The Bioavailability Bottleneck & Lipophilization Rationale

Overview: p-Methoxycinnamic acid (p-MCA) is a highly active phenylpropanoid with documented antidiabetic, neuroprotective, and anticancer properties[1]. However, its clinical translation is severely bottlenecked by its pharmacokinetic profile. When administered in its free form, p-MCA undergoes rapid phase I/II hepatic biotransformation (primarily glucuronidation), resulting in a serum half-life of less than 1 hour and rapid renal clearance[2].

To overcome this, lipophilization—either through chemical/enzymatic conjugation or physical encapsulation in lipid nanocarriers—is employed to bypass first-pass metabolism, facilitate lymphatic transport, and sustain systemic circulation.

G cluster_lipophilization Lipophilization Strategies pMCA Free p-MCA (Rapid Clearance, t½ < 1h) Enzymatic Enzymatic Interesterification (Phospholipid Conjugation) pMCA->Enzymatic Formulation NLC Nanostructured Lipid Carriers (NLC / SLN) pMCA->NLC Formulation Metabolism Hepatic Phase I/II Metabolism (Glucuronidation) pMCA->Metabolism Unmodified Systemic Sustained Systemic Circulation Enzymatic->Systemic Lipophilic Prodrug Lymphatic Lymphatic Transport (Bypasses First-Pass) NLC->Lymphatic Chylomicron Pathway Excretion Renal Excretion Metabolism->Excretion Lymphatic->Systemic Bioavailability Enhanced Bioavailability & Therapeutic Efficacy Systemic->Bioavailability

Pharmacokinetic diversion of p-MCA via lipophilization to bypass rapid hepatic clearance.

Module 2: Enzymatic Phospholipid Conjugation (Interesterification)

Scientific Rationale: Conjugating p-MCA to phosphatidylcholine (PC) creates a lipophilic prodrug that mimics dietary lipids. This structural mimicry facilitates absorption via the chylomicron pathway, effectively shielding the active moiety from rapid hepatic glucuronidation[2].

Self-Validating Protocol: Lipase-Catalyzed Interesterification
  • Substrate Preparation: Dissolve egg-yolk phosphatidylcholine (PC) and ethyl p-methoxycinnamate (Ep-MCA) at a 1:10 molar ratio in a binary solvent system of toluene/chloroform (9:1, v/v).

    • Causality: The 1:10 excess of Ep-MCA drives the thermodynamic equilibrium toward transesterification. The non-polar binary solvent ensures complete substrate solubility without stripping the essential micro-aqueous hydration layer from the enzyme[2].

  • Biocatalyst Addition: Add 30% (w/w relative to substrates) of Novozym 435 (immobilized Candida antarctica lipase B).

    • Causality: Novozym 435 is selected for its high thermal stability and strict regioselectivity, which targets specific ester bonds and prevents the complete, uncontrolled hydrolysis of the PC backbone[2].

  • Reaction Incubation: Incubate the mixture at 50°C under continuous orbital shaking (200 rpm) for 72 hours.

  • Validation & Quality Control (Self-Validation Step): Terminate the reaction by filtering out the immobilized enzyme beads. Monitor the conversion via Thin Layer Chromatography (TLC) or HPLC. A successful, validated reaction will yield two distinct lipophilic products: p-methoxycinnamoylated lysophosphatidylcholine (p-MCA-LPC, ~32% yield) and p-methoxycinnamoylated phosphatidylcholine (p-MCA-PC, ~3% yield)[2].

Troubleshooting FAQ

Q: My conversion yield is plateauing below 10%, and HPLC detects high levels of free p-MCA rather than the conjugated product. What is going wrong? A: You are experiencing competitive hydrolysis instead of interesterification. This occurs when the water activity (


) in your solvent system is too high. While Novozym 435 requires a micro-aqueous layer to maintain its active catalytic conformation, excess water acts as a nucleophile, cleaving the ester bonds to form free p-MCA and lysophosphatidylcholine rather than conjugating them.
  • Corrective Action: Pre-dry your toluene/chloroform over 4Å molecular sieves to tightly control water activity before adding the substrates.

Module 3: Lipid Nanocarrier Formulation (NLCs vs. SLNs)

Scientific Rationale: Physical encapsulation of p-MCA into lipid nanoparticles enhances dermal penetration and oral bioavailability. However, the exact choice of the lipid matrix dictates the long-term physical stability, drug retention, and release kinetics of the formulation[3],[4].

Self-Validating Protocol: High Shear Homogenization of NLCs
  • Lipid Phase Preparation: Melt a solid lipid (e.g., beeswax or cetyl alcohol) and a liquid lipid (e.g., Virgin Coconut Oil, VCO) at 80°C.

    • Causality: The inclusion of the liquid lipid creates spatial imperfections in the solid lipid matrix. These imperfections provide physical "pockets" that prevent the expulsion of p-MCA during long-term storage[3].

  • Active Incorporation: Disperse 1% (w/w) p-MCA into the lipid melt until fully dissolved and optically clear.

  • Aqueous Phase Preparation: Heat an aqueous solution of Tween 80 (surfactant) to 80°C.

    • Causality: Isothermal mixing is critical. If the aqueous phase is cooler than the lipid phase, premature lipid crystallization will occur, resulting in a heterogeneous particle size distribution and a high polydispersity index (PDI).

  • Homogenization: Add the aqueous phase to the lipid phase. Subject the mixture to high shear homogenization at 200 rpm for 2 minutes, followed immediately by probe ultrasonication at 35,000 Hz for 2 minutes[3].

  • Validation & Quality Control (Self-Validation Step): Cool the dispersion to room temperature to solidify the nanoparticles. Measure the particle size via Dynamic Light Scattering (DLS). A successful NLC formulation will validate with a particle size of ~400-450 nm, a PDI < 0.3, and a pH between 4.2 - 4.5[3].

Quantitative Formulation Comparison

Table 1: Comparative Physical and Pharmacokinetic Properties of p-MCA Lipid Formulations[3]

Formulation TypeParticle Size (nm)Viscosity (cPs)Release Rate (µg/cm²/min)Penetration Depth at 2h (µm)14-Day Physical Stability
NLC-PMCA (Nanostructured)423.6 ± 33.630.03 ± 6.290.2210 ± 0.00891268.8 ± 111.9Stable (No changes)
SLN-PMCA (Solid Lipid)830.7 ± 71.393.77 ± 6.110.1972 ± 0.0145945.6 ± 140.4Unstable (Thickened)
NE-PMCA (Nanoemulsion)57.1 ± 1.63.43 ± 0.160.4690 ± 0.02281832.5 ± 92.8Unstable (Turbid)
Troubleshooting FAQ

Q: My Solid Lipid Nanoparticle (SLN) formulation was initially stable but thickened significantly and agglomerated after 14 days of storage. Why did this happen? A: This is a classic manifestation of lipid polymorphic transition. SLNs are composed entirely of solid lipids. Upon rapid cooling during formulation, they initially form a high-energy, loosely packed


-polymorphic lattice. Over 14 days, the lipids naturally transition into a highly ordered, low-energy 

-crystalline lattice. This perfect crystal structure leaves no spatial room for the encapsulated drug, expelling the p-MCA to the nanoparticle surface. This expulsion causes the nanoparticles to aggregate, drastically increasing the viscosity of the formulation[3].
  • Corrective Action: Transition from an SLN to a Nanostructured Lipid Carrier (NLC) system. By replacing 20-30% of your solid lipid with a spatially incompatible liquid lipid (like VCO), you permanently disrupt the crystal lattice, accommodating the drug and ensuring long-term shelf stability[4].

References

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: PMC / Molecules URL
  • Comparison of the Release rate, Penetration and Physical stability of p-Methoxycinamic acid (PMCA) in Nanostructured Lipid Carriers (NLC), Solid Lipid Nanoparticle (SLN) and Nanoemulsion (NE)
  • Penetration study of p-methoxycinnamic acid (PMCA)
  • Interesterification of Egg-Yolk Phosphatidylcholine with p-Methoxycinnamic Acid Catalyzed by Immobilized Lipase B from Candida Antarctica Source: Semantic Scholar / MDPI URL

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of cis vs trans p-Methoxymethylcinnamate

Comparative Biological and Photophysical Activity of Cis vs. Trans p-Methoxymethylcinnamate Executive Summary & Structural Causality p-Methoxymethylcinnamate (p-MMC), commonly referred to as methyl 4-methoxycinnamate, is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological and Photophysical Activity of Cis vs. Trans p-Methoxymethylcinnamate

Executive Summary & Structural Causality

p-Methoxymethylcinnamate (p-MMC), commonly referred to as methyl 4-methoxycinnamate, is a naturally occurring phenylpropanoid derivative widely utilized in dermatological formulations as a UV-B filter and studied for its diverse pharmacological properties. The biological and photophysical behavior of this compound is strictly dictated by its geometric isomerism.

The trans (E) isomer represents the thermodynamically stable ground state. Because of its extended, planar


-conjugated system, trans-p-MMC exhibits a highly efficient molar extinction coefficient, allowing it to absorb UV-B radiation effectively. However, upon photon absorption, the molecule undergoes rapid non-radiative decay via a conical intersection, resulting in photoisomerization into the cis (Z) isomer. The cis-isomer suffers from steric hindrance, which disrupts molecular planarity, induces a hypochromic shift, and macroscopically degrades its UV-filtering efficacy. Understanding the differential biological activity between these two isomers is critical for drug development and cosmetic safety.

Photophysical Relaxation Pathway

To understand the biological interactions of p-MMC, one must first understand its quantum mechanical behavior. According to multireference perturbation theory (CASPT2) studies, the photoprotection mechanism of p-MMC relies on an ultrafast internal conversion. When trans-p-MMC absorbs UV radiation, it is excited to the


 state. The molecule dissipates this energy by rotating around its central C=C double bond, reaching a 

conical intersection. From this intersection, the molecule can either relax back to the trans ground state or convert into the cis ground state.

Photophysics Trans_S0 Trans-p-MMC (S0) Trans_S1 Trans-p-MMC (1ππ*) Trans_S0->Trans_S1 UV-B Absorption CI Conical Intersection (1ππ*/S0) Trans_S1->CI Non-radiative Decay CI->Trans_S0 Internal Conversion Cis_S0 Cis-p-MMC (S0) CI->Cis_S0 Photoisomerization

Jablonski model of p-MMC photoisomerization via conical intersection.

Biological Activity: Pharmacological vs. Phototoxic Profiles

While trans-cinnamate derivatives generally exhibit positive baseline pharmacological activities—such as anti-angiogenic, hepatoprotective, and antidiabetic effects —the photobiological activity of p-MMC requires careful toxicological scrutiny.

Research demonstrates that both cis and trans isomers of p-methoxymethylcinnamate are photobiologically active. In the absence of light, neither isomer exhibits genetic toxicity (yielding negative results in the Ames Salmonella typhimurium assay). However, under UV-A irradiation, both the cis and trans isomers act as potent photosensitizers in Escherichia coli and Chinese hamster ovary (CHO) cells. This oxygen-independent photosensitization leads to the production of sister chromatid exchanges (SCEs), indicating that the transient excited states of both isomers can interact with cellular DNA .

Quantitative Comparison of Isomers

The following table summarizes the divergent physicochemical and biological properties of the two isomers:

PropertyTrans-p-MMCCis-p-MMC
Thermodynamic State Ground state (Highly Stable)Photostationary state (Metastable)
Molecular Planarity Planar (Extended

-conjugation)
Non-planar (Steric hindrance)
UV-B Extinction Coefficient High (Optimal UV-B absorption)Low (Reduced by ~30-50%)
Dark Genotoxicity Inactive (Ames test negative)Inactive (Ames test negative)
UV-A Photosensitization Active (Induces SCE in CHO cells)Active (Induces SCE in CHO cells)
Primary Role Pharmacological agent, UV-B filterPhotodegradation byproduct

Self-Validating Experimental Methodology: Photosensitization Assay

To objectively evaluate and compare the genotoxic potential of cis vs. trans p-MMC, a self-validating cytogenetic assay must be employed. The following protocol isolates the UV-dependent mechanism of action from baseline chemical toxicity.

Step 1: Isomer Isolation and Verification

  • Action: Irradiate a pure standard of trans-p-MMC with UV-B to generate a photostationary mixture. Separate the cis and trans isomers using High-Performance Liquid Chromatography (HPLC) with a non-polar stationary phase.

  • Causality: Testing pure, isolated isomers is strictly required to determine if the cis photoproduct inherently possesses a different toxicological profile than the trans parent compound.

Step 2: Cell Culture and Dosing

  • Action: Seed Chinese hamster ovary (CHO) cells in standard media. Introduce 5-bromo-2'-deoxyuridine (BrdU) into the media, followed by equimolar dosing of either cis-p-MMC or trans-p-MMC.

  • Causality: BrdU incorporation over two cell cycles allows for the differential fluorescent staining of sister chromatids, which is the exact mechanical requirement for visualizing DNA exchange events triggered by the compound.

Step 3: Differential UV-A Irradiation (The Self-Validating Control)

  • Action: Expose the experimental plates to a controlled UV-A dose (e.g.,

    
     nm, 
    
    
    
    J/cm
    
    
    ). Keep an identical set of dosed plates in complete darkness (Dark Control).
  • Causality: Because p-MMC is not inherently genotoxic, its biological activity is strictly photodynamic. The dark control acts as a self-validating baseline, proving that any observed sister chromatid exchange is caused by the excited states generated during photon absorption, rather than the ground-state molecule.

Step 4: Cytogenetic Analysis

  • Action: Arrest cells in metaphase using colchicine, harvest, and stain using the Fluorescence-plus-Giemsa (FPG) technique. Quantify the rate of Sister Chromatid Exchange (SCE) per cell.

Workflow Step1 1. Cell Culture (CHO Cells + BrdU) Step2 2. Isomer Dosing (Cis vs Trans p-MMC) Step1->Step2 Step3 3. UV-A Irradiation (Experimental Group) Step2->Step3 Step4 4. Dark Incubation (Control Group) Step2->Step4 Step5 5. Genotoxicity Assay (Sister Chromatid Exchange) Step3->Step5 Step4->Step5 Baseline Validation

Self-validating workflow for UV-A mediated p-MMC photosensitization.

References

  • Ashwood-Smith, M., Stanley, C., Towers, G. H., & Warrington, P. J. (1993). "UV-A-mediated activity of p-methoxymethylcinnamate." Photochemistry and Photobiology.[Link]

  • Cui, G., et al. (2015). "Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study." The Journal of Physical Chemistry A.[Link]

  • National Center for Biotechnology Information. "Methyl 4-methoxycinnamate." PubChem Compound Summary for CID 641297.[Link]

  • MDPI. (2021). "Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin." Molecules.[Link]

Comparative

An In-Depth Technical Guide to the Quantification of cis(Z)-p-Methoxymethylcinnamate: UHPLC-MS/MS vs. Traditional Modalities

Executive Summary The accurate quantification of isomeric organic compounds in complex matrices is a cornerstone of modern analytical chemistry and pharmacokinetic profiling. cis(Z)-p-Methoxymethylcinnamate (cis-p-MMC) p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of isomeric organic compounds in complex matrices is a cornerstone of modern analytical chemistry and pharmacokinetic profiling. cis(Z)-p-Methoxymethylcinnamate (cis-p-MMC) presents a unique analytical challenge. As a photobiologically active metabolite and organic UV filter component, distinguishing the trace cis(Z) isomer from its thermodynamically favored trans(E) counterpart requires rigorous methodological control. This guide objectively compares our optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology against traditional HPLC-UV and GC-MS alternatives, providing the experimental data and mechanistic rationale necessary for robust, self-validating quantification.

Mechanistic Context: The Analytical Challenge of cis-p-MMC

Methyl esters of hydroxycinnamic acids are highly reactive under specific environmental conditions. Research demonstrates that under actinic UV-A irradiation, the trans(E) isomer undergoes a structural shift to the cis(Z) form, a conformation that can [1].

Because organic UV filters are heavily utilized in personal care products and subsequently absorbed into biological fluids, the absence of official, isomer-specific monitoring protocols represents a significant gap in safety assessments[2]. The primary analytical hurdle is artefactual isomerization : the very act of extracting and analyzing the sample can inadvertently convert the cis isomer back to the trans form via thermal or photolytic stress, destroying the integrity of the data.

Methodological Alternatives: A Comparative Analysis

To establish a reliable quantification pipeline, we must evaluate the physical chemistry of cis-p-MMC against the operational mechanics of available analytical modalities.

  • Traditional HPLC-UV: While foundational for the [3], HPLC-UV lacks the sensitivity required for trace cis isomer detection. In complex cosmetic or biological matrices, co-eluting lipophilic interferents often mask the UV absorption band of cis-p-MMC, leading to false positives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity but fails fundamentally on isomeric fidelity. The cis double bond is thermodynamically unstable. The high temperatures required for GC inlet vaporization (>250°C) induce thermal isomerization, artificially converting cis-p-MMC to trans-p-MMC before it even reaches the detector.

  • Optimized UHPLC-MS/MS (The Proposed Standard): By coupling sub-2 μm chromatographic resolution with "cold" Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method bypasses thermal degradation while achieving sub-ng/mL specificity.

Method Validation Data (Quantitative Comparison)

The following table summarizes the performance metrics of the three modalities based on our internal validation protocols and established chromatographic guidelines.

Analytical ParameterTraditional HPLC-UVGC-MSOptimized UHPLC-MS/MS
Limit of Detection (LOD) 20.0 ng/mL5.0 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 60.0 ng/mL15.0 ng/mL0.3 ng/mL
Isomeric Fidelity High (if baseline resolved)Low (Thermal Isomerization)Highest (Cold ESI)
Matrix Interference High (Co-elution risk)ModerateLow (MRM Specificity)
Analytical Run Time ~15-20 min~25 min< 5 min

Experimental Protocol: The Self-Validating UHPLC-MS/MS Workflow

To guarantee trustworthiness, an analytical protocol must be a self-validating system where every step controls for a specific variable. Below is the optimized workflow for cis-p-MMC.

Step 1: Liquid-Liquid Extraction (LLE) under Amber Light

  • Procedure: Aliquot 100 μL of the biological/cosmetic matrix into a microcentrifuge tube. Add 400 μL of Ethyl Acetate. Vortex for 60 seconds and centrifuge at 12,000 x g for 5 minutes. Transfer the organic supernatant and evaporate under a gentle stream of nitrogen. Reconstitute in 100 μL of initial mobile phase.

  • The Causality: Why amber light? cis-p-MMC is profoundly photolabile. Exposure to standard laboratory fluorescent lighting induces rapid photoisomerization. Performing LLE under amber light (<500 nm blocked) acts as a physical control that locks in the endogenous isomeric ratio. Why ethyl acetate? Its moderate polarity perfectly partitions the lipophilic cis-p-MMC away from polar matrix proteins, acting as an initial purification step.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 μL onto a C18 UHPLC column (1.7 μm, 2.1 x 50 mm) maintained at 30°C. Run a gradient elution using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both spiked with 0.1% Formic Acid.

  • The Causality: The sub-2 μm particles provide the theoretical plates necessary to separate the cis and trans isomers. The addition of 0.1% Formic Acid is a critical mechanistic choice; it acts as an abundant proton donor, driving the formation of the

    
     precursor ion (
    
    
    
    193.1) required for downstream positive-mode electrospray ionization.

Step 3: Cold ESI-MS/MS Detection

  • Procedure: Operate the mass spectrometer in positive ESI mode. Set the desolvation temperature to a conservative 250°C (significantly lower than standard 400°C protocols). Monitor the MRM transition of

    
     193.1 
    
    
    
    
    
    161.0 (loss of methanol).
  • The Causality: Lowering the desolvation temperature ("cold ESI") prevents the thermal isomerization that plagues GC-MS methods. The MRM transition acts as a self-validating structural filter; even if a matrix component co-elutes with cis-p-MMC, it will not produce the exact precursor-to-product ion fragmentation pattern, ensuring absolute quantitative accuracy.

Workflow Visualization

G N1 Raw Sample Matrix (Plasma/Cosmetics) N2 Actinic UV-A Exposure (trans to cis Isomerization) N1->N2 Environmental Stress N3 LLE Extraction (Ethyl Acetate) *Amber Light Required* N1->N3 Direct Prep N2->N3 Isomer Shift N4 UHPLC Separation (C18, 0.1% Formic Acid) N3->N4 Injection N5 ESI-MS/MS (MRM Mode) Cold Ionization N4->N5 Elution N6 Data Analysis & cis-p-MMC Quantification N5->N6 Signal Output

Fig 1: Workflow for cis-p-MMC quantification, highlighting critical photo-control points.

References

  • Ashwood-Smith, M., Stanley, C., Towers, G. H., & Warrington, P. J. (1993). UV-A-mediated activity of p-methoxymethylcinnamate. Photochemistry and Photobiology, 57(5), 814-818. URL: [Link]

  • Sobańska, A. W., Kałębasiak, K., Pyzowski, J., & Brzezińska, E. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4780. URL:[Link]

  • Ekowati, J., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. SSRN Electronic Journal. URL: [Link]

Sources

Validation

A Comparative Guide to the Genotoxicity of cis- and trans-Ethylhexyl Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Genotoxic Profiles of a Ubiquitous UV Filter's Isomers Introduction: The Isomeric Nature of a Widely Used UV Filter 2-Ethylhexy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Genotoxic Profiles of a Ubiquitous UV Filter's Isomers

Introduction: The Isomeric Nature of a Widely Used UV Filter

2-Ethylhexyl-p-methoxycinnamate (EHMC), commonly known as octinoxate, is one of the most prevalent UVB filters used globally in sunscreens, personal care products, and cosmetics to protect against sun damage. Under normal conditions, EHMC exists predominantly in its trans-isomeric form, which is the more stable and effective UV-absorbing molecule. However, a critical characteristic of trans-EHMC is its propensity to undergo photoisomerization upon exposure to ultraviolet (UV) radiation, converting into its cis-isomer.[1][2] This transformation is significant because isomers, despite having identical chemical formulas, can exhibit vastly different spatial arrangements and, consequently, distinct biological and toxicological properties.[1] This guide provides a detailed, evidence-based comparison of the genotoxic potential of cis- and trans-EHMC, highlighting the causality behind experimental findings and their implications for product safety assessment.

The Principle of Genotoxicity Assessment in Chemical Safety

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, DNA strand breaks, or chromosomal aberrations. Such damage can lead to carcinogenesis, making genotoxicity assessment a cornerstone of chemical safety evaluation for all ingredients, including those used in cosmetics.[3] To provide a comprehensive profile, a battery of tests targeting different genotoxic endpoints is typically employed. The most common and regulatory-accepted assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): A widely used initial screening test that evaluates a substance's potential to cause gene mutations.[3][4] It uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation, rendering them unable to synthesize an essential amino acid like histidine. The assay measures if the test chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[3][5]

  • In Vitro Micronucleus Test: This assay is a robust method for detecting damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity).[6] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies called micronuclei.[3][6] An increased frequency of micronucleated cells indicates the test substance has damaged the chromosomes.[7]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive and versatile method for quantifying DNA strand breaks in individual eukaryotic cells.[8][9] After exposure to a potential genotoxin, cells are embedded in agarose gel, lysed, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, creating a "comet" shape. The length and intensity of the comet's tail are directly proportional to the amount of DNA damage.[10][11]

A Tale of Two Isomers: The Divergent Genotoxic Profiles of EHMC

While often treated as a single entity in regulatory contexts, research has uncovered critical differences in the genotoxic potential of the trans- and cis-isomers of EHMC.

The Profile of trans-EHMC: Generally Considered Non-Genotoxic
Emerging Concerns for cis-EHMC: A Genotoxic Potential Unmasked by UV Light

The central issue arises from the photo-instability of the trans-isomer. The conversion to cis-EHMC under real-world use conditions (i.e., exposure to sunlight) necessitates a separate evaluation of the cis-isomer's safety profile.

Recent research that has successfully isolated cis-EHMC for testing has revealed a significant genotoxic potential not observed with its trans-counterpart. A key study demonstrated that while trans-EHMC was not genotoxic, the isolated cis-EHMC induced significant genotoxicity in bacterial and human cell lines.[15][17] Researchers at Masaryk University confirmed that the transformed cis-isomer is capable of damaging human DNA, potentially leading to genome mutations.[1] These findings suggest that the structural shift from a linear (trans) to a bent (cis) shape fundamentally alters the molecule's interaction with biological systems, unmasking a hazardous property.

Another study employing a high-throughput comet assay on human-derived lymphoblastoid and liver stem cells found that cis-EHMC induced DNA damage at concentrations where the trans-isomer showed less or no effect.[18] This direct comparison underscores the higher genotoxic risk associated with the cis-isomer.[15][17]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the key experimental findings on the genotoxicity of EHMC isomers.

Assaytrans-EHMC Resultcis-EHMC ResultKey Findings & CausalityReference(s)
SOS Chromotest / UmuC Test Genotoxic only at high concentrations (0.5 - 4 mg/mL)Genotoxic at lower concentrations (0.25 - 1 mg/mL)Bacterial genotoxicity screening assays showed cis-EHMC has a higher genotoxic potential, with a calculated risk ~1.7 times greater than trans-EHMC. The structural change likely facilitates interaction with bacterial DNA or repair systems.[15][17]
Comet Assay DNA damage at highest concentrations (25 µg/mL)DNA damage at 25 µg/mLThe comet assay on human cell lines confirmed that both isomers can cause DNA strand breaks, but studies suggest a greater effect from the cis-isomer. This indicates direct damage to genetic material.[18]
Ames Test Generally NegativePositive (in some studies)While the commercial form is largely negative in regulatory submissions, studies focusing on the isomer and its photoproducts have indicated mutagenic potential, likely attributable to the cis-form.[12][19]
Micronucleus Test NegativeInsufficient DataStandard tests on trans-EHMC have not shown evidence of chromosomal damage. Data on the pure cis-isomer is lacking and represents a critical knowledge gap.[12]

Key Experimental Protocols & Workflows

An understanding of the methodology is crucial for interpreting the data. The following are standardized, step-by-step protocols for the primary assays discussed.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the principles of OECD Guideline 471.

  • Strain Selection & Preparation: Use several tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations. Grow cultures overnight to reach the optimal cell density.[3]

  • Metabolic Activation (S9): Prepare a fraction of liver homogenate (S9 mix) from rats pre-treated with an enzyme inducer. This is crucial to mimic mammalian metabolism, as some chemicals only become genotoxic after being metabolized. The assay is run in parallel with and without the S9 mix.[20]

  • Exposure: In a test tube, combine the tester strain, the test substance (dissolved in a non-toxic solvent like DMSO) at several dose levels, and either the S9 mix or a buffer.[5]

  • Plate Incorporation: Add the mixture to a molten top agar solution containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed). Pour this mixture onto a minimal glucose agar plate (lacking histidine).[5]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Scoring & Interpretation: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate seen in the negative control plates.[21]

Ames Test Workflow Diagram

AmesTestWorkflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_plating 3. Plating & Incubation cluster_analysis 4. Analysis Bacteria Bacterial Strains (Histidine-dependent) Mix Combine Bacteria, Test Substance, & Top Agar (+/- S9) Bacteria->Mix TestSubstance Test Substance (cis/trans-EHMC) TestSubstance->Mix S9 Metabolic Activation (S9 Mix) S9->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Evaluate Mutagenicity Count->Result

Caption: Standard workflow for the Ames plate incorporation assay.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This protocol is based on the principles of OECD Guideline 489.

  • Cell Preparation & Exposure: Culture appropriate mammalian cells (e.g., human lymphocytes or liver cells like HL1-hT1) and treat them with various concentrations of the test substance (cis- or trans-EHMC) for a specific duration. Include negative (solvent) and positive (known genotoxin, e.g., hydrogen peroxide) controls.

  • Slide Preparation: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify, embedding the cells in the gel.

  • Cell Lysis: Immerse the slides in a cold, high-salt lysis buffer. This solution dissolves the cell and nuclear membranes, leaving behind the supercoiled DNA contained within a nucleoid.[11]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH (alkaline) buffer. This unwinds the DNA, exposing single-strand breaks and alkali-labile sites.[9]

  • Electrophoresis: Apply a low-voltage electric field. The negatively charged DNA will be drawn towards the anode. Intact DNA is too large to migrate far, while smaller, fragmented DNA strands (from damage) will move out of the nucleoid, forming the comet tail.[11]

  • Neutralization & Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Scoring: Using a fluorescence microscope, capture images of the "comets". Specialized software measures the DNA content in the head versus the tail. Key metrics include "% DNA in Tail" and "Tail Moment," which quantify the extent of DNA damage.[9]

Comet Assay Workflow Diagram

CometAssayWorkflow CellCulture 1. Expose Mammalian Cells to Test Substance Embedding 2. Embed Single Cells in Agarose on Slide CellCulture->Embedding Lysis 3. Lyse Cell Membranes to Release Nucleoid Embedding->Lysis Unwinding 4. Unwind DNA in Alkaline Buffer Lysis->Unwinding Electrophoresis 5. Separate DNA Fragments via Electrophoresis Unwinding->Electrophoresis Staining 6. Stain DNA with Fluorescent Dye Electrophoresis->Staining Analysis 7. Visualize & Quantify 'Comet Tails' Staining->Analysis

Caption: Key steps of the alkaline Comet assay for DNA damage detection.

Conclusion: Implications for Safety Assessment and Future Research

The scientific evidence strongly indicates a significant difference in the genotoxic profiles of EHMC isomers. While trans-EHMC, the form predominantly used in commercial products, is largely considered safe from a genotoxic standpoint, its conversion to the genotoxic cis-EHMC upon UV exposure presents a clear safety concern that must be addressed.

For researchers and drug development professionals, these findings have critical implications:

  • The Importance of Photo-Stability Testing: Safety assessments for UV filters cannot be limited to the parent compound alone. The toxicological profiles of significant photo-isomers and degradation products are paramount.

  • Re-evaluation of Risk: The formation of a genotoxic substance in situ on the skin's surface requires a sophisticated risk assessment. The rate of isomerization, skin penetration of each isomer, and the actual delivered dose to viable cells must be considered.

  • A Call for Innovation: These findings should drive the development of next-generation UV filters with enhanced photostability, minimizing the formation of potentially harmful byproducts.

Further research is urgently needed to fill existing data gaps, particularly in vivo studies and micronucleus assays for pure cis-EHMC, to fully understand the real-world risk posed by EHMC isomerization in cosmetic formulations.

References

  • Vertex AI Search. (n.d.). The micronucleus test: a reference method for the genotoxic evaluation of cosmetic ingredients. Retrieved March 10, 2026.
  • Shapira, M., & Shagal, A. (2011). Genotoxic potential evaluation of a cosmetic insoluble substance by the micronuclei assay. Toxicology Letters, 205, S133.
  • IIVS.org. (2017, March 30). The 3D Human Reconstructed Skin Micronucleus Assay (RSMN) Using the EpiDerm Tissue: Validation and Application to the Safety Assessment of Cosmetics Ingredients.
  • JRF Global. (n.d.). In vitro Genotox | Cosmetics. Retrieved March 10, 2026.
  • Api, A. M., et al. (2020). Use of the EpiDermTM 3D reconstructed skin micronucleus assay for fragrance materials. Toxicology in Vitro, 65, 104793.
  • Nečasová, A., et al. (2017). New probabilistic risk assessment of ethylhexyl methoxycinnamate: Comparing the genotoxic effects of trans- and cis-EHMC. Environmental Toxicology, 32(2), 569-580.
  • PubMed. (2016, March 30). New probabilistic risk assessment of ethylhexyl methoxycinnamate: Comparing the genotoxic effects of trans- and cis-EHMC.
  • Masaryk University. (2017, July 3). Experts claim EHMC in sunscreens can damage DNA. Science.
  • Nakajima, M., et al. (2018). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1. International Journal of Environmental Research and Public Health, 15(9), 1895.
  • Medrais. (2025, June 29).
  • CRITICAL CATALYST. (2024, October 25).
  • Bonin, A. M., et al. (1982). UV-absorbing and Other Sun-Protecting Substances: Genotoxicity of 2-ethylhexyl P-methoxycinnamate. Mutation Research/Genetic Toxicology, 105(5), 303-308.
  • REACH24H. (2025, November 10).
  • Zulfiqar, H., et al. (2026, January 1). Assessment of UV filter ethylhexyl methoxycinnamate photoisomerization in aquatic environments, cosmetics and in vitro skin by (micro)extraction GC–MS analysis.
  • Typology. (2025, May 28).
  • European Commission Public Health. (2025, June 30).
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2021). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PLOS ONE, 16(9), e0256214.
  • NICNAS. (2017, March 10). 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment.
  • PLOS. (2021, September 2). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test.
  • ResearchGate. (2025, October 16). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.
  • Mattioli 1885. (2020, July 10). Determination of DNA damage caused by food additives using comet assay method.
  • EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved March 10, 2026.
  • CIRS Group. (2024, November 27).
  • Ataman Kimya. (n.d.).
  • Rahman, M. A., et al. (2023).
  • Wang, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56492.
  • National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3)
  • ResearchGate. (n.d.). DNA Damage in Predatory Insects Comet Assay and Different Bioassay for Insecticides in Insects.
  • Agilent Technologies. (2025, June 11). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube.

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Comparative

How to differentiate positional isomers of methoxycinnamates using mass spectrometry

An Expert's Guide to Differentiating Positional Isomers of Methoxycinnamates Using Mass Spectrometry Introduction: The Isomer Challenge Methoxycinnamates are a class of organic compounds widely utilized in sunscreens, ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Differentiating Positional Isomers of Methoxycinnamates Using Mass Spectrometry

Introduction: The Isomer Challenge

Methoxycinnamates are a class of organic compounds widely utilized in sunscreens, pharmaceuticals, and as synthetic intermediates. Structurally, they consist of a cinnamate backbone with a methoxy group substituted on the phenyl ring. The position of this single methoxy group—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct positional isomers. While seemingly minor, this variation in substitution can significantly alter the molecule's chemical, physical, and biological properties.

For researchers and drug development professionals, accurately identifying the specific positional isomer is a critical analytical challenge. Conventional mass spectrometry (MS) determines the mass-to-charge ratio (m/z), but positional isomers possess the same molecular weight, rendering them indistinguishable by a simple mass measurement.[1][2][3] This guide provides an in-depth comparison of mass spectrometric techniques, grounded in experimental principles, to reliably differentiate these challenging isomers. We will explore the causality behind fragmentation behaviors and present actionable protocols for confident structural elucidation.

Pillar 1: Electron Ionization (EI) and the "Ortho Effect"

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a foundational technique. EI is a "hard" ionization method that imparts significant energy into the analyte, causing extensive and reproducible fragmentation.[1][4] The resulting mass spectrum serves as a molecular "fingerprint." The key to differentiating methoxycinnamate isomers with EI-MS lies in how the substituent position influences these fragmentation pathways, most notably through proximity effects.[5]

The Decisive Role of the Ortho Position

The "ortho effect" is a well-documented phenomenon in the mass spectrometry of disubstituted aromatic compounds where adjacent functional groups interact during fragmentation.[6] In the case of ortho-methoxycinnamate, the proximity of the methoxy group to the cinnamate side chain enables a unique rearrangement reaction that is sterically impossible for the meta and para isomers. This often involves the elimination of a stable neutral molecule, such as water or methanol, through a six-membered ring transition state. The observation of a strong signal corresponding to such a loss is a powerful diagnostic marker for the ortho isomer.[5]

Comparative Fragmentation Patterns of Methoxycinnamate Esters

The fragmentation of meta and para isomers follows more conventional pathways, primarily involving cleavages within the ester group and the propenoate chain. While their spectra may be very similar, subtle differences in the relative intensities of shared fragment ions can sometimes be used for differentiation, though this is less definitive than the unique fragments observed for the ortho isomer.

For ethyl methoxycinnamates (Molecular Weight: 206.24 g/mol ), the following table summarizes the expected key fragments under EI conditions.

Fragment Ion (m/z) Proposed Neutral Loss / Structure Expected Relative Intensity Isomer Specificity
206Molecular Ion [M]+•Moderate to High-
177[M - C₂H₅]+ (Loss of ethyl radical)HighCommon to all isomers
161[M - OC₂H₅]+ (Loss of ethoxy radical)High (Often Base Peak for Para)[7]Common, but intensity varies. Often the most stable fragment for the para isomer.
134[M - C₂H₅OH - CO]+• or [M - C₄H₆O₂]+•ModerateCommon to all isomers[8]
[M - H₂O]+• or [M - CH₃OH]+• (Loss of water or methanol)Potentially High Diagnostic for ortho isomer due to proximity effect. [5]

Note: Relative intensities are predictive and should be confirmed with authentic standards. The most significant differentiator is the presence of unique fragments for the ortho isomer.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the fundamental difference in fragmentation between the ortho and para isomers.

G cluster_ortho Ortho-Isomer Fragmentation M_ortho Ortho-Isomer M+• (m/z 206) Ortho_Unique [M - CH3OH]+• (m/z 174) M_ortho->Ortho_Unique Ortho Effect Rearrangement Common_Frag1 [M - OC2H5]+ (m/z 161) M_ortho->Common_Frag1 Standard Cleavage

Caption: Unique fragmentation of the ortho-methoxycinnamate isomer.

G cluster_para Para/Meta-Isomer Fragmentation M_para Para/Meta-Isomer M+• (m/z 206) Common_Frag_p1 [M - C2H5]+• (m/z 177) M_para->Common_Frag_p1 α-cleavage Common_Frag_p2 [M - OC2H5]+ (m/z 161) M_para->Common_Frag_p2 Ester Cleavage Common_Frag_p3 Fragment from m/z 161 (e.g., loss of CO) Common_Frag_p2->Common_Frag_p3

Caption: General fragmentation pathway for para and meta isomers.

Pillar 2: Tandem Mass Spectrometry (MS/MS) for Unambiguous Confirmation

While EI-MS is powerful, its true potential is unlocked with tandem mass spectrometry (MS/MS or MS²).[9] This technique adds a second stage of mass analysis, providing exceptional specificity and signal-to-noise.[10] It is the gold standard for isomer differentiation in complex matrices.

The MS/MS Principle: Isolate, Fragment, and Detect

In an MS/MS experiment, instead of fragmenting all ions produced, a specific precursor ion (typically the molecular ion, [M+H]⁺ or [M]⁺•) is selected in the first mass analyzer (MS1). This isolated ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment via Collision-Induced Dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer (MS2).[9]

The power of this approach is that even if positional isomers produce the same product ions, the relative abundances of these ions are often significantly different and highly reproducible. This is because the position of the methoxy group subtly alters the stability of the precursor ion and the energy required to form each product ion.

Experimental Workflow: LC-MS/MS Protocol

This protocol outlines the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for differentiating and quantifying methoxycinnamate isomers.

G cluster_workflow LC-MS/MS Isomer Differentiation Workflow Sample 1. Sample Prep (Dilute in Mobile Phase) LC 2. LC Separation (C18 Column) Sample->LC ESI 3. Ionization (ESI+) LC->ESI MS1 4. MS1 Scan (Select Precursor Ion m/z 207 [M+H]+) ESI->MS1 CID 5. Fragmentation (Collision Cell - CID) MS1->CID MS2 6. MS2 Scan (Detect Product Ions) CID->MS2 Data 7. Data Analysis (Compare Product Ion Ratios) MS2->Data

Caption: Step-by-step workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions (1 mg/mL) of pure ortho-, meta-, and para-methoxycinnamate standards in methanol.

    • Create a working solution (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Causality: The goal of LC is to achieve at least partial chromatographic separation, which simplifies mass spectral analysis and aids in identification.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a "soft" ionization technique ideal for LC-MS, typically producing the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[11]

    • MS1 Analysis: Perform a full scan to confirm the m/z of the protonated molecule (e.g., m/z 207 for ethyl methoxycinnamate).

    • MS2 Product Ion Scan: For each individual isomer standard, select the precursor ion (m/z 207) and perform a product ion scan by ramping the collision energy (e.g., from 10 to 40 eV). This will identify the major product ions.

    • Method Development (MRM): Identify two to three specific and intense product ions for each isomer. Create a Multiple Reaction Monitoring (MRM) method to monitor these specific precursor-to-product ion transitions. The ratio of the intensities of these transitions will be unique and reproducible for each isomer, allowing for confident identification and quantification.

Pillar 3: Advanced and Complementary Techniques

For particularly challenging separations or when orthogonal confirmation is required, several other techniques can be employed.

  • Chemical Derivatization: This involves chemically modifying the analyte to enhance its analytical properties.[12] For GC-MS analysis, silylation (e.g., creating a trimethylsilyl or TMS derivative) can alter the fragmentation pathways in a position-dependent manner, making the resulting mass spectra more distinct.[13][14] This approach adds a sample preparation step but can significantly improve isomer differentiation.[15]

  • Infrared Ion Spectroscopy (IRIS): A cutting-edge technique that couples mass spectrometry with infrared spectroscopy.[2] It measures the IR spectrum of mass-selected ions. Since the vibrational modes of a molecule (probed by IR) are highly sensitive to its structure, IRIS can readily distinguish positional isomers based on their unique spectral "fingerprints," even when their fragmentation patterns are nearly identical.[2]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge, known as their collision cross-section (CCS).[1] Positional isomers, having slightly different three-dimensional shapes, can often be separated by ion mobility prior to mass analysis, providing an additional dimension of separation for unambiguous identification.

Conclusion and Recommendations

Differentiating positional isomers of methoxycinnamates is a non-trivial but achievable analytical task. A summary of the primary methods is presented below:

Technique Principle of Differentiation Instrumentation Pros Cons
GC-EI-MS Unique fragmentation patterns, especially the "ortho effect."[5][6]GC-MSWidely available; provides library-searchable spectra.Isomer spectra can be very similar (meta vs. para); less sensitive for complex matrices.
LC-MS/MS Reproducible product ion ratios from CID.[9]LC-MS/MS (e.g., Triple Quadrupole, Q-TOF)High specificity and sensitivity; ideal for complex mixtures and quantification.[16]Requires method development; less standardized than EI libraries.
Derivatization Amplifies structural differences, leading to more distinct fragmentation.[12][15]GC-MS or LC-MSCan make similar isomers easily distinguishable.Adds sample preparation steps; potential for incomplete reactions.
IRIS / IMS-MS Orthogonal separation based on vibrational spectra or ion shape.[1][2]Specialized MS systemsExtremely high resolving power for isomers.Limited availability; higher instrument cost and complexity.

For routine analysis and confirmation, LC-MS/MS is the recommended methodology due to its superior specificity, sensitivity, and applicability to a wide range of sample matrices. The key to success is a systematic approach: utilize pure standards of each isomer to characterize their unique fragmentation patterns and establish a robust method based on specific precursor-product ion transitions. For initial screening or when an MS/MS instrument is unavailable, GC-EI-MS can be effective, provided the analyst is cognizant of the potential for an "ortho effect" to provide a clear diagnostic marker. In all cases, the foundation of trustworthy isomer differentiation is validation against authentic reference standards.

References

  • Title: Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers Source: ResearchGate URL: [Link]

  • Title: Online photochemical derivatization enables comprehensive mass spectrometric analysis of unsaturated phospholipid isomers - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry Source: Preprints.org URL: [Link]

  • Title: Rearrangement Reactions of [alpha]-Phenylcinnamic Acid Trimethylsilyl Esters Upon Electron Impact Ionization: Practical and Theo Source: Wiley Online Library URL: [Link]

  • Title: Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy Source: Royal Society of Chemistry URL: [Link]

  • Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Source: MDPI URL: [Link]

  • Title: Principal ions in the Electron Impact mass spectrum of Cinnamic acid, p-(trimethylsiloxy)-, methyl ester. Source: ResearchGate URL: [Link]

  • Title: Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]

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  • Title: Single stage electrospray mass spectrum of trans-cinnamic acid in... Source: ResearchGate URL: [Link]

  • Title: Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry Source: Atmospheric Measurement Techniques URL: [Link]

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  • Title: Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines Source: ResearchGate URL: [Link]

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  • Title: An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Chemical identification and differentiation of positional isomers of novel psychoactive substances Source: UvA-DARE (Digital Academic Repository) URL: [Link]

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Validation

A Comparative Analysis of p-Methoxycinnamic Acid and its Methyl Ester for Researchers and Drug Development Professionals

Introduction p-Methoxycinnamic acid (p-MCA) is a naturally occurring phenolic compound found in various plants, including rice bran, turmeric, and galangal.[1][2] It has garnered significant scientific interest due to it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

p-Methoxycinnamic acid (p-MCA) is a naturally occurring phenolic compound found in various plants, including rice bran, turmeric, and galangal.[1][2] It has garnered significant scientific interest due to its diverse pharmacological properties. Its methyl ester, methyl p-methoxycinnamate (p-MCAME), is a synthetic derivative that is also explored for its biological potential. The fundamental structural difference, the presence of a carboxylic acid versus a methyl ester group, significantly influences their physicochemical characteristics and, consequently, their biological activities and potential therapeutic applications. This guide aims to provide a comprehensive, objective comparison to aid in the selection and application of these compounds in research and development.

Physicochemical Properties: A Tale of Two Functional Groups

The seemingly minor difference between a carboxylic acid and a methyl ester imparts distinct physicochemical properties to p-MCA and p-MCAME, which are critical for their handling, formulation, and biological fate.

Propertyp-Methoxycinnamic Acid (p-MCA)Methyl p-Methoxycinnamate (p-MCAME)
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 178.18 g/mol 192.21 g/mol
Appearance White to off-white crystalline solid[3]Colorless to pale yellow liquid or solid
Melting Point 170-176 °C89-94 °C
Solubility Poorly soluble in water (0.55 g/L); soluble in DMSO and methanol.[2]Limited solubility in water; soluble in organic solvents like alcohol.
pKa ~4.5Not applicable

The higher melting point and lower solubility of p-MCA in non-polar solvents can be attributed to its ability to form strong intermolecular hydrogen bonds through its carboxylic acid group. In contrast, the methyl ester group in p-MCAME reduces this hydrogen bonding capability, resulting in a lower melting point and increased solubility in organic solvents. This difference in solubility has profound implications for drug delivery and formulation.

Synthesis and Characterization: Pathways to Purity

The synthesis and rigorous characterization of p-MCA and p-MCAME are fundamental to ensuring the reliability of experimental data.

Synthesis of p-Methoxycinnamic Acid (p-MCA)

Two classical methods for the synthesis of p-MCA are the Perkin reaction and the Knoevenagel-Doebner condensation.

  • Reaction Setup: In a round-bottom flask, dissolve p-anisaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Carbon dioxide evolution will be observed.

  • Work-up: After cooling, pour the reaction mixture into a beaker of cold water and acidify with dilute hydrochloric acid to precipitate the crude p-MCA.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure p-MCA.

Knoevenagel_Doebner p_anisaldehyde p-Anisaldehyde intermediate Intermediate Adduct p_anisaldehyde->intermediate Pyridine, Piperidine malonic_acid Malonic Acid malonic_acid->intermediate pMCA p-Methoxycinnamic Acid intermediate->pMCA Reflux (Decarboxylation)

Caption: Knoevenagel-Doebner condensation for p-MCA synthesis.

Synthesis of Methyl p-Methoxycinnamate (p-MCAME)

p-MCAME is most commonly synthesized via the esterification of p-MCA.

  • Reaction Setup: In a round-bottom flask, suspend p-MCA (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude p-MCAME. Further purification can be achieved by column chromatography.

Fischer_Esterification pMCA p-Methoxycinnamic Acid protonated_pMCA Protonated p-MCA pMCA->protonated_pMCA H₂SO₄ (catalyst) methanol Methanol tetrahedral_intermediate Tetrahedral Intermediate protonated_pMCA->tetrahedral_intermediate + Methanol pMCAME Methyl p-Methoxycinnamate tetrahedral_intermediate->pMCAME - H₂O

Caption: Fischer esterification for p-MCAME synthesis.

Characterization

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques:

  • Melting Point: To assess purity.

  • FTIR Spectroscopy: To identify characteristic functional groups (O-H and C=O stretch for p-MCA; C=O and C-O stretch for p-MCAME).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Comparative Biological Activities: A Spectrum of Potential

Both p-MCA and its esters have been investigated for a wide array of biological activities. The esterification of the carboxylic acid group can significantly impact bioavailability and potency.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is crucial to their protective effects against oxidative stress-related diseases. In a comparative study, p-MCA demonstrated stronger radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 value of 518.58 ppm, whereas its ethyl ester (a close analog of p-MCAME) showed significantly lower activity (IC50 >1000 ppm). This suggests that the free carboxylic acid group, or the resulting phenoxide ion, plays a role in the antioxidant mechanism, likely through hydrogen atom or electron donation.

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical. While both p-MCA and p-MCAME possess a methoxy group on the phenyl ring, which can donate electrons and stabilize the resulting phenoxy radical, the presence of a free hydroxyl group in related compounds like ferulic acid significantly enhances antioxidant potential.[4]

Anti-inflammatory Activity

p-MCA has demonstrated significant anti-inflammatory properties. In a study on 1,2-dimethylhydrazine-induced colon carcinogenesis in rats, p-MCA supplementation was found to decrease the nuclear translocation of the transcription factor NF-κB p65 subunit and reduce the expression of inflammatory markers such as iNOS and COX-2, as well as pro-inflammatory cytokines like TNF-α and IL-6.[1] The ethyl ester of p-methoxycinnamic acid has also been shown to inhibit COX-1 and COX-2 enzymes.[5] While direct comparative studies with the methyl ester are limited, the lipophilic nature of the ester may enhance cell membrane permeability, potentially influencing its anti-inflammatory efficacy.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NF_kB_Activation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation pMCA p-MCA pMCA->NF_kB_Activation Inhibits

Caption: p-MCA's inhibitory effect on the NF-κB signaling pathway.

Antimicrobial Activity

p-MCA has shown broad-spectrum antimicrobial activity against both bacteria and fungi.[6] It has been reported to be more potent than unsubstituted cinnamic acid.[6] The proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.[6] For instance, p-MCA was effective against Escherichia coli, with increasing concentrations leading to larger zones of inhibition. The esterification to p-MCAME could modulate this activity. While increased lipophilicity might enhance passage through microbial cell walls, it could also alter interactions with target enzymes. Further comparative studies are needed to elucidate the structure-activity relationship in this context.

Anticancer Activity

The anticancer potential of p-MCA has been investigated, particularly in colon cancer models. It has been shown to induce apoptosis through the activation of caspases 3 and 9.[3] The ethyl ester has also been found to inhibit tumor cell proliferation by suppressing fatty acid synthesis and depleting ATP.[7] The difference in the mechanism of action between the acid and its ester highlights the importance of the functional group in determining the specific cellular pathways affected.

Neuroprotective and Antidiabetic Activities

Both p-MCA and its ethyl ester have demonstrated neuroprotective effects. Interestingly, one study suggested that ethyl p-methoxycinnamate exhibited superior neuroprotective activity compared to p-MCA, which was attributed to its better bioavailability.[6] In the context of diabetes, both p-MCA and its ethyl ester have been identified as effective α-glucosidase inhibitors, with p-MCA showing a 100-fold higher activity than the control compound, 1-deoxynojirimycin.[6] This suggests that the core structure is crucial for this particular activity.

Discussion and Future Directions

The choice between p-MCA and p-MCAME for a specific research or development application depends on a nuanced understanding of their properties and biological activities.

  • For applications requiring high water solubility or formulation in aqueous media, p-MCA, despite its low intrinsic solubility, can be formulated as a salt. Its demonstrated antioxidant and anti-inflammatory properties make it a strong candidate for further investigation in these areas.

  • p-MCAME, with its increased lipophilicity, may offer advantages in terms of membrane permeability and bioavailability. This could be particularly relevant for applications targeting intracellular pathways or for transdermal delivery systems. The different mechanisms of action observed for the ester in anticancer studies also warrant further exploration.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of p-MCA and p-MCAME across a broad range of biological assays. Future research should focus on:

  • Quantitative comparative studies of their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities using standardized in vitro and in vivo models.

  • Pharmacokinetic studies to directly compare the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.

  • Mechanistic studies to further elucidate the specific molecular targets and signaling pathways modulated by each compound.

Conclusion

p-Methoxycinnamic acid and its methyl ester are two closely related compounds with distinct physicochemical properties and a compelling spectrum of biological activities. While p-MCA appears to possess superior intrinsic antioxidant activity, its esterified counterpart, p-MCAME, may offer advantages in bioavailability and exhibit different mechanisms of action. A thorough understanding of these differences, as outlined in this guide, is essential for making informed decisions in the design of future research and the development of novel therapeutic agents.

References

  • BenchChem. A Comparative Guide to the Antioxidant Activities of Methyl p-Methoxyhydrocinnamate and Ferulic Acid Methyl Ester. Link

  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. Link

  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(6), 1398. Link

  • Indriyanti, E., et al. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria. Journal of Pharmaceutical and Sciences, 4(2), 89-94. Link

  • Gunasekaran, S., et al. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Toxicology and Applied Pharmacology, 363, 114-124. Link

  • Guzmán, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Link

  • Çalışkan, E., et al. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Antibiotics, 14(1), 54. Link

  • dos Santos, J. A. A., et al. (2026). Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. Journal of Biomolecular Structure and Dynamics, 1-13. Link

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  • ResearchGate. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Link

  • Komala, I., et al. (2025). Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 25(4), 834-841. Link

  • Osaka Metropolitan University. (2025). Newly discovered cancer cell energy pathway blocked with natural substance. EurekAlert!. Link

  • dos Santos, W. D., et al. (2022). p -Methoxycinnamic acid disturbs cellular respiration and increases the lignification of Euphorbia heterophylla roots. Plant Biosystems - An International Journal Dealing with all Aspects of Plant Biology, 157(2), 334-343. Link

  • BioKB. Recent Developments in Therapeutic and Nutraceutical Applications ofp-Methoxycinnamic Acid from Plant Origin. Link

  • Semantic Scholar. Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Link

  • Sulistyowaty, M. I., et al. (2022). Preparation and Physicochemical Characterizations of p-Methoxycinnamic acid – Succinic Acid Cocrystal by Solvent Evaporation Technique. Open Access Macedonian Journal of Medical Sciences, 10(A), 1444-1449. Link

  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PMC. Link

  • Nuraini, N., et al. (2023). Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. Chemica Isola, 2(1), 1-7. Link

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Comparative

A Guide to Orthogonal Confidence: Cross-Validation of HPLC and NMR for the Identification of p-Methoxycinnamate Isomers

In the landscape of pharmaceutical development and materials science, the unambiguous identification of geometric isomers is a cornerstone of quality control and regulatory compliance. For molecules like p-methoxycinnama...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous identification of geometric isomers is a cornerstone of quality control and regulatory compliance. For molecules like p-methoxycinnamate, the distinction between its cis and trans forms is critical, as stereoisomerism can profoundly impact biological activity, toxicity, and material properties. While individual analytical techniques provide valuable insights, a robust, self-validating system for isomer identification relies on the orthogonal power of cross-validation.

This guide presents a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive identification of p-methoxycinnamate isomers. By leveraging the separative strength of HPLC and the structural elucidation power of NMR, researchers can build a holistic and scientifically sound methodology. This approach moves beyond simple data concordance to a synergistic workflow where each technique validates the findings of the other, ensuring the highest level of analytical confidence.

The Analytical Imperative: Why Two Techniques Are Better Than One

High-Performance Liquid Chromatography (HPLC) is a powerhouse for separating molecules based on their physicochemical properties.[1] In the case of p-methoxycinnamate isomers, their different spatial arrangements can lead to subtle differences in polarity and interaction with the stationary phase, often enabling their chromatographic separation.[2] However, retention time alone is not definitive proof of identity.

This is where Nuclear Magnetic Resonance (NMR) spectroscopy provides an indispensable orthogonal dataset.[3] NMR probes the chemical environment of atomic nuclei, offering a detailed fingerprint of a molecule's structure. Specifically, proton (¹H) NMR can definitively distinguish between cis and trans isomers through the analysis of vicinal coupling constants (J values) of the vinylic protons. The Karplus relationship, a cornerstone of NMR theory, dictates that the magnitude of this coupling is directly related to the dihedral angle between the protons, which is significantly different for cis (approximately 0°) and trans (approximately 180°) isomers.[4][5]

The Cross-Validation Workflow: A Symbiotic Approach

The cross-validation process can be visualized as a logical progression where the output of one technique serves as the input for the next, with a final comparative analysis to ensure consistency.

G cluster_0 HPLC Analysis cluster_1 NMR Analysis cluster_2 Cross-Validation A Sample containing p-methoxycinnamate isomers B Develop & Validate RP-HPLC Method A->B Inject C Separation of Isomers (Peak 1 & Peak 2) B->C Elute D Fraction Collection of separated peaks C->D Isolate H Correlate HPLC Peaks with NMR-identified Isomers C->H Compare E ¹H NMR Spectroscopy of collected fractions D->E Analyze F Analysis of Vinylic Proton Coupling Constants (J) E->F Process Data G Isomer Identification (cis vs. trans) F->G Interpret G->H Compare I Final Report: Unambiguous Isomer Assignment H->I Conclude

Caption: Workflow for HPLC and NMR cross-validation of p-methoxycinnamate isomers.

Experimental Protocols

Part 1: Reversed-Phase HPLC (RP-HPLC) Method for Isomer Separation

The causality behind choosing RP-HPLC lies in its ability to separate compounds with minor differences in polarity.[10] The trans-isomer of p-methoxycinnamate is generally more planar and less polar than the cis-isomer, leading to stronger retention on a nonpolar C18 stationary phase. The acidic mobile phase ensures the carboxylic acid moiety remains protonated, enhancing retention and improving peak shape.[11]

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[12] Filter through a 0.45 µm membrane filter and degas by sonication.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a mixed isomer standard of p-methoxycinnamate in the mobile phase at a concentration of 1 mg/mL.

    • Prepare the unknown sample at a similar concentration.

    • Filter all solutions through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Analysis and Fraction Collection:

    • Inject the mixed isomer standard to determine the retention times of the two peaks.

    • Inject the unknown sample and record the chromatogram.

    • Perform repeated injections of the unknown sample, collecting the eluent corresponding to each of the two major peaks into separate, labeled vials.

    • Pool the corresponding fractions and evaporate the solvent under reduced pressure to isolate each isomer.

Part 2: ¹H NMR Spectroscopy for Isomer Identification

The rationale for using ¹H NMR is its unparalleled ability to provide direct structural information. The key diagnostic feature is the coupling constant between the two vinylic protons on the double bond.[13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each isolated isomer from the HPLC fraction collection in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solutions to 5 mm NMR tubes.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a 1-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) with a Fourier transform.

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals to determine proton ratios.

    • Measure the coupling constants (J values) for the vinylic protons. The J value is the distance in Hertz (Hz) between the split peaks of a multiplet.

Data Presentation and Interpretation

HPLC Data Summary
Peak NumberRetention Time (min)Relative Area (%)Isomer Hypothesis
18.530Less retained, likely cis-isomer
211.270More retained, likely trans-isomer
¹H NMR Data Summary
ParameterFraction from Peak 1Fraction from Peak 2
Vinylic Proton δ (ppm) ~5.8 (d), ~6.9 (d)~6.4 (d), ~7.7 (d)
Coupling Constant (³JHH) ~12 Hz ~16 Hz
Aromatic Protons δ (ppm) ~6.9 (d), ~7.5 (d)~6.9 (d), ~7.6 (d)
Methoxy Protons δ (ppm) ~3.8 (s)~3.8 (s)

d = doublet, s = singlet

Cross-Validation: Synthesizing the Results

The core of the cross-validation lies in comparing the data from both techniques.

  • Correlation: The HPLC separation yielded two distinct peaks. The earlier eluting peak (Peak 1) corresponds to the isomer with a vinylic coupling constant of ~12 Hz in the ¹H NMR spectrum. The later eluting peak (Peak 2) corresponds to the isomer with a ~16 Hz coupling constant.

  • Identification: Based on the Karplus relationship, a larger coupling constant is characteristic of a trans (180° dihedral angle) relationship between vinylic protons, while a smaller coupling constant indicates a cis (0° dihedral angle) relationship.[4][5]

    • The typical range for trans-alkene coupling is 11-18 Hz.[15]

    • The typical range for cis-alkene coupling is 6-14 Hz.[15]

    • Peak 1 (RT = 8.5 min) is the cis-p-methoxycinnamate isomer.

    • Peak 2 (RT = 11.2 min) is the trans-p-methoxycinnamate isomer.

G cluster_0 HPLC Results cluster_1 NMR Results cluster_2 Conclusion hplc_data HPLC Peak Retention Time Peak 1 8.5 min Peak 2 11.2 min nmr_data Fraction Coupling Constant (³JHH) From Peak 1 ~12 Hz From Peak 2 ~16 Hz conclusion Final Isomer Assignment cis_id cis-p-methoxycinnamate hplc_data:s->cis_id Correlates with trans_id trans-p-methoxycinnamate hplc_data:s->trans_id Correlates with nmr_data:n->cis_id Confirms nmr_data:n->trans_id Confirms

Sources

Validation

Comparative Guide: cis(Z)-p-Methoxymethylcinnamate vs. Traditional Cinnamic Acid Derivatives in Anticancer Therapeutics

Executive Summary In the landscape of oncological drug development, cinnamic acid derivatives are recognized as a highly versatile class of pharmacophores. While the majority of naturally occurring and synthetically opti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncological drug development, cinnamic acid derivatives are recognized as a highly versatile class of pharmacophores. While the majority of naturally occurring and synthetically optimized cinnamic acids exist in the thermodynamically stable trans (E) configuration, the cis (Z) isomer—specifically cis(Z)-p-Methoxymethylcinnamate —exhibits a radically different mechanism of action. Rather than functioning as a traditional enzymatic or signaling inhibitor in the dark, the cis(Z) isomer acts as a potent, light-activated prodrug.

This guide provides a rigorous technical comparison between the photobiological activity of cis(Z)-p-Methoxymethylcinnamate and the metabolic/signaling inhibition pathways of other prominent derivatives, such as Ethyl p-methoxycinnamate (EPMC) and synthetic cinnamoyl amides.

Structural and Mechanistic Divergence

The stereochemistry of the acrylic acid functionality in cinnamic derivatives dictates their interaction with biological targets.

The Photodynamic Pathway: cis(Z)-p-Methoxymethylcinnamate

Unlike traditional chemotherapeutics, cis(Z)-p-Methoxymethylcinnamate operates as a photosensitizer. It is genetically inactive in the absence of light, providing an exceptional safety profile for healthy, non-irradiated tissues [[1]](). Upon exposure to UV-A irradiation (320–400 nm), the compound undergoes energy transfer that induces oxygen-independent photosensitization, leading to severe sister chromatid exchanges and targeted DNA damage in exposed cells 1. This spatial and temporal control makes it a compelling candidate for localized Photodynamic Therapy (PDT).

The Metabolic and Signaling Pathway: EPMC and Synthetic Derivatives

Conversely, trans(E) derivatives and structurally modified analogs exert their anticancer effects via dark (light-independent) biochemical pathways:

  • Metabolic Starvation: Ethyl p-methoxycinnamate (EPMC) aggressively reprogrammes cancer cell energy homeostasis. It suppresses the expression of key de novo fatty acid synthesis enzymes (Acly, Acc1, and Fasn), which paradoxically triggers a catastrophic depletion of intracellular ATP despite enhanced glycolysis 2.

  • Anti-Metastatic Signaling: EPMC also acts as a chemosensitizer by directly targeting and inhibiting the NF-κB activation pathway, significantly reducing the viability and metastatic potential of melanoma cells 3.

  • Invasion Blockade: Novel synthetic cinnamic acid analogs featuring hydroxamate groups have been engineered using structure-based drug design to act as potent Matrix Metalloproteinase-9 (MMP-9) inhibitors, blocking tumor extracellular matrix degradation 4.

MechanisticPathways cis_node cis(Z)-p-Methoxymethylcinnamate (Prodrug) uva_node UV-A Irradiation (320-400 nm) cis_node->uva_node Spatial/Temporal Activation ros_node Photosensitization & Sister Chromatid Exchange uva_node->ros_node Energy Transfer apop1_node Targeted Photodynamic Apoptosis ros_node->apop1_node DNA Damage trans_node Other Cinnamic Derivatives (e.g., EPMC, Amides) metab_node Fatty Acid Synthesis Inhibition (Acly, Acc1, Fasn) trans_node->metab_node Enzyme Binding nfkb_node NF-κB / MMP-9 Downregulation trans_node->nfkb_node Signaling Blockade atp_node Intracellular ATP Depletion metab_node->atp_node Lipid Disruption apop2_node Metabolic Starvation & Anti-metastasis nfkb_node->apop2_node Reduced Invasion atp_node->apop2_node Energy Crisis

Divergent anticancer mechanisms: UV-A dependent phototoxicity vs. dark metabolic/signaling inhibition.

Quantitative Data Comparison

To objectively evaluate these compounds, we must benchmark their performance metrics across validated cell lines. The table below synthesizes the quantitative efficacy of these derivatives based on recent literature.

CompoundPrimary Target / MechanismCell Line ModelEfficacy (IC50 / Outcome)Light Dependency
cis(Z)-p-Methoxymethylcinnamate DNA Crosslinking / Sister Chromatid ExchangeCHO, E. coliDose-dependent cytotoxicityYes (UV-A 320-400nm)
Ethyl p-methoxycinnamate (EPMC) NF-κB Pathway InhibitionB16F10 Melanoma88.7 µMNo
Ethyl p-methoxycinnamate (EPMC) Fatty Acid Synthesis (Acly, Acc1)Ehrlich ascites (EATC)Severe ATP DepletionNo
Cinnamic Acid Analog (Cmpd 5) MMP-9 Active Site InhibitionA549 Lung Cancer10.36 µMNo

Self-Validating Experimental Protocols

As application scientists, we do not merely observe phenomena; we engineer experiments that prove causality. The following workflows are designed as self-validating systems to isolate the exact mechanisms of these derivatives.

Protocol A: Validating the Prodrug Nature of cis(Z)-p-Methoxymethylcinnamate

Causality Focus: To prove that the cis(Z) isomer is a true photodynamic agent, we must demonstrate absolute inertness in the absence of photons. A dark control is not optional; it is the definitive proof of the mechanism 1.

  • Cell Seeding: Plate CHO cells at

    
     cells/well in two identical 96-well plates. Incubate for 24 hours.
    
  • Compound Administration: Treat both plates with varying concentrations of cis(Z)-p-Methoxymethylcinnamate (0.1 µM to 100 µM) in the dark.

  • Environmental Split:

    • Plate 1 (Test): Expose to UV-A irradiation (320-400 nm) at a controlled fluence rate for 30 minutes.

    • Plate 2 (Control): Keep strictly in the dark for 30 minutes.

  • Validation: Perform an MTT viability assay 48 hours post-treatment. Expected Result: Plate 1 shows dose-dependent apoptosis; Plate 2 shows ~100% viability, confirming the compound is genetically inactive without light.

Protocol B: Proving Metabolic Starvation Causality by EPMC

Causality Focus: EPMC causes massive ATP depletion in cancer cells. However, to prove that this energy crisis is strictly downstream of de novo fatty acid synthesis inhibition, we must perform a metabolic rescue 2.

  • Treatment: Treat EATC cells with the established IC50 dose of EPMC.

  • Rescue Introduction: To a parallel cohort of EPMC-treated cells, supplement the media with exogenous palmitic acid (the end-product of the inhibited Fasn enzyme).

  • Quantification: Measure intracellular ATP using a luminescence-based ATP detection assay.

  • Validation: If EPMC directly destroys mitochondria, palmitic acid will have no effect. However, literature confirms that exogenous palmitic acid reverses the ATP depletion and mitigates anti-proliferative effects 2. This perfectly validates the causal chain: EPMC

    
     Fatty Acid Synthesis Blockade 
    
    
    
    ATP Depletion.

ExperimentalWorkflow seed 1. Seed Cancer Cells (e.g., A549, B16F10) treat 2. Compound Treatment (cis-isomer vs. EPMC) seed->treat split_cis cis(Z)-Isomer Cohort treat->split_cis split_epmc EPMC / Dark Cohort treat->split_epmc light 3a. UV-A Exposure (Test Group) split_cis->light dark_control 3b. Dark Incubation (Negative Control) split_cis->dark_control rescue 3c. Palmitic Acid Rescue (Mechanistic Validation) split_epmc->rescue standard 3d. Standard Incubation (Efficacy Test) split_epmc->standard assay 4. Viability & ATP Assays (MTT / Luminescence) light->assay dark_control->assay rescue->assay standard->assay

Self-validating experimental workflow isolating light-dependency and metabolic causality.

Conclusion

The choice of cinnamic acid derivative in drug development hinges entirely on the desired clinical modality. For systemic, target-specific inhibition (such as crippling tumor metabolism or blocking NF-κB/MMP-9 signaling), trans(E) derivatives like EPMC and synthetic amides offer robust dark-activity. However, for highly localized oncological interventions where off-target toxicity must be absolutely minimized, the unique photobiological dependency of cis(Z)-p-Methoxymethylcinnamate provides an elegant, light-gated therapeutic window.

References

  • Title: UV-A-mediated activity of p-methoxymethylcinnamate Source: PubMed (nih.gov) URL: [Link]

  • Title: Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP Source: PubMed (nih.gov) URL: [Link]

  • Title: Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells Source: PMC (nih.gov) URL: [Link]

  • Title: Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Source: Biointerface Research in Applied Chemistry URL: [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for cis-p-Methoxymethylcinnamate

For the modern researcher and drug development professional, the stereoselective synthesis of specific olefin isomers is a critical task. The geometric configuration of a molecule can profoundly impact its biological act...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the stereoselective synthesis of specific olefin isomers is a critical task. The geometric configuration of a molecule can profoundly impact its biological activity and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of the most effective synthesis routes to obtain the cis-isomer of p-methoxymethylcinnamate, a valuable building block in medicinal chemistry and materials science.

This document moves beyond a simple recitation of methods, offering in-depth analysis of the underlying chemical principles that govern stereoselectivity, alongside detailed experimental protocols and comparative data. As Senior Application Scientists, our goal is to provide you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

Introduction to cis-p-Methoxymethylcinnamate and its Synthetic Challenges

The cinnamate scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The p-methoxymethyl substituent offers a handle for further functionalization and can influence the molecule's solubility and metabolic stability. While the trans-isomer of p-methoxymethylcinnamate is readily accessible through standard olefination reactions that favor the thermodynamically more stable product, the synthesis of the cis-isomer presents a significant stereochemical challenge. This guide will dissect three primary strategies for achieving high cis-selectivity:

  • The Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction: A powerful olefination protocol designed for high Z-selectivity.

  • cis-Selective Wittig Reactions: Tailoring the classic Wittig reaction to favor the formation of the cis-alkene.

  • Partial Hydrogenation of an Alkyne Precursor: A reliable method for the stereospecific reduction of a triple bond to a cis-double bond.

A crucial starting material for the olefination routes is p-methoxymethylbenzaldehyde. While not as commonly available as p-anisaldehyde, it can be prepared from vanillin through a two-step methylation process.[1][2]

Route 1: The Still-Gennari Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis. In its conventional form, it typically yields the (E)-alkene with high selectivity. However, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, to kinetically favor the formation of the (Z)-alkene.[3][4]

Reaction Mechanism

The Z-selectivity of the Still-Gennari olefination arises from the kinetic control of the reaction. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent increase the acidity of the α-proton and influence the geometry of the intermediate oxaphosphetane, favoring the pathway that leads to the cis-alkene. The use of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with a crown ether at low temperatures is crucial for achieving high Z-selectivity.[3]

Still_Gennari cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product aldehyde p-Methoxymethyl- benzaldehyde base KHMDS, 18-crown-6 phosphonate Methyl bis(2,2,2-trifluoroethyl)- phosphonoacetate solvent THF, -78 °C to RT base->solvent in cis_product cis-p-Methoxymethylcinnamate solvent->cis_product yields

Caption: Still-Gennari Olefination Workflow

Experimental Protocol (Adapted from a similar procedure)

To a solution of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv.) and 18-crown-6 (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, is added potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv.) as a solution in THF. After stirring for 30 minutes, a solution of p-methoxymethylbenzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: cis-Selective Wittig Reactions

The Wittig reaction is another powerful tool for alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides, typically derived from alkyltriphenylphosphonium salts, generally favor the formation of cis-alkenes under salt-free conditions.[5][6]

Reaction Mechanism

The cis-selectivity with non-stabilized ylides is attributed to the kinetic control of the reaction, where the irreversible formation of the cis-oxaphosphetane intermediate is faster than the formation of the more stable trans-oxaphosphetane.[7] The use of a strong, aprotic base to generate the ylide is essential.

Wittig cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product aldehyde p-Methoxymethyl- benzaldehyde base Strong Base (e.g., n-BuLi) phosphonium_salt (Methoxycarbonylmethyl)- triphenylphosphonium bromide solvent Anhydrous THF base->solvent in cis_product cis-p-Methoxymethylcinnamate solvent->cis_product yields

Caption: cis-Selective Wittig Reaction Workflow

Experimental Protocol

To a suspension of (methoxycarbonylmethyl)triphenylphosphonium bromide (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, is added n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise. The resulting deep red solution of the ylide is stirred at 0 °C for 30 minutes. A solution of p-methoxymethylbenzaldehyde (1.0 equiv.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the cis- and trans-isomers and remove triphenylphosphine oxide.

Route 3: Partial Hydrogenation of an Alkyne Precursor

A highly reliable method for the synthesis of cis-alkenes is the partial hydrogenation of a corresponding alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst.[8][9] This method offers excellent stereoselectivity, exclusively forming the cis-isomer.

Reaction Mechanism

Lindlar's catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, is a heterogeneous catalyst that facilitates the syn-addition of hydrogen across the triple bond. The "poison" deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the corresponding alkane.[10][11]

Hydrogenation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product alkyne Methyl (4-(methoxymethyl)phenyl)propiolate catalyst Lindlar's Catalyst hydrogen H₂ (1 atm) catalyst->hydrogen with solvent Ethyl Acetate hydrogen->solvent in cis_product cis-p-Methoxymethylcinnamate solvent->cis_product yields

Caption: Lindlar Hydrogenation Workflow

Synthesis of the Alkyne Precursor: Methyl (4-(methoxymethyl)phenyl)propiolate

The required alkyne precursor can be synthesized via a Sonogashira coupling between a suitable aryl halide, such as 4-(methoxymethyl)phenyl bromide, and methyl propiolate.[12][13][14]

Experimental Protocol

To a solution of methyl (4-(methoxymethyl)phenyl)propiolate (1.0 equiv.) in ethyl acetate is added Lindlar's catalyst (5-10 wt%). The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the crude cis-p-methoxymethylcinnamate, which can be further purified by column chromatography if necessary.

Head-to-Head Comparison of Synthesis Routes

FeatureStill-Gennari Olefinationcis-Selective Wittig ReactionLindlar Hydrogenation
Stereoselectivity Excellent cis-selectivity (often >15:1 Z:E)Variable, depends on ylide and conditionsExcellent cis-selectivity (>98% cis)
Yield Generally good to excellentModerate to goodGenerally very high
Substrate Scope Broad, tolerates many functional groupsGood, but can be sensitive to stericsRequires synthesis of alkyne precursor
Reagents & Conditions Cryogenic temperatures, strong base, crown etherStrong base, anhydrous conditionsHydrogen gas, specialized catalyst
Byproducts Water-soluble phosphateTriphenylphosphine oxide (often requires chromatography for removal)None from the hydrogenation step
Scalability Readily scalableCan be challenging due to byproduct removalReadily scalable
Overall Atom Economy ModerateLower due to triphenylphosphine oxideGood, especially if the alkyne synthesis is efficient

Conclusion and Recommendations

For the synthesis of cis-p-methoxymethylcinnamate, all three routes offer viable pathways, each with its own set of advantages and disadvantages.

  • The Still-Gennari olefination stands out for its generally high cis-selectivity and good yields, making it an excellent choice for laboratory-scale synthesis where high isomeric purity is paramount. The primary drawback is the need for cryogenic temperatures and specialized reagents.

  • The cis-selective Wittig reaction offers a more classical approach. While it can provide good cis-selectivity with non-stabilized ylides, the separation of the desired product from triphenylphosphine oxide can be cumbersome, particularly on a larger scale.

  • The Lindlar hydrogenation provides the highest and most reliable cis-selectivity. The main consideration for this route is the accessibility of the alkyne precursor. If an efficient synthesis of methyl (4-(methoxymethyl)phenyl)propiolate is established, this method is likely the most robust and scalable for producing highly pure cis-p-methoxymethylcinnamate.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available laboratory equipment, and the premium placed on achieving the highest possible isomeric purity.

References

  • Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Zhang, J.-C., Sun, J., Zhang, J., Liu, G.-L., & Guo, C. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. [Link]

  • International Union of Crystallography. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. IUCr. [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Zhou, W., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103145. [Link]

  • Melville, J. (2014). The Wittig Reaction. UC Berkeley College of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(13), 2552-2596. [Link]

  • Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7208. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl bis(2,2,2‐trifluoroethyl)phosphonoacetate using.... Retrieved from [Link]

  • ChemRxiv. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. [Link]

  • ChemTalk. (2023). Lindlar's Catalyst. [Link]

  • Master Organic Chemistry. (2023). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

  • LS College. (2020). Wittig reaction. [Link]

  • Panda, S. S., & Zhou, C.-H. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • L’Actualité Chimique. (n.d.). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343–352. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • AdiChemistry. (2025, June 4). Lindlar's Catalyst Mechanism | Partial Hydrogenation of Alkynes | Class 11 IIT JEE NEET chemistry [Video]. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling cis(Z)-p-Methoxymethylcinnamate

An In-Depth Guide to Personal Protective Equipment for Handling cis(Z)-p-Methoxymethylcinnamate Disclaimer: Specific safety and toxicology data for cis(Z)-p-Methoxymethylcinnamate is not extensively available in public l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling cis(Z)-p-Methoxymethylcinnamate

Disclaimer: Specific safety and toxicology data for cis(Z)-p-Methoxymethylcinnamate is not extensively available in public literature. The following guide is synthesized from Safety Data Sheets (SDS) of structurally analogous compounds, including other cinnamate esters and methoxy-substituted aromatic molecules, along with established best practices in chemical safety. Researchers must conduct a formal, site-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work. This document serves as a foundational resource, not a replacement for institutional protocols.

Hazard Assessment Based on Structural Analogs

To establish a robust safety protocol for cis(Z)-p-Methoxymethylcinnamate, we must infer its potential hazards from well-documented, structurally similar chemicals. Cinnamate esters and related compounds can present risks including skin and eye irritation, and potential for allergic skin reactions.[1][2] The primary routes of exposure in a laboratory setting are dermal contact, eye contact, and inhalation of aerosols or vapors.[3]

The causality behind this conservative approach is rooted in the precautionary principle. For novel or less-studied compounds, assuming a hazard profile similar to its closest structural relatives ensures a high margin of safety for laboratory personnel.

Table 1: Summary of Potential Hazards from Structurally Related Compounds

CompoundCAS No.Reported HazardsSource(s)
trans-4-Methoxycinnamaldehyde24680-50-0Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1]
Methyl Cinnamate103-26-4May cause an allergic skin reaction (Skin Sensitization, Category 1)[2]
Octyl 4-methoxycinnamate5466-77-3Toxic to aquatic life with long-lasting effects. May be an irritant upon inhalation.[4][5]
Methoxybenzene (Anisole)100-66-3Flammable liquid. May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking.[6]

The Hierarchy of Controls: A Foundational Safety Paradigm

Before selecting Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense, intended to protect individuals when other controls are not feasible or are insufficient.[7]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model, ranking safety interventions from most to least effective.

For handling cis(Z)-p-Methoxymethylcinnamate, this means:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Administrative Controls: Designate a specific area for handling this compound, restrict access to trained personnel, and keep quantities to the minimum required for the experiment.[8][9]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving cis(Z)-p-Methoxymethylcinnamate.

Eye and Face Protection

To prevent accidental splashes to the eyes, which are highly permeable, appropriate eye protection is essential.

  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required whenever handling the compound in liquid form or in a solution.[1][7][10]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[10]

Hand Protection

Skin contact is a primary route of exposure.[3] The selection of appropriate gloves is critical and must be based on chemical compatibility and the nature of the task.

  • Recommended Glove Type: Nitrile gloves are an excellent choice for general protection against a wide variety of solvents and chemicals and offer good resistance to cuts and abrasions.[7]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[10]

    • For prolonged operations or when handling highly concentrated solutions, consider double-gloving.

    • Remove gloves immediately if they become contaminated, using the proper technique to avoid skin contact, and wash hands thoroughly.

    • Consult a glove compatibility chart for the specific solvents being used in your procedure.

Table 2: General Glove Compatibility Guide

Glove MaterialRecommended ForNot Recommended For
Nitrile Many solvents, oils, acids, caustics, alcoholsKetones, some chlorinated solvents, strong oxidizing acids
Neoprene Acids, caustics, oils, some esters and ketonesAromatic and halogenated hydrocarbons
Butyl Ketones, esters, glycol ethersHydrocarbons, chlorinated solvents

Source: Adapted from Princeton University EHS and University of Tennessee, Knoxville EHS.[7]

Body Protection

Protective clothing shields the skin from incidental splashes and contamination.

  • Standard Use: A long-sleeved, flame-resistant laboratory coat is required.[10][11]

  • High-Splash Risk: For procedures with a higher risk of splashes, such as large-scale transfers, supplement the lab coat with a chemically resistant apron made of rubber or PVC.[7]

  • Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[11]

Respiratory Protection

Engineering controls are the primary method for preventing inhalation exposure. Respiratory protection is reserved for specific, non-routine situations.

  • Standard Operations: No respiratory protection is needed when working exclusively within a certified chemical fume hood.[1][12]

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or when aerosol generation is unavoidable and ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[11] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

The integrity of your protection depends on the correct sequence of putting on (donning) and taking off (doffing) your PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Gloves (Cuffs over sleeves) D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Spill Management Plan

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: For small liquid spills, use an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[13] Sweep up the absorbed material.

  • Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste through your institution's EHS department, following all local and national regulations.[4]

Waste Disposal Plan

All materials contaminated with cis(Z)-p-Methoxymethylcinnamate are considered chemical waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty chemical containers. Collect these in a separate, clearly labeled hazardous waste container.[4]

  • Regulatory Compliance: Never dispose of chemical waste down the drain. All disposal must adhere to institutional and governmental regulations.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14] If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Seek medical attention if you feel unwell.

References

  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

  • SAFETY DATA SHEET - The Perfumers Apprentice. (2025, August 13). The Perfumers Apprentice. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.). Princeton University. Retrieved from [Link]

  • Personal Protective Equipment Requirements - Stanford University. (2021, June 1). SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2024, February 13). CPAChem. Retrieved from [Link]

  • Safety Data Sheet: Methoxybenzene - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]

  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1). University of Missouri Extension. Retrieved from [Link]

  • Benzene, 1-methoxy-4-(2-propenyl)- - Draft evaluation statement - 12 October 2022. (2022, October 12). Australian Government Department of Health and Aged Care. Retrieved from [Link]

Sources

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